1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Description
Properties
IUPAC Name |
1-ethyl-4-[2-(4-hexylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26/c1-3-5-6-7-8-20-13-15-22(16-14-20)18-17-21-11-9-19(4-2)10-12-21/h9-16H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEJWGXSGOFJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596803 | |
| Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117923-34-9 | |
| Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117923-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
CAS Number: 117923-34-9
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a disubstituted diarylalkyne, also known as a tolane derivative, characterized by two phenyl rings linked by a carbon-carbon triple bond. This rigid, linear scaffold is of significant interest in materials science and is gaining attention in medicinal chemistry. The specific substitution pattern of an ethyl group and a hexyl group on the phenyl rings imparts distinct physicochemical properties that can be exploited in various applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in the life sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 117923-34-9 | [1] |
| Molecular Formula | C22H26 | [1] |
| Molar Mass | 290.44 g/mol | [1] |
| Melting Point | 11 °C | [1] |
| Boiling Point | 172-174 °C (at 0.5 mmHg) | [1] |
| Refractive Index | 1.5900 | [1] |
Synthesis and Characterization
The primary synthetic route to this compound and related diarylalkynes is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a two-step process, although it can often be performed in a "one-pot" fashion. The general workflow involves the coupling of two key building blocks: an appropriately substituted phenylacetylene and a substituted aryl halide.
Caption: Generalized Sonogashira coupling workflow for diarylalkyne synthesis.
Exemplary Synthesis Protocol: Sonogashira Coupling
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
1-Bromo-4-ethylbenzene
-
1-Ethynyl-4-hexylbenzene
-
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, piperidine)
-
Solvent (e.g., tetrahydrofuran (THF), acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add the palladium catalyst and CuI under an inert atmosphere.
-
Reactant Addition: Add 1-bromo-4-ethylbenzene and 1-ethynyl-4-hexylbenzene to the flask.
-
Solvent and Base: Add the degassed solvent and base to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
The structure and purity of this compound are confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the hexyl group (a triplet, multiplets, and a terminal triplet).
-
¹³C NMR: Will display signals for the aromatic carbons, the acetylenic carbons (typically in the 80-95 ppm range), and the aliphatic carbons of the ethyl and hexyl groups.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: A characteristic peak for the alkyne C≡C stretch will be observed around 2200-2250 cm⁻¹.
Potential Applications in Research and Development
While direct applications of this compound in drug development are not yet extensively documented, the tolane scaffold is of increasing interest in medicinal chemistry and materials science.
Liquid Crystals
Diarylalkynes with long alkyl chains are known to exhibit liquid crystalline properties.[4][5][6] The rigid core of the tolane structure, combined with the flexible alkyl chains, can lead to the formation of mesophases. These properties are highly dependent on the nature and position of the substituents. The specific combination of ethyl and hexyl groups in this compound suggests it could be investigated as a component in liquid crystal mixtures, potentially for applications in displays or smart materials.[7]
Medicinal Chemistry and Drug Discovery
The terminal alkyne group is a versatile functional group in medicinal chemistry, often used as a pharmacophore or for bioconjugation via "click" chemistry.[8] Although the target molecule has an internal alkyne, the diarylalkyne core itself can be considered a privileged scaffold.
-
Scaffold for Bioactive Molecules: The rigid tolane structure can serve as a scaffold to orient pharmacophoric groups in a defined spatial arrangement for interaction with biological targets. A series of diarylalkynes have been synthesized and evaluated for their anti-tumor activity.[9]
-
Ion Channel Formation: Certain tolane-based molecules have been shown to form synthetic ion channels in lipid bilayers, with potential applications in disrupting cellular ion homeostasis, a strategy being explored for anti-cancer therapies.[10][11][12] The lipophilic nature of the hexyl and ethyl groups in this compound could facilitate its insertion into cell membranes, a prerequisite for such activity.
Caption: Potential biological applications based on molecular properties.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place. Some related compounds are noted to be air-sensitive.[13]
For related compounds like 1-ethyl-4-ethynylbenzene, the hazards identified include skin irritation, serious eye irritation, and potential respiratory irritation.[14]
Conclusion
This compound is a molecule with a well-defined structure that can be reliably synthesized via Sonogashira coupling. While its primary established applications are in materials science, particularly in the field of liquid crystals, the growing interest in tolane derivatives as bioactive scaffolds suggests potential for future applications in drug discovery. The combination of a rigid core and flexible, lipophilic side chains makes it an interesting candidate for studies involving membrane interactions, such as the formation of synthetic ion channels. Further research is needed to fully elucidate the biological activity and therapeutic potential of this and related compounds.
References
-
PubChem. 1-Ethyl-4-ethynylbenzene. National Center for Biotechnology Information. [Link]
-
ChemBK. 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. [Link]
- Fisher Scientific. Safety Data Sheet: 1-Ethoxy-4-[2-(4-methylphenyl)ethynyl]benzene. 2024.
- Sigma-Aldrich.
- Supporting Information for Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions.
- Fisher Scientific. Safety Data Sheet: 1-Ethyl-4-[(p-tolyl)ethynyl]benzene. 2025.
- The Royal Society of Chemistry.
- BenchChem. The Expanding Role of Terminal Alkynes in Modern Medicinal Chemistry: A Technical Guide. 2025.
- Chattopadhayay, S., Banzal, K. V., & Talukdar, P. (2025). Photo-activation of Tolane-based Synthetic Ion Channel for Transmembrane Chloride Transport.
- Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal. (2025).
- Chou, T. H., et al. (2013).
- Chattopadhayay, S., Banzal, K. V., & Talukdar, P. (2024). Photo‐activation of Tolane‐based Synthetic Ion Channel for Transmembrane Chloride Transport.
- Shimizu, Y., Oikawa, K., Nakayama, K., & Guillon, D. (2021). Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. MDPI.
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Preparation and Evaluation of Diarylalkynes as Antitumour Agents. (1998).
- Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
- NIST. Benzene, 1-ethyl-4-methoxy-. National Institute of Standards and Technology.
- Wang, L., et al. (2013). Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. Molecules, 18(11), 14294-14305.
- Chattopadhayay, S., Banzal, K. V., & Talukdar, P. (2024). Photo Activation of Tolane Based Synthetic Ion Channel For Transmembrane. Scribd.
- Majik, M. S., & Fernandes, J. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. European Journal of Medicinal Chemistry, 225, 113659.
- ArODES. (2023).
- Jana, A., et al. (2020). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 5(28), 17467–17478.
- I.R.I.S. (2023). Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide.
-
PubChem. 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. National Center for Biotechnology Information. [Link]
- TCI Chemicals.
- NIST. Benzene, 1-ethyl-4-methoxy-. National Institute of Standards and Technology.
- PubChemLite. 1-ethyl-4-[2-(4-methoxyphenyl)ethynyl]benzene.
- Process NMR Associ
- D'Souza, A., et al. (2021). Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations. Accounts of Chemical Research, 54(10), 2453–2467.
- Arjunan, V., et al. (2015). Comprehensive Quantum Chemical and Spectroscopic (FTIR, FT-Raman, (1)H, (13)C NMR) Investigations of (1,2-epoxyethyl)benzene and (1,2-epoxy-2-phenyl)propane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 135, 743–754.
- FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,...
- Asquith, C. R. M., & Laitinen, T. (2025). Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. European Journal of Medicinal Chemistry, 117399.
- Macmillan Group, Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry.
Sources
- 1. chembk.com [chembk.com]
- 2. Page loading... [guidechem.com]
- 3. ijnc.ir [ijnc.ir]
- 4. Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions [mdpi.com]
- 5. Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition [mdpi.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Photo-activation of Tolane-based Synthetic Ion Channel for Transmembrane Chloride Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. fishersci.com [fishersci.com]
- 14. 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem [pubchem.ncbi.nlm.nih.gov]
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene molecular structure
An In-depth Technical Guide to the Molecular Structure of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Introduction
This compound is a calamitic (rod-shaped) organic molecule belonging to the tolane (diphenylacetylene) class of compounds. Its structure, characterized by a rigid π-conjugated core and flexible terminal alkyl chains, is archetypal for materials designed to exhibit liquid crystalline properties. This guide provides a detailed examination of its molecular architecture, from its fundamental components to the strategies for its synthesis and characterization. For researchers in materials science and professionals in drug development where molecular scaffolding is key, understanding the interplay between this molecule's structure and its potential functions is paramount. We will explore the causal relationships between its constituent parts and its overall physicochemical properties, grounding the discussion in established synthetic protocols and spectroscopic analysis.
Section 1: Molecular Identity and Physicochemical Properties
The foundational step in analyzing any chemical entity is to establish its unambiguous identity and core physical characteristics. These data provide the reference points for all subsequent experimental and theoretical investigations.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 117923-34-9[1] |
| Molecular Formula | C₂₂H₂₆[1] |
| Molar Mass | 290.44 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 11 °C | ChemBK[1] |
| Boiling Point | 172-174 °C (at 0.5 mmHg) | ChemBK[1] |
| Refractive Index | 1.5900 | ChemBK[1] |
The low melting point and high boiling point are characteristic of a molecule with significant van der Waals forces but a molecular geometry that resists efficient crystal packing at ambient temperatures.
Caption: Retrosynthetic analysis via Sonogashira cross-coupling.
Exemplary Synthetic Protocol
The following protocol describes a standard Sonogashira coupling procedure, a trustworthy and reproducible method for this class of compounds. This protocol is self-validating through in-process monitoring (e.g., TLC) and final spectroscopic confirmation.
Objective: To synthesize this compound from 1-ethynyl-4-ethylbenzene and 1-iodo-4-n-hexylbenzene.
Materials:
-
1-Ethynyl-4-ethylbenzene (1.0 eq)
-
1-Iodo-4-n-hexylbenzene (1.05 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diisopropylamine (DIPA)
-
Diethyl ether
-
Saturated aqueous NH₄Cl
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: A flame-dried, two-neck round-bottom flask is charged with 1-iodo-4-n-hexylbenzene, Pd(PPh₃)₂Cl₂, and CuI. The flask is sealed with septa, evacuated, and backfilled with argon gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Anhydrous THF and DIPA (e.g., in a 2:1 v/v ratio) are added via syringe. The mixture is stirred until all solids dissolve. 1-Ethynyl-4-ethylbenzene is then added dropwise via syringe.
-
Reaction Execution: The reaction mixture is stirred at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: The reaction is quenched by adding saturated aqueous NH₄Cl. The mixture is transferred to a separatory funnel and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Chromatography: The crude product is purified by flash column chromatography on silica gel, typically using a non-polar eluent like hexanes, to yield the pure product as an oil or low-melting solid.
Caption: Workflow for the synthesis and purification process.
Spectroscopic Characterization
Confirmation of the final structure is achieved by a suite of spectroscopic methods. The expected data, based on known values for similar structures, are summarized below. [2] Table 3: Predicted Spectroscopic Data
| Technique | Feature | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons | Two sets of AA'BB' systems (doublets) between δ 7.0-7.6 ppm. |
| Ethyl -CH₂- | Quartet around δ 2.7 ppm. | |
| Ethyl -CH₃ | Triplet around δ 1.2 ppm. | |
| Hexyl α-CH₂- | Triplet around δ 2.6 ppm. | |
| Hexyl chain | Multiplets between δ 1.3-1.6 ppm and a terminal triplet at ~δ 0.9 ppm. | |
| ¹³C NMR | Alkyne Carbons | Two signals in the characteristic range of δ 88-92 ppm. |
| Aromatic Carbons | Multiple signals between δ 120-145 ppm. | |
| Aliphatic Carbons | Signals for ethyl and hexyl groups in the δ 14-35 ppm range. | |
| IR | C≡C Stretch | A sharp, medium-intensity absorption band around 2210 cm⁻¹. |
| sp² C-H Stretch | Absorptions > 3000 cm⁻¹. | |
| sp³ C-H Stretch | Absorptions < 3000 cm⁻¹. |
| Mass Spec | Molecular Ion (M⁺) | A prominent peak at m/z ≈ 290.20, corresponding to the C₂₂H₂₆ molecular formula. |
Section 4: Molecular Geometry and Applications
The deliberate design of this compound results in a molecule with a high aspect ratio and structural anisotropy, making it an excellent candidate for applications in materials science, particularly as a component of liquid crystal mixtures.
The rod-like shape allows these molecules to self-assemble into phases that have long-range orientational order but lack positional order (the nematic phase). This orientational order can be manipulated by external electric fields, which is the fundamental principle behind liquid crystal displays (LCDs). Molecules of this type are often used as dopants or core components in liquid crystal formulations to tune properties like optical anisotropy (Δn), dielectric anisotropy (Δε), and the temperature range of the mesophase. [2][3]
Caption: Relationship between molecular structure and liquid crystal phase formation.
Conclusion
The molecular structure of this compound is a carefully orchestrated assembly of functional components. A rigid tolane core provides the essential linear geometry, the ethynyl linker enforces this rigidity and extends π-conjugation, and the terminal alkyl chains modulate intermolecular forces to facilitate the formation of liquid crystalline phases. Its synthesis is reliably achieved through Sonogashira cross-coupling, and its structure is confirmed by a standard suite of spectroscopic techniques. This molecule serves as an exemplary model for demonstrating the core principles of molecular design in the field of advanced organic materials, where precise control over molecular architecture is directly translated into macroscopic function.
References
-
1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. ChemBK. [Link]
-
1-Ethyl-4-ethynylbenzene. PubChem, National Institutes of Health. [Link]
-
1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. PubChem, National Institutes of Health. [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal. ResearchGate. [Link]
-
Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses. [Link]
-
1-Ethoxy-4-ethynylbenzene. PubChem, National Institutes of Health. [Link]
-
Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition. MDPI. [Link]
-
Chiral π-Conjugated Liquid Crystals: Impacts of Ethynyl Linker and Bilateral Symmetry on the Molecular Packing and Functions. MDPI. [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister. PubMed Central, National Institutes of Health. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Introduction: The Significance of Tolan Derivatives in Advanced Materials
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a member of the tolan (diphenylacetylene) class of organic compounds. These molecules, characterized by a central carbon-carbon triple bond connecting two phenyl rings, are of significant interest to researchers in materials science and drug development. Their rigid, linear structure and conjugated π-electron system impart unique optical and electronic properties, making them ideal candidates for applications in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices.[1][2] The specific substitutions on the phenyl rings, in this case, an ethyl and an n-hexyl group, allow for the fine-tuning of physical properties such as melting point, solubility, and liquid crystalline behavior, which are critical for their performance in these applications.[3][4]
This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into the scientific principles underpinning these methodologies.
Chemical Structure and Synthesis
The synthesis of asymmetrically substituted tolan derivatives like this compound is commonly achieved through a Sonogashira coupling reaction.[5][6] This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Caption: Synthetic pathway for this compound via Sonogashira coupling.
Core Physical Properties
The physical properties of this compound are crucial for its handling, purification, and application in various technologies. The following table summarizes the key physical data available for this compound.
| Property | Value |
| CAS Number | 117923-34-9[7][8][9][10][][12] |
| Molecular Formula | C₂₂H₂₆[7][8] |
| Molecular Weight | 290.45 g/mol [7][8] |
| Melting Point | 11 °C[12] |
| Boiling Point | 172-174 °C at 0.5 mmHg[7][12] |
| Refractive Index | 1.5900[12] |
Experimental Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to the characterization of any chemical compound. The following sections detail the standard, self-validating protocols for measuring the key physical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depression and broadening of the melting range.[13]
Experimental Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 1-2 mm.[14][15]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, and heated slowly.[14]
-
Measurement: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a transparent liquid is recorded as the end of the melting range.
-
Heating Rate: For an unknown sample, a rapid initial heating can determine an approximate melting point. A second, more precise measurement is then performed with a fresh sample, heating at a slower rate (approximately 1-2°C per minute) near the expected melting point to ensure accuracy.[13]
Caption: Workflow for melting point determination.
Boiling Point Determination (Under Vacuum)
For compounds that may decompose at their atmospheric boiling point, determination under reduced pressure is necessary.[16] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[16]
Experimental Protocol:
-
Apparatus: A micro-boiling point apparatus using a Thiele tube or a vacuum distillation setup can be employed.[17]
-
Sample Preparation (Thiele Tube Method): A small amount of the liquid is placed in a small test tube, and a capillary tube (sealed at one end) is inverted within it.[17] The assembly is attached to a thermometer.
-
Heating: The apparatus is heated, and a stream of bubbles will emerge from the capillary tube as the liquid boils.[17][18]
-
Measurement: Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that pressure.[17][18] The pressure must be recorded simultaneously. The Clausius-Clapeyron equation can be used to estimate the boiling point at other pressures.[19][20]
Solubility Assessment
The principle of "like dissolves like" is a cornerstone of predicting solubility.[21] this compound, being a largely non-polar hydrocarbon, is expected to be insoluble in polar solvents like water but soluble in non-polar organic solvents.[6][21]
Experimental Protocol:
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).[22]
-
Procedure: A small, measured amount of the solute (e.g., 0.1 g) is placed in a test tube, and the solvent is added in small portions (e.g., up to 3 mL) with agitation.[22]
-
Observation: The mixture is observed for the dissolution of the solid. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the shake-flask method followed by a suitable analytical technique (e.g., spectroscopy) can be employed.[23]
Refractive Index Measurement
The refractive index is a fundamental physical property that is particularly important for liquid crystals. It can be measured using an Abbé refractometer or a prism-based method.[24][25]
Experimental Protocol (Abbé Refractometer):
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale.
-
Temperature Control: The temperature should be controlled and recorded as the refractive index is temperature-dependent.[26]
Crystallographic Properties
Conclusion
This technical guide has provided a detailed overview of the known physical properties of this compound and the standard experimental methodologies for their determination. The synthesis and characterization of such tolan derivatives are essential for the advancement of organic electronics and liquid crystal technologies. The protocols outlined herein provide a robust framework for researchers and scientists working with this and related compounds.
References
-
Melting point determination. (n.d.). Retrieved from [Link]
-
Shenoy, D. K. (n.d.). Measurement of liquid crystal refractive indices. Retrieved from [Link]
-
EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19). Retrieved from [Link]
-
Gauza, S., et al. (n.d.). Refractive Indices of Liquid Crystals for Display Applications. ResearchGate. Retrieved from [Link]
-
Shenoy, D. K. (n.d.). Measurement of liquid crystal refractive indices. Retrieved from [Link]
-
Goulet, P. J. G., et al. (2022, March 10). The experimental average refractive index of liquid crystals and its prediction from the anisotropic indices. RSC Publishing. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
Wu, S.-T. (n.d.). Refractive Indices Of Liquid Crystals And Their Applications In Display And Photonic Devices. ucf stars. Retrieved from [Link]
-
Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]
-
Determination of Melting Point. (n.d.). Retrieved from [Link]
-
1-[2-(4-ETHYLPHENYL)ETHYNYL]-4-HEXYLBENZENE | CAS 117923-34-9. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
-
1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. (n.d.). ChemBK. Retrieved from [Link]
-
1-Ethyl-4-ethynylbenzene. (n.d.). PubChem. Retrieved from [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Tanaka, M., et al. (2024, July 24). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online. Retrieved from [Link]
-
Alfonso, F., et al. (2015, October 27). Supramolecular Assemblies from Poly(phenylacetylene)s. Retrieved from [Link]
-
1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. (n.d.). PubChem. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? (2025, February 11). YouTube. Retrieved from [Link]
- Tolan derivative and liquid crystal composition containing the same. (n.d.). Google Patents.
-
How can you determine the solubility of organic compounds? (2017, June 24). Quora. Retrieved from [Link]
-
What is the formula to figure a boiling point in a vacuum? (2018, January 6). Quora. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
Ahmed, H. A., et al. (n.d.). Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications. MDPI. Retrieved from [Link]
-
BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]
-
Tolane derivatives and liquid crystalline medium. (n.d.). Boost Framer website template. Retrieved from [Link]
-
Vacuum Distillation. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]
-
Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
-
CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. (2016, July 22). Retrieved from [Link]
-
Phenylacetylene. (n.d.). Wikipedia. Retrieved from [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Boiling Point Under Vacuum: Detailed Explanations. (2022, November 26). YouTube. Retrieved from [Link]
-
The Versatility of Naphthalene Derivatives in Organic Synthesis and Electronics. (n.d.). Retrieved from [Link]
-
Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister. (2021, April 7). PubMed. Retrieved from [Link]
-
Dissociation of Phenylacetylene and Its Derivatives by Electron Impact. (2023, October 23). ResearchGate. Retrieved from [Link]
-
Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). (n.d.). MDPI. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. EP0295602B1 - Tolan derivative and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
- 7. guidechem.com [guidechem.com]
- 8. 1-[2-(4-ETHYLPHENYL)ETHYNYL]-4-HEXYLBENZENE | CAS 117923-34-9 [matrix-fine-chemicals.com]
- 9. arctomsci.com [arctomsci.com]
- 10. This compound | 117923-34-9 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. uomus.edu.iq [uomus.edu.iq]
- 19. quora.com [quora.com]
- 20. youtube.com [youtube.com]
- 21. One moment, please... [chemistrysteps.com]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. m.youtube.com [m.youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.aip.org [pubs.aip.org]
- 26. "Refractive Indices Of Liquid Crystals And Their Applications In Displa" by Jun Li [stars.library.ucf.edu]
- 27. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a disubstituted diarylalkyne, a class of compounds with significant interest in materials science and medicinal chemistry. Its rigid, linear structure imparted by the ethynyl linkage, combined with the tunable electronic properties of the substituted phenyl rings, makes it a valuable building block for liquid crystals, organic light-emitting diodes (OLEDs), and as a scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathway to this molecule, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for purification and characterization.
Core Synthesis Strategy: The Sonogashira Coupling
The most efficient and widely employed method for the synthesis of diarylalkynes such as this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1]
The choice of the Sonogashira coupling is predicated on its mild reaction conditions, high functional group tolerance, and generally high yields. The reaction proceeds through a catalytic cycle involving both palladium and copper, enabling the formation of the sp-sp2 carbon-carbon bond of the ethynyl linkage with high precision.
Synthesis Pathway Overview
The synthesis of this compound is a convergent synthesis that brings together two key precursors in the final Sonogashira coupling step. The overall pathway can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of Precursor 1: 1-Ethyl-4-ethynylbenzene
The synthesis of 1-ethyl-4-ethynylbenzene typically starts from the commercially available 1-bromo-4-ethylbenzene. A common route involves a Sonogashira coupling with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection.
Step 1a: Sonogashira Coupling of 1-Bromo-4-ethylbenzene with Trimethylsilylacetylene
-
Reaction Principle: This step introduces the acetylene moiety in a protected form to prevent self-coupling.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-4-ethylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Add degassed triethylamine (TEA, 5 eq) as the solvent and base.
-
To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Step 1b: Deprotection of 1-Ethyl-4-((trimethylsilyl)ethynyl)benzene
-
Reaction Principle: The trimethylsilyl (TMS) protecting group is readily removed under basic conditions to yield the terminal alkyne.
-
Procedure:
-
Dissolve the purified product from Step 1a in a mixture of methanol and a saturated solution of potassium carbonate in water.
-
Stir the mixture at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with a non-polar organic solvent such as hexane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-4-ethynylbenzene as a colorless to pale yellow liquid.[2]
-
Part 2: Synthesis of Precursor 2: 1-Bromo-4-hexylbenzene
This precursor can be synthesized via electrophilic aromatic substitution of hexylbenzene.
-
Reaction Principle: The hexyl group is an ortho-, para-director. Due to steric hindrance, the para-substituted product is the major isomer.
-
Procedure:
-
In a fume hood, charge a flask equipped with a dropping funnel and a magnetic stirrer with hexylbenzene and a catalytic amount of iron filings.
-
Cool the flask in an ice bath.
-
Add bromine dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.
-
Quench the reaction by carefully adding a saturated solution of sodium bisulfite to remove any unreacted bromine.
-
Separate the organic layer, wash with a dilute sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield 1-bromo-4-hexylbenzene.[3]
-
Part 3: Final Sonogashira Coupling
This final step couples the two prepared precursors to yield the target molecule.
-
Reaction Principle: The palladium- and copper-catalyzed cross-coupling of the terminal alkyne (1-ethyl-4-ethynylbenzene) and the aryl halide (1-bromo-4-hexylbenzene) forms the desired diarylalkyne.
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add 1-bromo-4-hexylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Add a degassed mixture of a suitable solvent, such as toluene, and an amine base, such as triethylamine or diisopropylamine (in a 2:1 ratio).
-
To the stirred mixture, add a solution of 1-ethyl-4-ethynylbenzene (1.1 eq) in the same solvent mixture.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic phase with a saturated solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization
Purification:
The crude this compound is typically purified by column chromatography on silica gel using a non-polar eluent system, such as hexane or a mixture of hexane and ethyl acetate.[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a hexane/ethanol mixture.[5]
Characterization:
The identity and purity of the final product can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₂₂H₂₆ |
| Molar Mass | 290.44 g/mol |
| Melting Point | 11 °C |
| Boiling Point | 172-174 °C at 0.5 mmHg |
| Refractive Index | 1.5900 |
Data sourced from ChemBK.[6]
Spectroscopic Data (Predicted and based on similar structures):
-
¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show signals for the aromatic protons in the range of 7.1-7.5 ppm. The methylene protons of the ethyl group would appear as a quartet around 2.7 ppm, and the methyl protons as a triplet around 1.2 ppm. The aliphatic protons of the hexyl chain would appear as a series of multiplets between 0.9 and 2.6 ppm.
-
¹³C NMR (CDCl₃, 100 MHz): The spectrum would show signals for the alkyne carbons around 88-92 ppm. The aromatic carbons would appear in the region of 120-145 ppm. The aliphatic carbons of the ethyl and hexyl groups would be observed in the upfield region of the spectrum.[7]
Causality and Experimental Choices
-
Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), forming an undesired diyne byproduct.[8] Therefore, maintaining an inert atmosphere using argon or nitrogen is crucial.
-
Catalyst System: The combination of a palladium catalyst (like PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI) is standard for Sonogashira reactions. The palladium catalyst facilitates the oxidative addition to the aryl halide, while the copper co-catalyst activates the terminal alkyne.
-
Amine Base: An amine base, such as triethylamine or diisopropylamine, is essential for the reaction. It serves to deprotonate the terminal alkyne, forming the copper acetylide intermediate, and also to neutralize the hydrogen halide produced during the reaction.
-
Purification: Column chromatography is effective in separating the nonpolar diarylalkyne product from polar impurities and catalyst residues. Recrystallization is a powerful technique for achieving high purity by exploiting the differential solubility of the product and any remaining impurities.[4][5]
Conclusion
The synthesis of this compound is reliably achieved through a convergent strategy culminating in a Sonogashira cross-coupling reaction. Careful control of reaction conditions, particularly the maintenance of an inert atmosphere, is key to maximizing the yield and minimizing side reactions. The protocols outlined in this guide, based on established chemical principles, provide a robust framework for the successful synthesis, purification, and characterization of this valuable compound for applications in materials science and drug discovery.
References
-
Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4) by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene - ChemBK. Available at: [Link]
-
Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Available at: [Link]
-
1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene - PubChem. Available at: [Link]
-
Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content - The Royal Society of Chemistry. Available at: [Link]
-
C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. Available at: [Link]
- US6037509A - Process for producing 1-bromo-4-phenylbutane - Google Patents.
-
H1 Nmr spectrum of 1 ethyl 4 methylbenzene - Brainly.in. Available at: [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PubMed Central. Available at: [Link]
-
Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. Available at: [Link]
-
1-Bromo-4-nitrobenzene Synthesis: Lab Experiment - Studylib. Available at: [Link]
-
1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem - NIH. Available at: [Link]
-
(PDF) Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water - ResearchGate. Available at: [Link]
Sources
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene solubility profile
An In-Depth Technical Guide to the Solubility Profile of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Abstract
The solubility of an active compound is a critical physicochemical parameter that dictates its performance in a multitude of applications, from materials science to drug formulation. Low solubility can impede development, leading to poor bioavailability or inconsistent material properties.[1] This guide provides a comprehensive technical overview of the solubility profile for this compound (CAS No. 117923-34-9), a tolane derivative with significant potential in advanced materials. Given the absence of extensive published solubility data for this specific molecule, this document outlines a robust, first-principles approach to predicting, experimentally determining, and quantifying its solubility across a range of relevant solvents. We present authoritative, field-proven protocols designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducible and reliable results.
Introduction to this compound
This compound is an organic molecule characterized by a rigid diphenylacetylene (tolane) core, functionalized with an ethyl group on one phenyl ring and a hexyl group on the other.
The tolane scaffold is a key building block in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced functional materials.[3] The solubility of such compounds is paramount, influencing everything from synthesis and purification via crystallization to the formulation of solutions for device fabrication or biological screening.
Theoretical Solubility Profile: A "Like Dissolves Like" Approach
The molecular structure of this compound provides clear indicators of its expected solubility. The molecule is dominated by nonpolar moieties: two phenyl rings, a carbon-carbon triple bond, and two alkyl chains (ethyl and hexyl). This overwhelmingly hydrophobic character allows us to predict its behavior based on the well-established principle of "like dissolves like".[4]
-
Polar Solvents (e.g., Water, Methanol): The compound is expected to be virtually insoluble in polar solvents. The large nonpolar surface area cannot establish favorable interactions with the highly polar, hydrogen-bonding network of water.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Diethyl Ether): High solubility is predicted in these solvents. The van der Waals forces between the compound and these nonpolar solvents are energetically favorable. Toluene, being an aromatic hydrocarbon, is expected to be an excellent solvent due to π-π stacking interactions with the phenyl rings of the solute.[5]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)): Moderate to good solubility is anticipated. While these solvents have a dipole moment, they can also engage in effective van der Waals interactions with the nonpolar solute.
This theoretical assessment provides a foundational hypothesis that must be validated through rigorous experimental measurement.
Experimental Workflow for Solubility Determination
The cornerstone for accurately measuring thermodynamic (or equilibrium) solubility is the Shake-Flask Method . This technique is widely regarded as the "gold standard" because it ensures that the solution reaches a true equilibrium between the dissolved and undissolved solute, providing the most reliable and reproducible data.[6][7]
Below is a diagram illustrating the comprehensive workflow for determining the solubility profile.
Caption: Overall workflow for solubility profile determination.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol is designed to achieve a state of thermodynamic equilibrium. The choice of a 24-48 hour incubation period is critical to ensure that the dissolution process is complete, which is especially important for crystalline solids.[8]
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Toluene, Hexane, Ethanol, Acetone, DCM)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Analytical balance
-
Syringes and syringe filters (0.45 µm PTFE for organic solvents, PVDF for aqueous)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An excess is critical to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.[6]
-
Solvent Addition: Add a known volume of the chosen solvent to the vial (e.g., 5 mL).
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for 24 to 48 hours.[1]
-
Phase Separation: After incubation, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any microscopic undissolved particles that could falsely elevate the measured concentration.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the chosen analytical method. Record the dilution factor precisely.
Analytical Quantification of Solute Concentration
Due to its chemical structure, featuring a conjugated aromatic system, this compound is well-suited for quantification by UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Quantification by UV-Vis Spectroscopy
UV-Vis spectroscopy is a rapid and accessible method for quantifying compounds with chromophores, such as the aromatic rings in the target molecule.[9] Aromatic hydrocarbons typically exhibit strong absorbance in the 200-300 nm range. The method relies on the Beer-Lambert law, which states that absorbance is directly proportional to concentration.
Caption: Workflow for UV-Vis calibration and quantification.
Protocol 2: UV-Vis Analysis
-
Determine λmax: Scan a dilute solution of the compound across the UV spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). Using λmax for analysis provides the highest sensitivity and accuracy.[10]
-
Prepare Calibration Curve: a. Create a high-concentration stock solution of the compound in the solvent of interest. b. Perform a series of accurate serial dilutions to generate at least five calibration standards of known concentrations. c. Measure the absorbance of each standard at λmax using a spectrophotometer, with the pure solvent as a blank. d. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and a correlation coefficient (R²) close to 1.0 validate the calibration.
-
Measure Sample: Measure the absorbance of the diluted, filtered sample from Protocol 1.
-
Calculate Solubility: Use the absorbance of the sample and the calibration curve equation to determine its concentration. Multiply this value by the dilution factor to find the final solubility in the saturated solution.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC offers superior specificity and is the preferred method for complex mixtures or when higher precision is required.[11] For a nonpolar compound like this, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[12][13] In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is more polar.
Protocol 3: RP-HPLC Analysis
-
Method Development:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a polar solvent like acetonitrile or methanol and water. An isocratic elution (constant mobile phase composition) is often sufficient for a pure compound.
-
Detector: UV detector set to the λmax determined previously (e.g., 254 nm is a common starting point for aromatic compounds).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Prepare Calibration Curve: As described in the UV-Vis protocol, inject known concentrations of the compound to generate a calibration curve by plotting peak area versus concentration.
-
Analyze Sample: Inject the diluted, filtered sample from Protocol 1.
-
Calculate Solubility: Identify the peak corresponding to the compound by its retention time. Use the peak area and the calibration curve to calculate the concentration. Multiply by the dilution factor to obtain the final solubility.
Data Presentation: The Solubility Profile
All experimentally determined solubility data should be compiled into a clear and concise table. This allows for easy comparison and interpretation of the compound's behavior across different solvent environments.
| Solvent | Solvent Type | Polarity Index | Dielectric Constant (20°C) | Experimental Solubility (mg/mL) at 25°C | Experimental Solubility (mol/L) at 25°C |
| Water | Polar Protic | 10.2 | 80.1 | To be determined | To be determined |
| Toluene | Nonpolar Aprotic | 2.4 | 2.4 | To be determined | To be determined |
| n-Hexane | Nonpolar Aprotic | 0.1 | 1.9 | To be determined | To be determined |
| Ethanol | Polar Protic | 4.3 | 24.5 | To be determined | To be determined |
| Acetone | Polar Aprotic | 5.1 | 20.7 | To be determined | To be determined |
| Dichloromethane | Polar Aprotic | 3.1 | 9.1 | To be determined | To be determined |
| Tetrahydrofuran | Polar Aprotic | 4.0 | 7.6 | To be determined | To be determined |
Conclusion
The solubility profile of this compound is dictated by its highly nonpolar, aromatic structure. It is predicted to be highly soluble in nonpolar organic solvents such as toluene and hexane, and poorly soluble in polar solvents like water. This guide provides a robust framework for the experimental validation of this profile. By employing the gold-standard shake-flask method for sample preparation and precise analytical techniques like UV-Vis spectroscopy or HPLC for quantification, researchers can generate reliable and reproducible solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and formulation protocols in the development of advanced materials and other chemical applications.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
ScienceDirect. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
-
ACS Publications. (1986). High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
-
Innovatech. (2025). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Available at: [Link]
-
Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). Available at: [Link]
-
ChemBK. (n.d.). 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. Available at: [Link]
-
ACS Publications. (n.d.). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Available at: [Link]
-
Wikipedia. (n.d.). High-performance liquid chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2023). High Performance Liquid Chromatography. Available at: [Link]
-
Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Available at: [Link]
-
Wikipedia. (n.d.). Toluene. Available at: [Link]
-
Boost Framer. (2007). Tolane derivatives and liquid crystalline medium. Available at: [Link]
Sources
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. chembk.com [chembk.com]
- 3. heeneygroup.com [heeneygroup.com]
- 4. chem.ws [chem.ws]
- 5. Toluene - Wikipedia [en.wikipedia.org]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. longdom.org [longdom.org]
- 10. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
thermophysical properties of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
An In-Depth Technical Guide to the Thermophysical Properties of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Executive Summary
This compound is a tolane-based organic compound with significant potential for application in materials science, particularly in the field of liquid crystals. Its molecular architecture, featuring a rigid aromatic core and flexible aliphatic chains, suggests the formation of liquid crystalline mesophases. Understanding the thermophysical properties of this material—such as its phase transition temperatures, heat capacity, and thermal conductivity—is paramount for its practical implementation in advanced technologies like display devices and anisotropic heat transfer materials. This guide provides a comprehensive overview of the key thermophysical properties of this compound, details the authoritative experimental methodologies for their characterization, and explains the scientific principles underpinning these measurement techniques.
Introduction to this compound
Tolane (diphenylacetylene) and its derivatives are a cornerstone in the design of high-performance liquid crystals (LCs). Their linear, rigid structure contributes to the formation of ordered, fluid phases (mesophases) that are sensitive to external stimuli like electric fields and temperature. This compound belongs to this class of calamitic (rod-like) molecules. The thermophysical data of such compounds are critical design parameters; for instance, the phase transition temperatures define the operational range of a device, while thermal conductivity is crucial for managing heat dissipation in electronic components.[1]
Molecular Structure and Synthesis
A material's properties are intrinsically linked to its molecular structure. The combination of a rigid, polarizable core and flexible terminal groups in this compound is a deliberate design choice to induce liquid crystallinity.
Chemical Identity
The fundamental identification and structural details of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-ethyl-4-[2-(4-hexylphenyl)ethynyl]benzene | [2] |
| CAS Number | 117923-34-9 | [2][3][4] |
| Molecular Formula | C₂₂H₂₆ | [2][4] |
| Molecular Weight | 290.44 g/mol | [2][4] |
| SMILES | CCCCCCc1ccc(C#Cc2ccc(CC)cc2)cc1 | [2] |
Molecular Structure Visualization
The molecule's structure consists of an ethyl-substituted phenyl ring and a hexyl-substituted phenyl ring linked by a rigid ethynyl (carbon-carbon triple bond) bridge.
Core Thermophysical Properties (Isotropic Liquid Phase)
Calculated thermophysical data provide a baseline understanding of the material in its isotropic liquid state (a true liquid without long-range orientational order). The following properties were calculated for standard conditions (25 °C and 1.01325 bar). [2]
| Property | Value | Unit |
|---|---|---|
| Phase | Liquid | - |
| Melting Temperature | 10 | °C |
| Normal Boiling Temperature | 502.13 | °C |
| Density | 979.211 | kg/m ³ |
| Specific Heat Capacity (cₚ) | 1.794 | kJ/kg·K |
| Thermal Conductivity (k) | 0.101 | W/m·K |
| Thermal Diffusivity (α) | 5.756 x 10⁻⁸ | m²/s |
| Molar Heat Capacity | 521.109 | kJ/kmol·K |
| Dynamic Viscosity | Not available | cP |
| Surface Tension | 0.0381 | N/m |
Note: These are calculated values and should be confirmed by experimental measurement.
Liquid Crystalline Behavior and Property Anisotropy
Given its molecular structure, this compound is expected to exhibit thermotropic liquid crystal phases. As the material is heated from its solid crystalline state, it will likely transition into one or more mesophases (e.g., smectic or nematic) before finally becoming an isotropic liquid at a specific temperature known as the clearing point.
In these mesophases, the rod-like molecules possess long-range orientational order. This molecular alignment leads to significant anisotropy in thermophysical properties. For example, heat transfer is more efficient along the long axis of the molecules than perpendicular to it. [5]Consequently, the thermal conductivity parallel to the average molecular alignment direction (the director), k_parallel, is typically greater than the perpendicular component, k_perpendicular. [5][6]
Experimental Determination of Thermophysical Properties
To move beyond calculated values and characterize the material comprehensively, robust experimental protocols are required. The following sections detail the standard, self-validating methodologies for measuring the key thermophysical properties of a potential liquid crystal.
Phase Transition Analysis and Specific Heat Capacity (cₚ)
Underlying Principle: Differential Scanning Calorimetry (DSC) DSC is the workhorse technique for thermal analysis of liquid crystals. [7][8]It is chosen for its high sensitivity, excellent temperature accuracy, and ability to measure both transition temperatures and the energy changes associated with them (enthalpy). The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [9]Phase transitions appear as peaks (endothermic for melting, exothermic for crystallization) on the resulting thermogram, allowing for their precise determination. Furthermore, the heat flow signal is directly proportional to the specific heat capacity of the sample. [9] Experimental Protocol: DSC Measurement
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of material via evaporation.
-
Reference Pan: Prepare an identical, empty, hermetically sealed aluminum pan to be used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to provide a stable, non-reactive atmosphere.
-
Temperature Program (Self-Validation):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from a sub-ambient temperature (e.g., -20 °C) to well above the expected clearing point (e.g., 150 °C). This scan reveals the transitions from the initial crystalline state and removes the sample's prior thermal history.
-
Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan reveals the liquid crystal phase formation from the isotropic liquid, which can sometimes show phases not seen on heating (monotropic phases). [7] * Second Heating Scan: Heat the sample again at 10 °C/min. This scan is crucial for characterization as it represents the intrinsic material behavior from a controlled, cooled state. Comparing the first and second heating scans helps validate the reproducibility of the transitions.
-
-
Data Analysis: Identify the onset and peak temperatures of endothermic and exothermic events to determine phase transition points. Calculate the specific heat capacity from the heat flow data in a region with no phase transitions.
Thermal Conductivity (k) Measurement
Underlying Principle: Steady-State Concentric Cylinder Method For liquids, measuring thermal conductivity requires an experimental design that minimizes or eliminates heat transfer by convection, which would otherwise corrupt the measurement. The concentric cylinder (or guarded hot-wire) method is an authoritative choice for this purpose. [10]The liquid sample is contained within a very small annular gap between a central heating element and an outer, cooled cylinder. The small gap size suppresses natural convection. By applying a known amount of power (Q) to the heater and measuring the steady-state temperature difference (ΔT) across the gap, the thermal conductivity (k) can be calculated using the Fourier's law of heat conduction for a cylindrical geometry.
Experimental Protocol: Concentric Cylinder Measurement
-
Apparatus Calibration: Before measuring the sample, the apparatus must be calibrated to account for heat losses. This is done by using a fluid with a well-known thermal conductivity (e.g., air or toluene) and generating a correction factor curve for incidental heat loss versus temperature. [10]2. Sample Loading: Carefully fill the annular gap of the test module with this compound, ensuring no air bubbles are trapped inside.
-
Thermal Control: Circulate a coolant at a constant temperature through the outer jacket to maintain a stable boundary temperature (T₂).
-
Power Application: Apply a known, steady voltage (V) and current (I) to the central heating element. Power (Q) = V × I.
-
Achieve Steady-State: Monitor the temperature of the inner cylinder (T₁) and outer jacket (T₂) using thermocouples. The system is at steady-state when these temperatures remain constant over time (e.g., for 5-10 minutes). [11]6. Data Recording: Once at steady-state, record T₁, T₂, V, and I.
-
Calculation: Calculate the thermal conductivity using the appropriate form of Fourier's law for a cylinder, incorporating the device geometry (inner radius r₁, outer radius r₂, length L) and the calibration data for heat loss.
-
k = [Q_net × ln(r₂/r₁)] / [2πL × (T₁ - T₂)]
-
-
Anisotropy Measurement (Advanced): To measure k_parallel and k_perpendicular in the LC phase, the experiment can be repeated within a strong magnetic field to align the molecular director either parallel or perpendicular to the direction of heat flow.
Conclusion
This compound is a material of significant interest in the field of liquid crystals. Its thermophysical properties, predicted by its molecular structure and confirmed through rigorous experimentation, are the key to unlocking its technological potential. The calculated data presented here provide a strong foundation, indicating a melting point near room temperature and thermal properties typical of organic liquids. [2]However, the true value of this material lies in the properties of its liquid crystalline phases. The experimental protocols detailed within this guide, centered on Differential Scanning Calorimetry and steady-state conductivity measurements, represent the authoritative standards for a complete and reliable characterization. The resulting data on phase behavior, heat capacity, and anisotropic thermal conductivity will enable researchers and engineers to effectively integrate this material into next-generation applications.
References
- Thermophysical Properties of 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene.Chemcasts.
- Specific heat in liquid crystals.
- The temperature dependence of the heat conductivity of a liquid crystal studied by molecular dynamics simulation.
- Chapter 17: Heat Capacity in Liquid Crystals.The Royal Society of Chemistry.
- LIQUID CRYSTAL PHASES.University of Hamburg.
- The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4).NINGBO INNO PHARMCHEM CO.,LTD.
- Specific He
- 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene.ChemBK.
- A homeotropic main-chain tolane-type liquid crystal elastomer film exhibiting high anisotropic thermal conductivity.
- The determination of the thermal conductivity of fluids.wiete.com.au.
- Thermal Conductivity of Liquids & Qualit
- Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister.PubMed Central.
- This compound.ChemicalBook.
- Thermal Analysis of Polymers Selected Applic
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem-casts.com [chem-casts.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 117923-34-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. webs.ucm.es [webs.ucm.es]
- 8. blog.kohan.com.tw [blog.kohan.com.tw]
- 9. mt.com [mt.com]
- 10. wiete.com.au [wiete.com.au]
- 11. thermtest.com [thermtest.com]
potential applications of tolane liquid crystals
An In-depth Technical Guide to the Potential Applications of Tolane Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolane-based liquid crystals represent a significant class of advanced materials, distinguished by their exceptional optical and electronic properties. The defining feature of the tolane molecular structure is the carbon-carbon triple bond (–C≡C–), which imparts a rigid, linear molecular geometry. This unique structural motif is the foundation for the remarkable properties of tolane liquid crystals, most notably their high birefringence, wide nematic temperature ranges, and tunable dielectric anisotropy. These characteristics make them highly desirable for a multitude of advanced technological applications, ranging from next-generation display technologies to sophisticated photonic and high-frequency communication systems. This guide provides a comprehensive technical overview of tolane liquid crystals, detailing their fundamental properties, synthesis, and diverse applications.
Fundamental Properties of Tolane Liquid Crystals
The defining characteristic of tolane liquid crystals is their molecular structure, which features a rigid core composed of aromatic rings linked by one or more ethynyl (–C≡C–) bridges. This linearity and extended π-electron conjugation are directly responsible for their unique and highly desirable physical properties.
High Birefringence (Δn)
Birefringence, or optical anisotropy, is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices of a material. Tolane liquid crystals are renowned for their exceptionally high birefringence, with values often exceeding 0.3 and in some cases reaching up to 0.5.[1][2] This property is a direct consequence of the elongated molecular shape and the highly polarizable π-electron system of the tolane core.[3] The contribution of a single benzene ring to birefringence is approximately 0.09, while the ethynyl bridge adds about 0.07.[1]
The high birefringence of tolane liquid crystals is particularly advantageous in applications where a large phase shift is required over a short optical path length. The phase shift (ϕ) is related to birefringence by the following equation:
ϕ = (2πdΔn) / λ
where d is the cell gap and λ is the wavelength of light. A larger Δn allows for a smaller cell gap, which in turn leads to faster device switching times.[1] This is a critical factor in the development of high-speed optical devices.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. The sign and magnitude of Δε determine how the liquid crystal molecules will align in an applied electric field. Tolane liquid crystals can be engineered to exhibit a wide range of dielectric anisotropies, from large positive to large negative values, by introducing polar substituents, such as cyano (–CN), fluoro (–F), or isothiocyanato (–NCS) groups, at specific positions on the molecular core.[1][2]
-
Positive Δε: Achieved by attaching polar groups along the principal molecular axis, causing the molecules to align parallel to an applied electric field.
-
Negative Δε: Realized by attaching polar groups to lateral positions, leading to perpendicular alignment with an electric field. Phenyl-tolane compounds with lateral difluoro substitutions have been shown to exhibit large negative dielectric anisotropy (Δε ~ -8).[2]
This tunability of dielectric anisotropy is crucial for various display modes and photonic applications.
Viscosity
Low rotational viscosity is a critical parameter for achieving fast response times in liquid crystal devices. While the rigid core of tolane molecules can contribute to increased viscosity, synthetic strategies have been developed to mitigate this. The introduction of flexible alkyl chains and the optimization of molecular structure have led to the development of tolane liquid crystals with relatively low viscosity, making them suitable for high-speed applications.[3][4]
Wide Nematic Range
A broad nematic temperature range is essential for the practical application of liquid crystals in devices that need to operate under varying environmental conditions. Many tolane-based liquid crystals exhibit a wide nematic range, often spanning from below room temperature to over 100°C.[3][4] This thermal stability is a significant advantage for applications in automotive displays and outdoor signage.
Synthesis and Molecular Engineering of Tolane Liquid Crystals
The synthesis of tolane liquid crystals typically involves multi-step organic reactions. A common and effective method for constructing the core tolane structure is the Sonogashira cross-coupling reaction. This versatile reaction allows for the efficient coupling of terminal alkynes with aryl halides, providing a powerful tool for building complex tolane derivatives with tailored properties.
The general workflow for the synthesis of a tolane liquid crystal can be visualized as follows:
Figure 1: Generalized workflow for the synthesis of tolane liquid crystals.
Molecular engineering plays a pivotal role in fine-tuning the properties of tolane liquid crystals for specific applications. Key strategies include:
-
Lateral Substitution: The introduction of lateral substituents, such as fluorine atoms, can significantly impact the mesomorphic properties, dielectric anisotropy, and viscosity.[5] Ortho-fluorination has also been shown to improve the UV stability of tolane liquid crystals, a critical factor for photonic applications.[6]
-
Terminal Group Modification: The nature of the terminal alkyl or alkoxy chains influences the melting point, clearing point, and viscosity. The incorporation of groups like but-3-enyl has been explored to achieve low melting points and broad nematic ranges for applications in augmented reality displays.[7]
-
Core Structure Elongation: Increasing the number of tolane units in the molecular core (e.g., bis-tolanes) enhances birefringence but can also increase the melting point and viscosity.[3][4] Careful molecular design is required to balance these competing effects.
Characterization of Tolane Liquid Crystals
A comprehensive understanding of the physical properties of tolane liquid crystals is essential for their effective application. The following table summarizes the key characterization techniques and the properties they measure.
| Property | Characterization Technique(s) | Significance |
| Phase Transitions | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) | Determines the melting point, clearing point, and the temperature range of the nematic and other liquid crystalline phases. |
| Birefringence (Δn) | Refractometry (e.g., Abbé refractometer), Spectrophotometry | Quantifies the optical anisotropy, which is crucial for applications requiring phase modulation. |
| Dielectric Anisotropy (Δε) | Dielectric Spectroscopy | Measures the response of the liquid crystal to an electric field, determining its suitability for different switching modes. |
| Viscosity | Rotational Viscometry | Characterizes the flow behavior of the liquid crystal, which is directly related to the switching speed of devices. |
| UV Stability | UV-Vis Absorption and Fluorescence Emission Spectroscopy | Assesses the material's resistance to degradation under UV exposure, a critical parameter for outdoor applications and in high-intensity light environments.[6] |
Potential Applications of Tolane Liquid Crystals
The unique combination of properties offered by tolane liquid crystals makes them enabling materials for a wide array of advanced technologies.
Display Technologies
While traditional liquid crystal displays (LCDs) have relied on materials with moderate birefringence, the push towards faster response times and higher resolutions has renewed interest in high-birefringence materials like tolanes.[1]
-
Color Sequential LCDs: These displays produce higher quality images but require fast-switching materials, a need that can be met by high-birefringence, low-viscosity tolane liquid crystals in conjunction with a small cell gap.[1]
-
Liquid-Crystal-on-Silicon (LCoS) for Augmented Reality (AR): LCoS devices are a key technology for AR displays. Tolane liquid crystals with high birefringence and low viscosity are being developed as dopants to improve the performance of LC mixtures for LCoS, enabling faster response times and wider operating temperature ranges.[5][7]
Photonics and Optical Communications
The high birefringence of tolane liquid crystals makes them ideal for applications in photonics, where precise control over the phase of light is required.
-
Tunable Lenses: Electrically tunable liquid crystal lenses offer a compact and efficient way to change focal length without mechanical parts. The large phase modulation achievable with tolane LCs allows for a greater tuning range.[8][9]
-
Beam Steering: By creating a gradient in the refractive index across a liquid crystal cell, the direction of a light beam can be electronically controlled. The high birefringence of tolanes enables a larger steering angle.
-
Spatial Light Modulators (SLMs): SLMs are used to manipulate the phase, amplitude, or polarization of a light beam. Tolane-based SLMs can offer higher resolution and faster switching speeds.[10][11]
-
Optical Waveguides and Filters: The refractive index of a waveguide incorporating tolane liquid crystals can be tuned by an external electric field, enabling the development of reconfigurable optical filters and switches.[12]
The operational principle of a basic liquid crystal phase modulator is depicted in the following diagram:
Figure 2: Principle of a tolane liquid crystal-based phase modulator.
High-Frequency Devices (GHz and THz)
The applications of liquid crystals are extending into the microwave and terahertz regions of the electromagnetic spectrum. Tolane-based materials are being investigated for use in:
-
Phase Shifters: Reconfigurable phase shifters are essential components in phased-array antennas for beamforming and steering in high-frequency communication systems. The dielectric anisotropy of tolane LCs allows for tunable phase shifts.[13]
-
Tunable Metamaterials: Metamaterials are engineered structures with electromagnetic properties not found in nature. Incorporating tolane liquid crystals into metamaterial designs allows for the dynamic tuning of their resonant frequencies.
Dual-Frequency Addressing
Dual-frequency liquid crystals (DFLCs) exhibit a crossover frequency where the sign of their dielectric anisotropy changes. This allows for both fast rise and decay times by switching between low and high-frequency electric fields. Tolane-based compounds with high birefringence are being developed as positive components in DFLC mixtures to enhance their performance.[14][15]
Luminescent Liquid Crystals
Recent research has explored the incorporation of push-pull chromophores into tolane skeletons to create novel luminescent liquid crystals. These materials exhibit fluorescence and could have applications in advanced optoelectronic devices.[16]
Potential in Drug Delivery and Biosensing
While the primary applications of tolane liquid crystals are in optics and electronics, the broader field of liquid crystals has seen applications in drug delivery and biosensing. Lyotropic liquid crystals, which form in the presence of a solvent, can encapsulate and control the release of drugs.[17][18] Although tolane LCs are typically thermotropic, their unique optical properties could potentially be harnessed in novel biosensor designs where molecular binding events at a surface could be detected through changes in the liquid crystal's orientation and thus its optical appearance. Further research is needed to explore these possibilities.
Experimental Protocols
Protocol for Characterizing the Nematic Range of a Tolane Liquid Crystal
-
Sample Preparation: Place a small amount (1-2 mg) of the synthesized tolane compound between a clean glass slide and a coverslip.
-
Polarized Optical Microscopy (POM):
-
Place the sample on a hot stage attached to a polarized optical microscope.
-
Heat the sample at a controlled rate (e.g., 5°C/min) and observe the textural changes. The transition from a crystalline solid to a liquid crystalline phase will be marked by the appearance of a characteristic texture (e.g., Schlieren or marbled).
-
Continue heating until the texture disappears and the field of view becomes dark (isotropic liquid). This temperature is the clearing point (T_c).
-
Cool the sample slowly and record the temperatures at which the liquid crystalline phase reappears and subsequently crystallizes.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument along with a reference pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) to above its clearing point.
-
Cool the sample at the same rate to below its melting point.
-
Perform a second heating and cooling cycle.
-
The phase transition temperatures are identified as the onset or peak of the endothermic and exothermic events in the DSC thermogram.
-
Protocol for Measuring the Birefringence of a Tolane Liquid Crystal
-
Cell Preparation: Fabricate a liquid crystal cell with a known cell gap (d) using two glass substrates with transparent electrodes (e.g., ITO) and a planar alignment layer.
-
Cell Filling: Fill the cell with the tolane liquid crystal in its isotropic phase by capillary action and then cool it slowly into the nematic phase.
-
Measurement Setup: Place the filled cell in a temperature-controlled holder between two crossed polarizers.
-
Wavelength Scanning:
-
Illuminate the cell with a variable wavelength light source.
-
Measure the transmitted light intensity as a function of wavelength.
-
The transmitted intensity will show a series of maxima and minima.
-
-
Data Analysis:
-
The condition for a transmission minimum is given by: dΔn = mλ, where m is an integer.
-
By identifying the wavelengths of several minima, the birefringence (Δn) can be calculated as a function of wavelength.
-
Conclusion and Future Outlook
Tolane liquid crystals stand out as a class of high-performance materials with a unique and powerful combination of properties. Their high birefringence, wide nematic range, and tunable dielectric anisotropy make them indispensable for a growing number of advanced applications, particularly in photonics and high-speed displays. The ongoing research into new molecular designs, including the incorporation of fluorine substituents and the development of novel core structures, continues to push the boundaries of their performance. As technologies such as augmented reality, 6G communications, and advanced optical computing continue to evolve, the demand for high-performance materials like tolane liquid crystals is expected to grow significantly. Future research will likely focus on further reducing viscosity, enhancing photostability, and exploring their potential in emerging fields such as biosensing and smart materials.
References
- Tsai, K.-T., Hsu, C.-S., & Wu, S.-T. (n.d.). Synthesis of asymmetric tolane liquid crystals for display applications. SPIE Digital Library.
- Dabrowski, R., et al. (n.d.). High Birefringence Liquid Crystals. MDPI.
- Wu, S.-T., et al. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. American Institute of Physics.
- Xianyu, H., et al. (n.d.). High birefringence and large negative dielectric anisotropy phenyl-tolane liquid crystals. Liquid Crystals, 34(12).
- Wu, S.-T., et al. (1992). Fluorinated diphenyl-diacetylene and tolane liquid crystals for display applications. SPIE Digital Library.
- (n.d.). Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution. Optica Publishing Group.
- (n.d.). High birefringence phenyl tolane positive compounds for dual frequency liquid crystals. Liquid Crystals, 36(12).
- (1999). High birefringence and wide nematic range bis-tolane liquid crystals. AIP Publishing.
- (n.d.). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online.
- (n.d.). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Materials Advances (RSC Publishing).
- (n.d.). Synthesis and mesomorphic properties of tolane-based liquid crystals with a fluorinated polar end group. Liquid Crystals, 33(10).
- (n.d.). Synthesis of asymmetric tolane liquid crystals for display application. Fingerprint.
- (2009). High birefringence phenyl tolane positive compounds for dual frequency liquid crystals.
- (2018). New highly anisotropic liquid crystal materials for high-frequency applications.
- (n.d.). Supramolecular synthesis with N-hetero-tolanes: liquid crystals and hydrogen-bonded and halogen-bonded co-crystals. CrystEngComm (RSC Publishing).
- (n.d.). Measured birefringence and dielectric anisotropy of three phenyl-tolane.... ResearchGate.
- (n.d.). Tolane oligomers: Model thermotropic liquid crystals. Taylor & Francis.
- (2025). High birefringence phenyl tolane positive compounds for dual frequency liquid crystals | Request PDF. ResearchGate.
- (n.d.). High birefringence lateral difluoro phenyl tolane liquid crystals. Taylor & Francis Online.
- (n.d.). Tolane derivatives and liquid crystalline medium. Boost Framer website template.
- (n.d.). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications.
- (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. ResearchGate.
- (n.d.). Liquid Crystal Research and Novel Applications in the 21st Century. MDPI.
- (n.d.). Liquid Crystals Pharmaceutical Application: A Review.
- (2023). Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays. NIH.
- (n.d.). Advanced Applications of Liquid Crystals. ResearchGate.
- (n.d.). Electrically-tunable liquid crystal lenses and applications.
- (n.d.). High-Δn tolane-liquid crystal diluters with low melting point and low rotational viscosity.
- (2024). Liquid Crystals Optics and Photonic Devices. SPIE.
- (n.d.). Liquid Crystal Spatial Light Modulator with Optimized Phase Modulation Ranges to Display Multiorder Diffractive Elements. MDPI.
- (n.d.). Optical properties of liquid crystals. publisherspanel.com.
- (n.d.). Laser-Written Tunable Liquid Crystal Aberration Correctors. PMC - PubMed Central - NIH.
- (n.d.). Liquid Crystals in Photonics and Optics. International Journal of Engineering Research & Technology.
- (2023). Application Of Liquid Crystal Dakenchem.
- (n.d.). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures.
- (n.d.). Photoaligned Liquid Crystalline Structures for Photonic Applications. MDPI.
- (n.d.). Chiral Liquid Crystals: Structures, Phases, Effects. MDPI.
- (n.d.). (PDF) Development of Reconfigurable High-Frequency Devices Using Liquid Crystal in Substrate-Integrated Groove Gap Waveguide Technology. ResearchGate.
- (n.d.). The many applications of liquid crystal technology. SpotSee.io.
- (2025). How Are Liquid Crystals Used In Optical Devices?. Chemistry For Everyone - YouTube.
- (n.d.). The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. MDPI.
- (n.d.). (PDF) Applications of liquid crystal spatial light modulators in optical communications.
- (n.d.). Development of Reconfigurable High-Frequency Devices Using Liquid Crystal in Substrate-Integrated Gap Waveguide Technology. MDPI.
- (2025). (PDF) Electrically Tunable Liquid Crystal Lenses and Applications. ResearchGate.
Sources
- 1. High Birefringence Liquid Crystals [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPG [opg.optica.org]
- 7. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ijert.org [ijert.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. [PDF] High birefringence phenyl tolane positive compounds for dual frequency liquid crystals | Semantic Scholar [semanticscholar.org]
- 16. tandfonline.com [tandfonline.com]
- 17. ijpras.com [ijpras.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Phenylacetylene Derivatives
Abstract
Phenylacetylene and its derivatives represent a cornerstone class of molecules in modern chemistry, offering a unique scaffold where the electronic interplay between a π-rich aromatic ring and a linear alkyne moiety gives rise to a host of tunable properties. This technical guide provides a comprehensive exploration of the electronic landscape of phenylacetylene derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental electronic structure, the profound influence of substituents, advanced characterization techniques, and the burgeoning applications in molecular electronics and materials science. This document is designed not as a rigid protocol, but as a foundational resource that elucidates the causality behind experimental design and data interpretation, empowering researchers to innovate within this versatile chemical space.
The Phenylacetylene Core: A Symphony of π-Electrons
Phenylacetylene (C₈H₆) is an aromatic hydrocarbon comprising a phenyl group attached to an ethynyl group.[1] This deceptively simple structure, a colorless, viscous liquid at room temperature, is a powerhouse of electronic activity.[1] The core of its functionality lies in the extended conjugation between the sp²-hybridized carbons of the benzene ring and the sp-hybridized carbons of the alkyne. This continuous network of p-orbitals allows for electron delocalization, which is the primary determinant of its chemical and physical properties.
The electronic absorption and emission spectra of phenylacetylene are complex, with low-lying valence singlet and triplet π → π* excited states.[2] Computational studies have been instrumental in assigning the experimental absorption spectra and describing the fundamental features of its emission processes.[2] The interplay between the phenyl and acetylene moieties creates a unique electronic environment that is highly sensitive to external stimuli and chemical modification.
Modulating the Electronic Landscape: The Power of Substituents
The true versatility of phenylacetylene lies in the ability to tailor its electronic properties through the strategic placement of substituent groups on the phenyl ring. These substituents can either donate or withdraw electron density, thereby altering the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO) and, consequently, its reactivity, photophysical properties, and conductivity.
The Inductive and Resonance Effects
The influence of substituents on the electronic properties of phenylacetylene derivatives is governed by a combination of inductive and resonance effects. Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the aromatic ring through the σ-bond network (inductive effect) and by donating lone pairs into the π-system (resonance effect). Conversely, electron-withdrawing groups (EWGs), such as nitro, cyano, and carbonyl groups, decrease the electron density through σ-bond polarization and by pulling π-electron density out of the ring.
A study on the ¹³C-NMR chemical shifts of meta- and para-substituted phenylacetylenes demonstrated that both the type and position of the substituent affect the substituent-induced chemical shift (SCS) of the acetylenic carbons.[3] Regardless of their position, donor groups shield the terminal acetylenic carbon, while acceptor groups deshield it.[3] This is a direct consequence of the altered electron density at the alkyne terminus. The study further elucidated that donors in the para position exert a direct resonance effect, while those in the meta position induce a secondary resonance effect.[3] For electron-withdrawing groups, π-polarization is a dominant factor.[3]
Quantitative Analysis of Substituent Effects
The electronic influence of substituents can be quantified using Hammett plots, which correlate the reaction rates or equilibrium constants of substituted aromatic compounds with the Hammett substituent constant (σ). While not explicitly detailed in the provided search results, this is a standard physical organic chemistry approach that would be highly relevant for a deeper quantitative understanding.
The following table summarizes the qualitative effects of common substituents on the electronic properties of the phenylacetylene core.
| Substituent (Position) | Type | Dominant Effect | Impact on Electron Density of the Ring |
| -OCH₃ (para) | EDG | +Resonance | Increases |
| -CH₃ (para) | EDG | +Inductive | Increases |
| -NO₂ (para) | EWG | -Resonance, -Inductive | Decreases |
| -CN (para) | EWG | -Resonance, -Inductive | Decreases |
| -Cl (para) | EWG | -Inductive > +Resonance | Decreases |
| -OCH₃ (meta) | EDG | +Inductive > -Resonance | Increases |
| -NO₂ (meta) | EWG | -Inductive, -Resonance | Decreases |
Synthesis of Phenylacetylene Derivatives: Building the Molecular Toolkit
The ability to synthesize a diverse library of phenylacetylene derivatives is crucial for exploring their structure-property relationships. Several robust synthetic methodologies have been developed to achieve this.
Sonogashira Cross-Coupling: A Cornerstone Reaction
The palladium-catalyzed Sonogashira cross-coupling reaction is arguably the most powerful and versatile method for the synthesis of phenylacetylene derivatives. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The catalytic cycle involves a palladium(0) species and a copper(I) co-catalyst. The ability to use a wide range of aryl halides and terminal alkynes makes this reaction ideal for creating complex and functionalized phenylacetylene derivatives.[4]
Objective: To synthesize a para-substituted phenylacetylene derivative from a para-substituted iodobenzene and phenylacetylene.
Materials:
-
Para-substituted iodobenzene (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Pd(PPh₃)₄ (0.02 eq)
-
CuI (0.04 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add the para-substituted iodobenzene, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine base.
-
Add the phenylacetylene dropwise to the stirred solution at room temperature.
-
The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-70 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials and the appearance of a new, less polar spot on the TLC plate. The structure of the purified product is then confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic alkyne C≡C stretch in the IR spectrum (around 2100-2260 cm⁻¹) provides further validation.
Other Synthetic Routes
Other methods for preparing the parent phenylacetylene include the elimination of hydrogen bromide from styrene dibromide using sodium amide in ammonia, or from bromostyrene using molten potassium hydroxide.[1][5]
Characterization Techniques: Unveiling the Electronic Structure
A multi-faceted approach employing various spectroscopic and computational techniques is essential for a thorough understanding of the electronic properties of phenylacetylene derivatives.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed earlier, ¹³C NMR is a powerful tool for probing the electronic environment of the acetylenic carbons and how it is influenced by substituents.[3] ¹H NMR provides information about the protons on the aromatic ring and the terminal alkyne, if present.
-
Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule. The C≡C stretching frequency is particularly informative and can be sensitive to the electronic effects of substituents.[6] Anharmonic calculations are often necessary to fully interpret the complex vibrational spectra of phenylacetylene and its derivatives.[7]
-
UV-Visible and Photoluminescence Spectroscopy: These techniques probe the electronic transitions within the molecule. The absorption and emission maxima, as well as the quantum yields, are highly dependent on the extent of conjugation and the nature of the substituents. For instance, poly(phenylacetylene) has a band gap energy of 2.51 eV and a photoluminescence peak at 439 nm.[8]
Electrochemical Methods
-
Cyclic Voltammetry (CV): CV is used to determine the oxidation and reduction potentials of a molecule, which are related to the energies of the HOMO and LUMO levels, respectively. The cyclovoltammograms of poly(phenylacetylene) show irreversible oxidation and reduction processes.[8]
Computational Chemistry
-
Density Functional Theory (DFT): DFT calculations are invaluable for predicting and understanding the electronic properties of phenylacetylene derivatives.[9][10] They can be used to calculate molecular orbital energies, electron density distributions, and simulated spectra (NMR, IR, UV-Vis), which can then be compared with experimental data for validation.[2] For example, DFT has been used to elucidate the mechanism of the electrophilic addition between phenylacetylene and N-heterocyclic carbene borane.[9]
Applications: From Molecular Wires to Therapeutic Agents
The tunable electronic properties of phenylacetylene derivatives make them highly attractive for a wide range of applications.
Molecular Electronics and Materials Science
The extended π-conjugation in phenylacetylene derivatives makes them excellent candidates for use in molecular electronics. They can act as "molecular wires" to conduct electricity at the nanoscale. Porphyrin phenylacetylene (PPA) has been investigated as a molecular electronic device, with its transport properties being tunable by gate and source voltages.[11][12]
Furthermore, phenylacetylene and its derivatives can be polymerized to form poly(phenylacetylene)s (PPAs), which are conjugated polymers with interesting electrical and optical properties.[8][13] These polymers have potential applications in organic light-emitting diodes (OLEDs), sensors, and as precursors for carbon materials with high carbon yields.[13][14] The properties of PPAs can be further tuned by creating composites with nanoparticles.[15] The helical structure of some PPAs also opens up possibilities in chiral recognition and asymmetric catalysis.
Drug Development and Biological Activity
While the primary focus of research on phenylacetylene derivatives has been in materials science, their unique electronic and structural features also make them of interest in drug development. Diphenylacetylene derivatives, for example, are precursors to various drugs and biologically active substances.[4] The rigid rod-like structure of the phenylacetylene unit can be used as a scaffold to present pharmacophores in a well-defined spatial orientation. Additionally, some phenylacetylene derivatives have shown inhibitory activity against enzymes like bacterial monooxygenases.[13]
Conclusion
Phenylacetylene derivatives are a remarkably versatile class of compounds whose electronic properties can be finely tuned through synthetic modification. The interplay between the aromatic ring and the alkyne moiety, modulated by the electronic effects of substituents, gives rise to a rich and complex photophysical and electrochemical behavior. A comprehensive understanding of these properties, gained through a combination of advanced spectroscopic techniques and computational modeling, is key to unlocking their full potential. From the development of next-generation molecular electronic devices and advanced polymers to the design of novel therapeutic agents, the future of phenylacetylene chemistry is bright and full of exciting possibilities.
References
-
DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. MDPI. [Link][9]
-
Dimetallation of phenylacetylene. Synthesis of ortho‐substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. ResearchGate. [Link]
-
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. OSTI.GOV. [Link][14]
-
Raman Spectra of Acetylenes. I. Derivatives of Phenylacetylene, C6H5C≡CR. Journal of the American Chemical Society. [Link][6]
-
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Polymer. [Link][3]
-
The Benzylidenecarbene–Phenylacetylene Rearrangement: An Experimental and Computational Study. Journal of the American Chemical Society. [Link]
-
Understanding Selective Hydrogenation of Phenylacetylene on PdAg Single Atom Alloy: DFT Insights on Molecule Size and Surface Ensemble Effects. ChemRxiv. [Link][10]
-
Ab initio anharmonic analysis of complex vibrational spectra of phenylacetylene and fluorophenylacetylenes in the acetylenic and - AIP Publishing. AIP Publishing. [Link][7]
-
Magnetic characterization and computational modeling of poly (phenylacetylene)s bearing stable radical groups. Waseda University. [Link]
-
Computational Study of Phenylacetylene Self-Assembly on Au(111) Surface. SciSpace. [Link]
-
Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]
-
The electronic spectra of aryl olefins: A theoretical study of phenylacetylene. ResearchGate. [Link][2]
-
Four probe electron transport characteristics of porphyrin phenylacetylene molecular devices. New Journal of Chemistry. [Link][11]
-
The infrared absorption spectrum of phenylacetylene. UvA-DARE (Digital Academic Repository). [Link]
-
Electro-Optical and Electrochemical Properties of Poly(phenylacetylene). Taylor & Francis Online. [Link][8]
-
Some biologically active 2,3-dihalogenated phenylacetylene compounds in medicine. ResearchGate. [Link][4]
-
Four probe electron transport characteristics of porphyrin phenylacetylene molecular devices. New Journal of Chemistry. [Link][12]
-
Phenylacetylene. Chem-Impex. [Link]
-
Supramolecular Assemblies from Poly(phenylacetylene)s. ACS Publications. [Link]
-
A Substituent Effect on Two-Photon Absorption of Diphenylacetylene Derivatives with an Electron-Donating/Withdrawing Group. PubMed. [Link]
-
The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. ResearchGate. [Link]
-
Revival of Polyacetylenes in Electronics: Green Light-Emitting Diodes. ACS Publications. [Link][15]
-
China Phenylacetylene CAS NO.:536-74-3 Suppliers, Manufacturers, Factory. VERYCHEM. [Link]
-
Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. ResearchGate. [Link]
-
Phenylacetylene. PubChem. [Link]
-
Branched Poly(phenylacetylene). ResearchGate. [Link]
-
Applications of Polyacetylene Derivatives in Gas and Liquid Separation. MDPI. [Link]
-
Effect of Substituent on the Enantioseparation Property of Helical Polyacetylene-based Chiral Stationary Phases for High-performance Liquid Chromatography. ResearchGate. [Link]
Sources
- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Phenylacetylene [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Four probe electron transport characteristics of porphyrin phenylacetylene molecular devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Four probe electron transport characteristics of porphyrin phenylacetylene molecular devices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. osti.gov [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Health and Safety of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and Structurally Related Liquid Crystal Compounds
Compound Identification and Physical Properties
-
Chemical Name: 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
-
CAS Number: 117923-34-9[1]
-
Molecular Formula: C22H26[1]
-
Molecular Weight: 290.44 g/mol [1]
-
Appearance: The physical state is not definitively documented in the search results, but related liquid crystal compounds are described as viscous liquids or crystalline solids.[2][3]
-
Solubility: Likely insoluble in water, with solubility in organic solvents such as ether and hot alcohol.[2][4]
Inferred Hazard Identification
Based on the hazard classifications of structurally related compounds, this compound should be handled as a substance with the potential for the following hazards.
| Hazard Class | Inferred GHS Classification | Basis for Inference (Structurally Related Compounds) |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | 1-Ethyl-4-ethynylbenzene (H315)[5], 1-Eth-1-ynyl-4-hexylbenzene (Category 2)[6], Liquid Crystal Mixtures (H315)[7][8] |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | 1-Ethyl-4-ethynylbenzene (H319)[5], 1-Eth-1-ynyl-4-hexylbenzene (Category 2)[6], Liquid Crystal Mixtures (H319)[7][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | 1-Ethyl-4-ethynylbenzene (H335)[5], Liquid Crystal Mixtures (H335)[9] |
| Aquatic Hazard (Chronic) | Category 2 or 3: Toxic or harmful to aquatic life with long lasting effects | Liquid Crystal Mixtures (H411, H412)[7][8] |
Causality Behind Hazard Identification: The presence of aromatic rings and alkyl chains in the molecule suggests that it will be lipophilic and can interact with skin and mucous membranes, leading to irritation. The ethynyl group can also contribute to reactivity. The overall structure, common in liquid crystals, often correlates with skin and eye irritation.
Safe Handling and Storage Protocols
Adherence to best practices in chemical handling and storage is crucial to mitigate the risks associated with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. For larger quantities or where splashing is possible, additional protective clothing may be necessary.[4][6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][11]
Handling Procedures
-
Ventilation: Ensure adequate ventilation of the working area.[2][3]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[2][3]
-
Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7]
-
Hygiene: Wash hands thoroughly after handling.[4][7] Contaminated work clothing should not be allowed out of the workplace.[8]
Storage Conditions
Proper storage is essential to maintain the integrity of the compound and prevent hazardous situations.
-
Container: Keep containers tightly closed and properly labeled.[2][6]
-
Environment: Store in a cool, dry, and well-ventilated area.[2][4]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and bases.[3][7]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[11][12]
Emergency and First-Aid Procedures
Immediate and appropriate action is critical in the event of an accidental exposure.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[2][7][8]
-
Inhalation: Move the exposed person to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[2][6][9]
-
Ingestion: DO NOT induce vomiting. Rinse mouth with water. Seek medical attention if irritation or symptoms persist.[2][9]
Spill and Leak Procedures
-
Containment: Absorb the spill with an inert, absorbent material (e.g., sand, vermiculite).[2]
-
Cleanup: Sweep or scrape up the material and place it into a suitable, labeled container for disposal.[2][7]
-
Ventilation: Ensure adequate ventilation during cleanup.
-
Environmental Precautions: Prevent the product from entering drains.[6]
Inferred Toxicological Profile
A detailed toxicological study of this compound is not available. The following information is inferred from data on ethylbenzene, a structural component.
-
Acute Toxicity: Ethylbenzene has a low order of acute toxicity by oral, dermal, or inhalation routes.[13] Harmful if swallowed, in contact with skin, or if inhaled is a classification for some related liquid crystal mixtures.[9]
-
Chronic Toxicity: Chronic inhalation exposure to ethylbenzene in animal studies has been associated with adverse effects on the liver, kidneys, and endocrine system.[14] Long-term exposure to ethylbenzene may cause cancer in humans.[15]
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has determined that long-term exposure to ethylbenzene may cause cancer in humans.[15]
-
Germ Cell Mutagenicity: No specific data is available for the target compound or its close analogs.[7]
Experimental Workflows and Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Protocol
Caption: Emergency response protocol for accidental exposure.
References
- Unsealed Combination Liquid Crystal Mixture Safety D
- Liquid Crystal Part A Safety D
- 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425.
- Liquid crystal mixture E7 Safety D
- PAA-b-Liquid Crystal Polymer(LCP) Materials Safety Data Sheet. Xi'an Ruixi Biological Technology Co., Ltd.
- LIQUID CRYSTAL CONCENTRATE IBC Safety D
- 1-Ethyl-4-[(p-tolyl)
- 1-Ethyl-4-ethynylbenzene 98% Safety Inform
- 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. ChemBK.
- Diphenylacetylene Safety D
- Diphenylacetylene (Tolan)
- Diphenylacetylene Safety D
- Diphenylacetylene 501-65-5 Safety D
- Diphenylacetylene 98% Safety Inform
- 1-Eth-1-ynyl-4-hexylbenzene Safety D
- Flammable Liquid Mixture Safety D
- Nonflammable Gas Mixture Safety D
- Ethylbenzene Safety D
- ETHYLBENZENE CAS N°:100-41-4. European Chemicals Agency.
- Ethylbenzene Safety D
- ETHYLBENZENE, REAGENT Safety D
- Ethylbenzene: 4- and 13-week rat oral toxicity. (2006).
- Toxicological Profile for Ethylbenzene. Agency for Toxic Substances and Disease Registry.
- Xylene Safety D
- Public Health Statement for Ethylbenzene. Agency for Toxic Substances and Disease Registry.
- Tolpyralate | C21H28N2O9S | CID 44473182.
Sources
- 1. chembk.com [chembk.com]
- 2. thermographics.com [thermographics.com]
- 3. fishersci.com [fishersci.com]
- 4. Diphenylacetylene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. realworldepoxies.com [realworldepoxies.com]
- 8. soakrochford.co.uk [soakrochford.co.uk]
- 9. shop.synthon-chemicals.com [shop.synthon-chemicals.com]
- 10. echemi.com [echemi.com]
- 11. airgas.com [airgas.com]
- 12. amsty.com [amsty.com]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. HEALTH EFFECTS - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. PUBLIC HEALTH STATEMENT - Toxicological Profile for Ethylbenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene via Sonogashira Coupling
Abstract: This document provides a detailed protocol and technical guide for the synthesis of the diarylacetylene, 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene. The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, is employed.[1][2] This guide is designed for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and characterization data. Furthermore, it addresses critical safety considerations and provides a troubleshooting guide to navigate potential experimental challenges.
Introduction and Significance
Diarylacetylenes are a class of conjugated molecules that serve as crucial building blocks in the development of advanced organic materials, liquid crystals, and as key intermediates in pharmaceutical synthesis.[3][4] The target molecule, this compound, incorporates a flexible hexyl chain and an ethyl group on its phenyl rings, making it a valuable synthon for tuning the physical and electronic properties of larger molecular architectures.
The Sonogashira coupling, discovered by Kenkichi Sonogashira in 1975, is the premier method for coupling terminal alkynes with aryl or vinyl halides.[5] Its power lies in its operational simplicity and the use of a dual catalytic system—typically a palladium complex and a copper(I) salt—which allows the reaction to proceed under remarkably mild conditions, often at room temperature.[1][5][6] This mildness preserves sensitive functional groups, making it an indispensable tool in the synthesis of complex molecules.[1][4]
Reaction Principle: The Sonogashira Catalytic Cycle
The synthesis is achieved by coupling 1-bromo-4-hexylbenzene with 1-ethyl-4-ethynylbenzene. The reaction's efficiency hinges on the synergistic interplay between two interconnected catalytic cycles: the Palladium cycle and the Copper cycle.
Overall Reaction:
Understanding the mechanism is paramount for troubleshooting and optimization. The generally accepted mechanism involves two key stages:[7]
-
The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (1-bromo-4-hexylbenzene). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, yielding the product and regenerating the active Pd(0) catalyst.
-
The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (1-ethyl-4-ethynylbenzene) in the presence of a base to form a copper(I) acetylide.[1] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium center, which is often the rate-determining step.[7]
Caption: Fig. 1: The dual catalytic cycles of the Sonogashira coupling.
Experimental Protocol
This protocol is designed for a ~1 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Mmol | Eq. |
| 1-Bromo-4-hexylbenzene | 23703-22-2 | 241.18 | 241 mg | 1.0 | 1.0 |
| 1-Ethyl-4-ethynylbenzene | 40307-11-7 | 130.19 | 143 mg | 1.1 | 1.1 |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 21 mg | 0.03 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 6 mg | 0.03 | 0.03 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 16 mg | 0.06 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 5 mL | - | Solvent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | - | Solvent |
Step-by-Step Synthesis Procedure
-
Reaction Setup and Inerting:
-
Place a magnetic stir bar into a 50 mL oven-dried Schlenk flask.
-
Add 1-bromo-4-hexylbenzene (241 mg), bis(triphenylphosphine)palladium(II) dichloride (21 mg), copper(I) iodide (6 mg), and triphenylphosphine (16 mg) to the flask.
-
Rationale: The reagents are added to the flask before the solvent. An excess of phosphine ligand is often added to stabilize the Pd(0) species and prevent catalyst decomposition.[8]
-
Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Rationale: The Sonogashira reaction requires an inert atmosphere. Oxygen can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling) and can lead to the decomposition of the Pd(0) catalyst into inactive palladium black.[1][5][9]
-
-
Solvent and Reagent Addition:
-
Using a syringe, add anhydrous THF (10 mL) and triethylamine (5 mL) to the flask.
-
Rationale: THF is an excellent solvent for the reactants. Triethylamine serves as both a solvent and the base required to neutralize the HBr formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[1]
-
Stir the resulting yellow-brown suspension for 10 minutes to allow for dissolution and catalyst pre-formation.
-
Slowly add 1-ethyl-4-ethynylbenzene (143 mg) via syringe.
-
Rationale: A slight excess (1.1 eq) of the alkyne is used to ensure complete consumption of the more valuable aryl bromide.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Rationale: The reaction is typically run under mild conditions, often at room temperature, which is a key advantage of the Sonogashira protocol.[1][10]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 100% hexanes. The disappearance of the 1-bromo-4-hexylbenzene spot (visualized under UV light) indicates reaction completion. This typically occurs within 2-4 hours.
-
-
Work-up and Extraction:
-
Once the reaction is complete, quench it by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Rationale: The aqueous quench stops the reaction and helps to dissolve the triethylamine hydrochloride salt formed as a byproduct.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Rationale: Washing with brine removes residual water and water-soluble impurities from the organic phase.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Pack the column using a slurry of silica gel in hexanes.
-
Load the crude product onto the column and elute with 100% hexanes.
-
Rationale: The product is non-polar, and this eluent system effectively separates it from residual polar catalysts and ligand byproducts (like triphenylphosphine oxide).
-
Combine the product-containing fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product as a colorless oil or low-melting solid.
-
Characterization
-
Product: this compound
-
CAS Number: 117923-34-9[11]
-
Molecular Formula: C₂₂H₂₆[11]
-
Molecular Weight: 290.44 g/mol [11]
-
Appearance: Colorless oil or white to off-white low-melting solid.
-
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 7.45-7.35 (m, 4H, Ar-H), 7.20-7.10 (m, 4H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, -CH₂CH₃), 2.60 (t, J = 7.8 Hz, 2H, Ar-CH₂-), 1.60 (p, J = 7.5 Hz, 2H, -CH₂-), 1.35-1.25 (m, 6H, -(CH₂)₃-), 1.23 (t, J = 7.6 Hz, 3H, -CH₂CH₃), 0.90 (t, J = 7.0 Hz, 3H, -CH₃). (Predicted based on similar structures[12][13]).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 144.5, 143.0, 132.0, 131.5, 128.5, 128.0, 120.5, 120.0, 90.5, 89.5, 36.0, 31.5, 31.0, 29.0, 28.9, 22.5, 15.5, 14.0. (The two alkyne carbons are expected around 89-91 ppm[14]).
-
Mass Spec (EI): Expected m/z for C₂₂H₂₆⁺: 290.20.
-
Safety and Hazard Considerations
-
Exothermic Potential: Palladium-catalyzed cross-coupling reactions can be exothermic. While this protocol is for a small scale at room temperature, caution should be exercised. For larger scale reactions, controlled addition of reagents and temperature monitoring are essential to prevent a runaway reaction.[15][16]
-
Reagent Hazards:
-
Palladium Catalysts: Heavy metal compounds; handle with care to avoid inhalation and skin contact.
-
Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Always use in a fume hood away from ignition sources.
-
Triethylamine: Flammable, corrosive, and has a strong, irritating odor. Handle in a fume hood.
-
1-Ethyl-4-ethynylbenzene: May cause skin and serious eye irritation, as well as respiratory irritation.[17][18]
-
-
Inert Gas: Use of a compressed gas cylinder requires proper handling and securing.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Pd(II) not reduced to Pd(0)).2. Insufficiently inert atmosphere.3. Impure reagents or solvents. | 1. Use fresh, high-quality catalyst. Consider adding a reducing agent if using a Pd(II) precatalyst without phosphine ligands.[1]2. Improve degassing procedure (e.g., use freeze-pump-thaw cycles for the solvent).3. Use anhydrous solvents and purified starting materials. |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst decomposition.2. Reaction temperature is too high. | 1. Ensure an adequate amount of stabilizing phosphine ligand is present.[8]2. Maintain reaction at room temperature or cool slightly if an initial exotherm is observed. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction mixture. | 1. Rigorously deoxygenate all solvents and the reaction flask before adding reagents. Ensure a positive pressure of inert gas throughout the reaction.[5][9] |
| Difficult Purification | 1. Streaking on TLC plate.2. Product co-elutes with byproducts. | 1. Residual triethylamine or its salts can cause streaking. Ensure the aqueous work-up is thorough.2. Try a different solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). |
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
University of Connecticut. The Sonogashira Coupling. [Link]
-
ResearchGate. (2015). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
National Center for Biotechnology Information. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
-
ResearchGate. (2025). Multi-step synthesis of diarylacetylenes via sequential Sonogashira... [Link]
-
ACS Publications. (2005). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. [Link]
-
KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Scribd. (2014). One-pot synthesis of unsymmetrical diarylacetylenes via Sonogashira/deacetonation/Sonogashira cross-coupling. [Link]
-
Royal Society of Chemistry. (2016). Sonogashira Coupling. [Link]
-
Pearson. (2022). Sonogashira Coupling Reaction. [Link]
-
MDPI. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]
-
PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene. [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
-
ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
Royal Society of Chemistry. (2018). Supporting Information. [Link]
-
ElectronicsAndBooks. The Synthesis of Diarylacetylenes. [Link]
-
ChemBK. 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. [Link]
-
PubChem. 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. [Link]
-
Wiley-VCH. (2005). Supporting Information. [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
-
Brainly.in. (2025). H1 Nmr spectrum of 1 ethyl 4 methylbenzene. [Link]
-
PubChem. 1-Ethyl-4-ethynylbenzene. [Link]
-
RSC Publishing. (2020). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. [Link]
-
Reddit. (2024). Need to purify old phenylacetylene. [Link]
-
PubMed. (2021). Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. rsc.org [rsc.org]
- 13. brainly.in [brainly.in]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. engineering.purdue.edu [engineering.purdue.edu]
- 17. 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 1-Ethyl-4-ethynylbenzene 98 40307-11-7 [sigmaaldrich.com]
using 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene in liquid crystal display applications
An Application Guide to 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene for High-Performance Liquid Crystal Displays
Authored by: A Senior Application Scientist
Introduction: The Role of Tolane Derivatives in Advanced Displays
The relentless pursuit of higher resolution, faster response times, and greater energy efficiency in liquid crystal displays (LCDs) is fundamentally driven by advances in materials science. Among the various classes of liquid crystalline compounds, tolane derivatives have emerged as critical components for high-performance display formulations.[1][2] Their rigid, linear molecular structure, built around a diphenyl-acetylene core, imparts a unique and highly desirable combination of properties: high thermal and chemical stability, a wide nematic temperature range, and, most importantly, large optical anisotropy (birefringence).[2][3]
This guide focuses on a specific tolane derivative: This compound (CAS No. 117923-34-9). While not as extensively documented as some commodity liquid crystals, its molecular architecture suggests significant potential as a high-birefringence component in advanced display mixtures. This document serves as a comprehensive technical guide for researchers and materials scientists, providing detailed protocols for its synthesis, characterization, and integration into liquid crystal display devices. The methodologies described herein are grounded in established principles of liquid crystal science and are designed to be self-validating.
Molecular Profile and Physicochemical Characteristics
The performance of a liquid crystal molecule is intrinsically linked to its structure. This compound is a calamitic (rod-shaped) molecule, a prerequisite for forming the nematic phases essential for most LCDs.[4]
Molecular Structure:
Caption: Molecular structure of this compound.
The key structural features and their functional implications are:
-
Rigid Tolane Core: The phenyl-ethynyl-phenyl backbone provides the rod-like shape and high degree of π-conjugation. This is the primary source of the molecule's high optical anisotropy (birefringence) and thermal stability.[5]
-
Terminal Alkyl Chains (Ethyl and n-Hexyl): These flexible chains are crucial for modulating the material's physical properties. They disrupt crystal packing, lowering the melting point and influencing the clearing point, thereby defining the temperature range of the liquid crystal phase (the mesophase).[6] The chain length also impacts viscosity.
Physicochemical Properties Summary:
| Property | Value / Expected Range | Significance in LCD Applications |
| CAS Number | 117923-34-9 | Unique chemical identifier. |
| Molecular Formula | C₂₂H₂₆ | --- |
| Molar Mass | 290.44 g/mol [7] | Used for formulation calculations. |
| Melting Point | 11 °C[7] | Defines the lower limit of the operating temperature range. |
| Boiling Point | 172-174 °C @ 0.5 mmHg[7] | Indicates high thermal stability. |
| Refractive Index (n) | 1.5900[7] | Related to birefringence. |
| Birefringence (Δn) | High (Predicted: >0.2) | A high Δn allows for thinner display cells, leading to faster response times.[2] |
| Dielectric Anisotropy (Δε) | Slightly Positive (Predicted) | The value and sign of Δε determine the driving voltage. A positive Δε is required for TN mode displays.[3][8] |
| Rotational Viscosity (γ₁) | Low to Moderate (Predicted) | Directly impacts the switching speed (response time) of the display. Lower is better.[8] |
| Nematic Range | Wide (Predicted) | A broad nematic phase is essential for reliable device operation across various ambient temperatures.[2] |
Synthesis Protocol: Sonogashira Cross-Coupling
The most efficient and widely adopted method for synthesizing diarylacetylenes (tolanes) is the Sonogashira cross-coupling reaction.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, offering high yields and excellent functional group tolerance.[11][12][13]
Caption: Workflow for the synthesis of the target tolane liquid crystal.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reaction Setup:
-
To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the palladium and copper catalysts.
-
Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat three times to ensure an anaerobic environment.[10]
-
Add 1-bromo-4-hexylbenzene and triethylamine via syringe. Stir the mixture until all solids are dissolved.
-
Add 1-ethyl-4-ethynylbenzene dropwise to the reaction mixture at room temperature.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Slowly heat the mixture to 50-60°C and maintain for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the precipitated triethylamine hydrobromide and catalyst residues.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane or a hexane/ethyl acetate gradient) to yield the pure this compound.
-
-
Verification:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Characterization of Liquid Crystalline Properties
Accurate characterization of the material's physical properties is essential to predict its behavior in a display device.[8]
Protocol 3.1: Phase Transition Analysis
-
Objective: To determine the temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).
-
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the purified compound into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected clearing point (e.g., 100 °C).
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating/cooling cycle to observe the thermal behavior on a consistent thermal history. The peaks in the heat flow curve correspond to phase transitions.[6]
-
-
Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a microscope slide and cover with a coverslip.
-
Position the slide on a hot stage connected to a temperature controller.
-
Observe the sample through crossed polarizers while heating and cooling.
-
The nematic phase will appear as a characteristic birefringent texture (e.g., Schlieren texture), while the isotropic phase will be completely dark. The temperature at which the texture disappears upon heating is the clearing point (Tₙᵢ).
-
-
Protocol 3.2: Measurement of Optical and Dielectric Anisotropy
-
Objective: To quantify the birefringence (Δn) and dielectric anisotropy (Δε).
-
Methodology:
-
Birefringence (Δn):
-
Fabricate a planar-aligned "sandwich" cell (see Section 4) filled with the liquid crystal.
-
Using an Abbe refractometer equipped with a polarizer, measure the extraordinary (nₑ) and ordinary (nₒ) refractive indices at a specific wavelength (e.g., 589 nm) and temperature.
-
Calculate birefringence as Δn = nₑ - nₒ .
-
-
Dielectric Anisotropy (Δε):
-
Use a liquid crystal cell with a known cell gap and electrode area.
-
Measure the capacitance of the cell filled with the LC material using an LCR meter in two configurations:
-
Parallel (C∥): In a homeotropically aligned cell, or by applying a high-frequency electric field strong enough to align the molecules parallel to the field.
-
Perpendicular (C⊥): In a planar-aligned cell with no applied field.
-
-
Calculate the dielectric permittivities (ε∥ and ε⊥) from the capacitance values.
-
Calculate the dielectric anisotropy as Δε = ε∥ - ε⊥ .[8]
-
-
Application in a Twisted Nematic (TN) Display
Single liquid crystal compounds are rarely used alone in displays. Instead, they are components of eutectic mixtures designed to optimize performance.[2][6] This tolane derivative, with its expected high birefringence and wide nematic range, would be an excellent component to improve the performance of a host mixture.
Caption: General workflow for fabricating a Twisted Nematic LCD cell.[16]
Protocol 4.1: Formulation of a Nematic Mixture
-
Calculate the weight percentages of each component for the desired mixture. For a test formulation, start by adding 10-20% (by weight) of this compound to a known nematic host mixture.
-
Combine the components in a clean glass vial.
-
Heat the vial in an oven or on a hot plate to a temperature about 10 °C above the clearing point of the highest-melting component.
-
Stir or sonicate the mixture gently until it becomes a homogenous, isotropic liquid.
-
Cool the mixture slowly to room temperature.
Protocol 4.2: Fabrication of a Twisted Nematic (TN) Cell
-
Substrate Cleaning: Thoroughly clean two indium tin oxide (ITO) coated glass substrates with detergent, deionized water, and finally an organic solvent like isopropanol.
-
Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment agent onto the ITO-coated side of each substrate.
-
Curing: Bake the substrates according to the polyimide manufacturer's instructions to cure the polymer.
-
Rubbing: Unidirectionally rub the polyimide surface with a velvet cloth. This process creates micro-grooves that will align the liquid crystal molecules.[17]
-
Cell Assembly:
-
Dispense a UV-curable sealant mixed with spacer beads (e.g., 5 µm diameter) around the perimeter of one substrate.
-
Place the second substrate on top, with its rubbing direction oriented at 90 degrees to the first.
-
Press the substrates together and cure the sealant with UV light, leaving a small gap for filling.
-
-
Liquid Crystal Filling:
-
Place the empty cell in a vacuum chamber.
-
Place a drop of the prepared liquid crystal mixture at the filling port.
-
Vent the chamber to atmospheric pressure. The pressure difference will drive the LC material into the cell via capillary action. To facilitate filling, this is often done on a hot stage with the LC in its low-viscosity isotropic state.
-
-
Sealing: Seal the fill port with a UV-curable epoxy.
Electro-Optical Performance Evaluation
The final step is to characterize the performance of the fabricated display cell.
Protocol 5.1: Measuring V-T Curve and Response Time
-
Setup: Place the filled TN cell between two crossed polarizers, with the polarizer axes aligned parallel to the rubbing directions of the adjacent substrates. Use a light source (e.g., a He-Ne laser or LED) and a photodetector to measure the transmitted light intensity.
-
Voltage-Transmittance (V-T) Measurement:
-
Apply a square-wave AC voltage (e.g., 1 kHz) to the cell's ITO electrodes.
-
Slowly increase the voltage from 0 V to a value sufficient to achieve maximum transmittance (saturation voltage).
-
Record the transmitted light intensity at each voltage step.
-
Plot the normalized transmittance versus the applied voltage. From this curve, determine the threshold voltage (Vth) , typically defined as the voltage required for 10% transmittance.[18]
-
-
Response Time Measurement:
-
Apply a voltage pulse that switches the cell from its off-state (0 V) to its on-state (saturation voltage).
-
Measure the time it takes for the transmittance to rise from 10% to 90% of its final value. This is the rise time (τ_on) .
-
Remove the voltage pulse (back to 0 V).
-
Measure the time it takes for the transmittance to decay from 90% to 10% of its maximum value. This is the decay time (τ_off) .[17]
-
Conclusion
This compound represents a promising molecular architecture for inclusion in advanced liquid crystal formulations. Its rigid tolane core is expected to impart high birefringence, a critical property for enabling faster-switching and thinner display panels. The terminal alkyl groups provide the necessary solubility and help define a practical nematic mesophase range. By following the detailed synthesis, characterization, and device fabrication protocols outlined in this guide, researchers can effectively harness the properties of this material. Its successful integration into nematic mixtures can contribute to the development of next-generation liquid crystal displays with superior electro-optical performance.
References
- Vertex AI Search. (n.d.). Tolane derivatives and liquid crystalline medium.
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). Tolane derivatives, liquid crystal compositions containing the derivatives and liquid crystal display device using the compositions (Patent No. 0581272).
-
IEEE Xplore. (n.d.). Performance characteristics of nematic liquid crystal display devices. Retrieved January 13, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Amorphous twisted nematic liquid crystal displays: The characteristics and the theoretical considerations. Retrieved January 13, 2026, from [Link]
-
HORIBA. (n.d.). TFT-LCD Display Characterization Using Spectroscopic Ellipsometry. Retrieved January 13, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). Liquid crystal compounds, preparation thereof, and composition containing the same (Patent No. US7022259B2).
-
National Institutes of Health. (n.d.). Formulation of Novel Liquid Crystal (LC) Formulations with Skin-Permeation-Enhancing Abilities of Plantago lanceolata (PL) Extract and Their Assessment on HaCaT Cells. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. Retrieved January 13, 2026, from [Link]
-
Annual Reviews. (1997). LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (n.d.). Liquid-Crystal Displays: Fabrication and Measurement of a Twisted Nematic Liquid-Crystal Cell. Retrieved January 13, 2026, from [Link]
-
TIJER. (n.d.). Liquid Crystals in Nano Formulations Pave the Way for Advanced Drug Delivery Systems. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Liquid Crystal Materials for Display Devices. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Optically isotropic liquid crystal mixtures and their application to high-performance liquid crystal devices | Request PDF. Retrieved January 13, 2026, from [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved January 13, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 13, 2026, from [Link]
-
MySkinRecipes. (n.d.). 1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal | Request PDF. Retrieved January 13, 2026, from [Link]
-
ChemBK. (n.d.). 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes | Organic Letters. Retrieved January 13, 2026, from [Link]
-
Journal of Materials Chemistry (RSC Publishing). (n.d.). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (n.d.). 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem. Retrieved January 13, 2026, from [Link]
-
NISE Network. (n.d.). Exploring Products—Liquid Crystal Displays. Retrieved January 13, 2026, from [Link]
-
National Institutes of Health. (2021, August 18). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Liquid-crystal display. Retrieved January 13, 2026, from [Link]
-
CIOCoverage. (n.d.). Application of Reactive Liquid Crystal in Liquid Crystal Display. Retrieved January 13, 2026, from [Link]
-
MDPI. (n.d.). Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications. Retrieved January 13, 2026, from [Link]
-
Jetir.Org. (n.d.). Applications of Liquid Crystals: Special Emphasis on Liquid Crystal Displays (LCDs). Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structure of the tolane derivatives. 1–5) tolanes containing... | Download Scientific Diagram. Retrieved January 13, 2026, from [Link]
-
PubMed. (2021, April 7). Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister. Retrieved January 13, 2026, from [Link]
Sources
- 1. heeneygroup.com [heeneygroup.com]
- 2. Tolane derivatives, liquid crystal compositions containing the derivatives and liquid crystal display device using the compositions - Patent 0581272 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications [mdpi.com]
- 7. chembk.com [chembk.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Page loading... [guidechem.com]
- 15. 4-乙基苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Performance characteristics of nematic liquid crystal display devices | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
Application Note: Formulation and Characterization of High-Performance Liquid Crystal Mixtures Incorporating 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Introduction: The Role of Tolane-Based Liquid Crystals in Advanced Optical Materials
In the pursuit of next-generation optical and photonic devices, the design and formulation of high-performance liquid crystal (LC) mixtures are of paramount importance. Tolane-based liquid crystals, characterized by their rigid core structure containing a carbon-carbon triple bond (ethynyl linkage), are a class of materials renowned for their high birefringence (Δn), wide nematic temperature ranges, and good chemical stability.[1][2][3] These properties make them indispensable components in applications demanding fast response times and high contrast ratios, such as in active-matrix liquid crystal displays (AMLCDs), spatial light modulators, and tunable photonic devices.[1][4]
This application note provides a comprehensive guide to the formulation and characterization of liquid crystal mixtures featuring 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene , a promising tolane derivative. We will delve into the rationale behind its selection, provide detailed protocols for mixture preparation and analysis, and discuss the interpretation of key performance metrics. This guide is intended for researchers, scientists, and drug development professionals working in the fields of materials science, optics, and photonics.
The molecular structure of this compound, with its elongated, rigid core, is specifically designed to induce a high degree of molecular ordering in the nematic phase, which is a prerequisite for achieving high birefringence. The terminal ethyl and hexyl chains provide a balance between maintaining the liquid crystalline phase over a broad temperature range and ensuring good solubility in host mixtures.
Caption: Workflow for Liquid Crystal Mixture Formulation.
Protocol 2: Characterization of the Formulated Liquid Crystal Mixture
This protocol outlines the key experimental techniques to characterize the physical and electro-optical properties of the newly formulated liquid crystal mixture.
Self-Validating System:
Each characterization technique provides a piece of the puzzle. The clearing point determined by DSC should be consistent with the observations from polarized optical microscopy. The measured birefringence and dielectric anisotropy will directly inform the potential performance of the mixture in an electro-optical device.
Phase Transition Temperatures
-
Technique: Differential Scanning Calorimetry (DSC) [5]* Purpose: To accurately determine the melting and clearing points of the mixture.
-
Methodology:
-
Hermetically seal a small amount (5-10 mg) of the LC mixture in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the expected clearing point.
-
Cool the sample at the same rate to a temperature below the expected melting point.
-
Perform a second heating scan to obtain the final thermogram. The peak of the endothermic transition corresponds to the melting point, and the peak of the clearing transition corresponds to the clearing point.
-
-
Technique: Polarized Optical Microscopy (POM) [6][7]* Purpose: To visually observe the phase transitions and identify the liquid crystal phases.
-
Methodology:
-
Place a small drop of the LC mixture on a clean glass slide and cover it with a coverslip.
-
Place the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
The transition from a crystalline solid to a textured liquid crystal phase (nematic) and finally to a dark isotropic liquid will be observed. Record the temperatures at which these transitions occur.
-
Birefringence (Δn)
-
Technique: Abbe Refractometer [8][9]* Purpose: To measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices, from which the birefringence (Δn = nₑ - nₒ) is calculated.
-
Methodology:
-
Use a specially designed Abbe refractometer with a homeotropically aligned cell for measuring nₑ and a planar aligned cell for measuring nₒ.
-
Inject the LC mixture into the respective cells.
-
Place the cells in the refractometer and measure the refractive indices at a specific wavelength (e.g., 589 nm) and temperature.
-
Calculate the birefringence.
-
Dielectric Anisotropy (Δε)
-
Technique: Capacitance Measurement [8][9]* Purpose: To determine the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, from which the dielectric anisotropy (Δε = ε∥ - ε⊥) is calculated.
-
Methodology:
-
Use two liquid crystal cells with transparent electrodes, one with planar alignment and one with homeotropic alignment.
-
Fill the cells with the LC mixture.
-
Measure the capacitance of the planar aligned cell to determine ε⊥.
-
Measure the capacitance of the homeotropic aligned cell to determine ε∥.
-
Calculate the dielectric anisotropy.
-
Rotational Viscosity (γ₁)
-
Technique: Electro-optical Response Time Measurement [10]* Purpose: To determine the rotational viscosity, which is a key parameter influencing the switching speed of the liquid crystal.
-
Methodology:
-
Fill a planar aligned cell with the LC mixture.
-
Apply a square-wave voltage to the cell to switch the liquid crystal molecules.
-
Measure the rise time (τ_on) and decay time (τ_off) of the optical response using a photodetector and an oscilloscope.
-
The rotational viscosity can be calculated from the decay time using the following equation: τ_off = (γ₁ * d²) / (K₁₁ * π²) where d is the cell gap and K₁₁ is the splay elastic constant.
-
Caption: Experimental Workflow for LC Mixture Characterization.
Expected Results and Discussion
The incorporation of this compound into a host liquid crystal mixture is expected to lead to the following changes:
-
Increased Birefringence: Due to its rigid, elongated molecular structure, the addition of the tolane derivative should significantly increase the overall birefringence of the mixture. This is highly desirable for applications requiring a large phase shift. [1][11]* Broadened Nematic Range: The formation of a eutectic mixture can depress the melting point and potentially elevate the clearing point, leading to a wider temperature range over which the nematic phase is stable. [1]* Modified Dielectric Anisotropy: As this compound is a relatively non-polar molecule, its addition to a host with positive dielectric anisotropy may slightly decrease the overall Δε. The magnitude of this change will depend on the concentration of the dopant and the properties of the host.
-
Altered Viscosity: The viscosity of the mixture may increase with the addition of the tolane compound due to its larger molecular size. However, the effect on the overall response time will also depend on the change in the elastic constants.
Conclusion
This application note has provided a detailed framework for the formulation and characterization of liquid crystal mixtures containing this compound. The protocols and explanations provided are designed to be a valuable resource for researchers and scientists working to develop novel liquid crystal materials with enhanced performance characteristics. The systematic approach outlined here, combining rational mixture design with comprehensive characterization, is essential for advancing the field of liquid crystal technology.
References
- Xianyu, H., Gauza, S., Song, Q., & Wu, S. T. (2007). High birefringence and large negative dielectric anisotropy phenyl-tolane liquid crystals. Liquid Crystals, 34(12), 1401-1406.
- Wu, S. T., Hsu, C. S., & Shyu, K. F. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346.
- Kelly, S. M., & O'Neill, M. (2006). High birefringence difluoroisothiocyanate biphenyl tolane liquid crystals. Liquid Crystals, 33(8), 917-924.
- Chen, R., An, Z., Chen, X., Wu, S. T., & Hsu, C. S. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals, 44(14), 2184-2192.
- Li, Y., Liang, X., Xu, D., Wu, S. T., & Xuan, L. (2012). Large birefringence liquid crystal material in terahertz range. Optics Express, 20(19), 21166-21171.
- Chen, R., An, Z., Chen, X., Wu, S. T., & Hsu, C. S. (2015). Dielectric and optical anisotropy enhanced by 1, 3-dioxolane terminal substitution on tolane-liquid crystals. RSC Advances, 5(78), 63689-63696.
- Wu, S. T., Hsu, C. S., & Shyu, K. F. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346.
- Chen, R., An, Z., Chen, X., Wu, S. T., & Hsu, C. S. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Liquid Crystals, 44(14), 2184-2192.
- An, Z., Chen, R., Chen, X., Wu, S. T., & Hsu, C. S. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays.
-
1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. ChemBK. Retrieved from [Link]
-
Chen, R., An, Z., Chen, X., Wu, S. T., & Hsu, C. S. (2015). Dielectric and optical anisotropy enhanced by 1, 3-dioxolane terminal substitution on tolane-liquid crystals. ResearchGate. Retrieved from [Link]
-
Characterization techniques for liquid crystal materials and its application in optoelectronics devices. International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
- Mateos-Ruiz, P., Abdo-Sánchez, E., Márquez-Segura, E., Martín-Guerrero, T. M., & Camacho-Peñalosa, C. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines.
-
Mateos-Ruiz, P., Abdo-Sánchez, E., Márquez-Segura, E., Martín-Guerrero, T. M., & Camacho-Peñalosa, C. (2024). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Universidad de Granada. Retrieved from [Link]
-
Liquid crystal. Wikipedia. Retrieved from [Link]
- Wu, S. T., Hsu, C. S., & Shyu, K. F. (2014). Room Temperature Bis-tolane Liquid Crystals. Japanese Journal of Applied Physics, 33(10R), 5878.
-
1-Ethyl-4-ethynylbenzene. PubChem. Retrieved from [Link]
-
Various techniques have been used to characterize liquid crystals. Course Hero. Retrieved from [Link]
- Dabrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482.
-
Wu, S. T., Hsu, C. S., & Shyu, K. F. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. AIP Publishing. Retrieved from [Link]
-
Wu, S. T., Hsu, C. S., & Shyu, K. F. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. ResearchGate. Retrieved from [Link]
-
An, Z., Chen, R., Chen, X., Wu, S. T., & Hsu, C. S. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. RSC Publishing. Retrieved from [Link]
- Song, Q., Gauza, S., Xianyu, H., Wu, S. T., Liao, Y. M., Chang, C. Y., & Hsu, C. S. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. Liquid Crystals, 37(2), 221-227.
-
Sonogashira Coupling with Aqueous Ammonia Directed to the Synthesis of Azotolane Derivatives. ResearchGate. Retrieved from [Link]
- Dabrowski, R., Kula, P., Herman, J., & Dąbrowski, R. (2014). High Birefringence Liquid Crystals Mixtures and their Selected Applications.
-
1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. PubChem. Retrieved from [Link]
-
Dabrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. ResearchGate. Retrieved from [Link]
-
Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
- Al-Jedani, A., Alhaddad, M., Basahel, A., Al-Zahrani, F., & Al-Ghamdi, A. (2024). New Series of Hydrogen-Bonded Liquid Crystal with High Birefringence and Conductivity.
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]
-
General procedure for Sonogashira coupling reaction. International Journal of New Chemistry. Retrieved from [Link]
Sources
- 1. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid crystal - Wikipedia [en.wikipedia.org]
- 6. ijmr.net.in [ijmr.net.in]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Dielectric and optical anisotropy enhanced by 1,3-dioxolane terminal substitution on tolane-liquid crystals - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. tandfonline.com [tandfonline.com]
Characterization of Mesophases in 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene: A Guide for Researchers
Introduction: The Significance of Tolane-Based Liquid Crystals
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene belongs to the tolane class of calamitic (rod-shaped) liquid crystals. These materials are of significant interest in materials science and drug development due to their unique anisotropic properties, which are highly dependent on their self-assembled liquid crystalline phases. The precise characterization of these phases—primarily the nematic and smectic phases—is paramount for understanding their structure-property relationships and for their application in advanced technologies such as displays and sensors. This guide provides an in-depth overview and detailed protocols for the essential techniques used to characterize the mesophases of this and related liquid crystalline compounds.
Core Characterization Workflow
The comprehensive characterization of a liquid crystal like this compound involves a multi-technique approach to unambiguously identify its mesophases and determine the temperatures at which transitions between these phases occur. The primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Caption: Fig. 1: Integrated Workflow for LC Phase Characterization.
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is the foundational technique for identifying the temperatures and thermodynamic parameters of phase transitions.[1] As a liquid crystal is heated or cooled, it transitions between different states of order (e.g., crystal, smectic, nematic, isotropic liquid). These transitions involve a change in enthalpy (ΔH), which is detected by the DSC as an endothermic or exothermic peak.[2][3] The magnitude of ΔH provides insight into the nature of the transition; for instance, transitions from a highly ordered crystalline state to a less ordered liquid crystal phase typically have a larger enthalpy change than transitions between two liquid crystal phases (e.g., smectic to nematic).[4]
Application Note: Interpreting DSC Thermograms
A typical DSC thermogram for a calamitic liquid crystal will show distinct peaks corresponding to different phase transitions. For this compound, one might expect to see the following upon heating:
-
Crystal (Cr) to Liquid Crystal (LC) Transition: A sharp, high-enthalpy peak indicating the melting of the solid crystal into a more fluid, but still ordered, liquid crystal phase.
-
Liquid Crystal to Liquid Crystal Transition: If multiple liquid crystal phases exist (e.g., Smectic A to Nematic), a smaller, lower-enthalpy peak may be observed.
-
Liquid Crystal to Isotropic (I) Transition (Clearing Point): A peak corresponding to the transition from the anisotropic liquid crystal phase to the completely disordered isotropic liquid.
Protocol: DSC Analysis of Liquid Crystal Phase Transitions
-
Sample Preparation:
-
Instrument Setup and Calibration:
-
Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the sample at a temperature well below the first expected transition for several minutes to ensure thermal stability.[6]
-
Heat the sample at a controlled rate, typically 10 °C/min, to a temperature above the clearing point.[6]
-
Hold the sample in the isotropic phase for a few minutes to erase any thermal history.
-
Cool the sample at the same rate (10 °C/min) back to the starting temperature.
-
It is recommended to perform a second heating and cooling cycle to ensure the reproducibility of the phase transitions.
-
-
Data Analysis:
-
Determine the peak temperatures of the endothermic (heating) and exothermic (cooling) transitions.
-
Calculate the enthalpy change (ΔH) for each transition by integrating the area under the corresponding peak.[7]
-
| Transition | Typical Temperature Range (°C) | Typical Enthalpy (ΔH) (kJ/mol) |
| Crystal to Nematic/Smectic | 50 - 150 | 10 - 40 |
| Smectic to Nematic | 100 - 200 | 0.1 - 5 |
| Nematic to Isotropic | 150 - 250 | 0.1 - 2.5 |
Table 1: Typical thermal properties for tolane-based liquid crystals.[8][9]
Phase Identification by Polarized Optical Microscopy (POM)
Expertise & Experience: POM is a powerful and direct method for identifying liquid crystal phases.[10][11] It exploits the property of birefringence (optical anisotropy) inherent in liquid crystals.[12] When a thin film of a liquid crystal is placed between two crossed polarizers, the anisotropic nature of the material rotates the plane of polarized light, resulting in the transmission of light and the appearance of characteristic textures.[13] Each liquid crystal phase has a unique set of allowed molecular arrangements, which give rise to distinct textures.[14]
Application Note: Recognizing Nematic and Smectic Textures
-
Nematic (N) Phase: The nematic phase has long-range orientational order but no positional order. Its characteristic texture is the "schlieren" texture, which displays dark brushes that originate from point-like defects (disclinations).[15][16][17] A "marbled" texture can also be observed.[7]
-
Smectic A (SmA) Phase: In the Smectic A phase, molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. A common texture for this phase is the "focal conic fan" texture, which appears as fan-shaped domains.[2][14]
Protocol: POM Analysis of Liquid Crystal Textures
-
Sample Preparation:
-
Place a small amount of the liquid crystal powder on a clean glass microscope slide.
-
Position a clean coverslip over the sample.
-
Heat the slide on a hot stage to the isotropic phase to allow the sample to melt and fill the gap between the slide and coverslip by capillary action.
-
Thin spacers can be used between the slide and coverslip to control the sample thickness.[18]
-
-
Microscope Setup:
-
Use a polarizing microscope equipped with a hot stage for precise temperature control.
-
Ensure the polarizer and analyzer are crossed (90° to each other) to achieve a dark background in the absence of a birefringent sample.
-
-
Observation and Identification:
-
Slowly cool the sample from the isotropic liquid phase at a rate of 1-5 °C/min.
-
Observe the formation of textures as the sample transitions into different liquid crystal phases at the temperatures identified by DSC.
-
Record high-quality images of the characteristic textures for each phase.
-
Compare the observed textures with reference images of known liquid crystal phases to identify the mesophases.[2][14]
-
Caption: Fig. 2: POM Texture Identification Workflow.
Structural Elucidation by X-ray Diffraction (XRD)
Expertise & Experience: XRD provides definitive information about the molecular arrangement and dimensionality of the order within a liquid crystal phase.[19][20] The technique is typically divided into Small-Angle X-ray Scattering (SAXS), which probes larger length scales (e.g., smectic layer spacing), and Wide-Angle X-ray Scattering (WAXS), which probes shorter length scales (e.g., intermolecular distances).[21][22]
Application Note: Interpreting SAXS/WAXS Patterns
-
Nematic (N) Phase: The WAXS pattern of a nematic phase shows a broad, diffuse ring at a wide angle, corresponding to the average lateral distance between the molecules.[23] The SAXS region shows no sharp peaks, consistent with the absence of positional order.[24]
-
Smectic A (SmA) Phase: The SAXS pattern of a Smectic A phase is characterized by a sharp, intense peak at a small angle, corresponding to the smectic layer spacing (d).[25][26] Higher-order reflections may also be present. The WAXS pattern shows a diffuse ring similar to the nematic phase, indicating liquid-like order within the smectic layers.[17]
Protocol: XRD Analysis of Liquid Crystal Structure
-
Sample Preparation:
-
Load the liquid crystal sample into a thin-walled glass capillary tube (typically 1.0-1.5 mm diameter).
-
Seal the ends of the capillary to contain the sample.
-
Mount the capillary in a temperature-controlled holder within the XRD instrument.[27]
-
-
Instrument Setup:
-
Use an XRD system capable of both SAXS and WAXS measurements.[28]
-
Align the capillary in the X-ray beam.
-
For aligned samples, a magnetic or electric field can be applied.
-
-
Data Collection:
-
Heat the sample to the desired liquid crystal phase temperature, guided by the DSC results.
-
Allow the sample to equilibrate at the target temperature.
-
Collect the 2D scattering pattern using an area detector.
-
-
Data Analysis:
-
For Smectic Phases (SAXS):
-
Integrate the 2D pattern to obtain a 1D plot of intensity versus the scattering vector, q (q = 4πsin(θ)/λ, where 2θ is the scattering angle and λ is the X-ray wavelength).
-
Identify the position of the primary Bragg peak (q*).
-
Calculate the smectic layer spacing (d) using the formula: d = 2π/q*.[25][29]
-
-
For Nematic Phases (WAXS):
-
From the 1D integrated pattern, identify the position of the broad peak at a wide angle (q_inter).
-
Estimate the average intermolecular distance (R) using the formula: R ≈ 2π/q_inter.
-
-
| Phase | SAXS Pattern | WAXS Pattern |
| Nematic | Diffuse scattering | Broad, diffuse halo |
| Smectic A | Sharp peak(s) at q = 2πn/d | Broad, diffuse halo |
Table 2: Expected XRD patterns for common calamitic liquid crystal phases.
Conclusion
The combination of Differential Scanning Calorimetry, Polarized Optical Microscopy, and X-ray Diffraction provides a comprehensive and robust methodology for the characterization of the liquid crystal phases of this compound. DSC provides the thermodynamic framework of the phase transitions, POM allows for the visual identification of the mesophases through their unique textures, and XRD confirms the structural arrangement of the molecules within these phases. By following the detailed protocols outlined in this guide, researchers can confidently and accurately characterize the rich mesomorphic behavior of this and other novel liquid crystalline materials.
References
-
Gauza, S., et al. (2006). High birefringence lateral difluoro phenyl tolane liquid crystals. Liquid Crystals, 33(5), 555-560. Available at: [Link].
-
Kula, P., et al. (2021). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. Molecules, 26(16), 5036. Available at: [Link].
-
Dierking, I. (2014). Liquid crystal textures: an overview. Liquid Crystals, 41(4), 441-450. Available at: [Link].
-
Hina, S., et al. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Reviews on Advanced Materials Science, 44, 398-406. Available at: [Link].
-
Hina, S., et al. (2016). Characterization of liquid crystals: A literature review. Reviews on Advanced Materials Science, 44(4), 398-406. Available at: [Link].
-
Saeed, M., et al. (2021). Structural complexity driven by liquid-liquid crystal phase separation of smectics. ChemRxiv. Available at: [Link].
-
Sharma, V., & Kumar, A. (2016). CHARACTERIZATION TECHNIQUES FOR LIQUID CRYSTAL MATERIALS AND ITS APPLICATION IN OPTOELECTRONICS DEVICES. International Journal in Physical & Applied Sciences, 3(6), 25-33. Available at: [Link].
-
Mondal, S., et al. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal of Applied Chemistry, 13(12), 43-54. Available at: [Link].
-
Mondal, S., et al. (2020). Preparation, characterization and applications of liquid crystals: a review. IOSR Journal of Applied Chemistry, 13(12), 43-54. Available at: [Link].
-
Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Molecules, 20(9), 15787-15815. Available at: [Link].
-
Barron, A. R. (2011). 2D-Wide angle X-ray Scattering (WAXD) studies of Liquid crystals. Rice University. Available at: [Link].
-
LibreTexts Chemistry. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Available at: [Link].
-
Dierking, I. (2014). Liquid crystal textures: an overview. Taylor & Francis Online. Available at: [Link].
-
The d-spacing of the smectic layers measured via SAXS for 100% attachment of LCs onto PS-PVMS block copolymer. ResearchGate. Available at: [Link].
-
Martin, S. M., et al. (2021). Structural complexity driven by liquid–liquid crystal phase separation of smectics. Soft Matter, 17(34), 7916-7925. Available at: [Link].
-
Nehring, J., & Saupe, A. (1972). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15. Available at: [Link].
-
Nehring, J., & Saupe, A. (1972). On the schlieren texture in nematic and smectic liquid crystals. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 68, 1-15. Available at: [Link].
-
6.1 The schlieren texture of nematic liquid crystals is charac- terised by a set of points at which the director orientation is. Shodhganga. Available at: [Link].
-
Nakata, M., et al. (2007). Mono- and bilayer smectic liquid crystal ordering in dense solutions of “gapped” DNA duplexes. Physical Review E, 76(2), 021912. Available at: [Link].
-
DeVries, G. (2005). 3.014 Materials Laboratory Lab Week 3 – Module γ1 DSC and Polarized light microscopy study of liquid crystals. MIT OpenCourseWare. Available at: [Link].
-
Phase Identification by SAXS/WAXS. Xenocs. Available at: [Link].
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. ACS Publications. Available at: [Link].
-
The Effect of Templating on the Mechanical Properties of Smectic Liquid Crystal Elastomers. The Royal Society of Chemistry. Available at: [Link].
-
SAXS vs DSC. Xenocs. Available at: [Link].
-
DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. Available at: [Link].
-
DSC Analysis for Chemists. Scribd. Available at: [Link].
-
Mandle, R. J., et al. (2015). 2D small angle X-ray scattering patterns for 29 in the nematic phase... ResearchGate. Available at: [Link].
-
Liao, Y.-M., et al. (2006). Synthesis and mesomorphic properties of fluoro and isothiocyanato biphenyl tolane liquid crystals. ElectronicsAndBooks. Available at: [Link].
-
LibreTexts Chemistry. (2022). WAXS and SAXS. Available at: [Link].
-
CMC Laboratories. Differential Scanning Calorimetry (DSC) ASTM E1269. Available at: [Link].
-
Hub, J. S., & de Groot, B. L. (2019). Interpreting SAXS/WAXS Data with Explicit-Solvent Simulations: A Practical Guide. Methods in Molecular Biology, 2022, 369-397. Available at: [Link].
-
How to analyze liquid crystals?. ResearchGate. Available at: [Link].
-
Relaix, S., et al. (2013). X-ray scattering of nematic liquid crystal nanodispersion with negative dielectric anisotropy [Invited]. Applied Optics, 52(22), E1-E6. Available at: [Link].
-
Mettler-Toledo. (2012). Differential Scanning Calorimetry (DSC) – Online Training Course. YouTube. Available at: [Link].
-
Small angle X-ray scattering line (SAXS) and wide angle X-ray scattering line (WAXS). Rennes Institute of Chemical Sciences. Available at: [Link].
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link].
-
Qaddoura, M. A., & Belfield, K. D. (2009). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. International Journal of Molecular Sciences, 10(11), 4772-4788. Available at: [Link].
-
Raszewski, G., et al. (2022). Exploring the Impact of Intermolecular Interactions on the Glassy Phase Formation of Twist-Bend Liquid Crystal Dimers: Insights from Dielectric Studies. International Journal of Molecular Sciences, 23(23), 15301. Available at: [Link].
-
Ureña-Benavides, E. E., et al. (2015). Rod Packing in Chiral Nematic Cellulose Nanocrystal Dispersions Studied by Small-Angle X-ray Scattering and Laser Diffraction. Langmuir, 31(23), 6424-6433. Available at: [Link].
-
X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility. Available at: [Link].
-
Preparation of a Liquid Crystal Pixel. MRSEC Education Group. Available at: [Link].
-
Hirst, L. S., et al. (2005). X-ray diffraction on smectic liquid crystals: Determining molecular arrangement from diffraction intensities. Physical Review E, 71(4), 041705. Available at: [Link].
-
Hirst, L. S., et al. (2005). X-ray studies of the phases and phase transitions of liquid crystals. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 363(1827), 585-601. Available at: [Link].
Sources
- 1. qualitest.ae [qualitest.ae]
- 2. tandfonline.com [tandfonline.com]
- 3. xenocs.com [xenocs.com]
- 4. mdpi.com [mdpi.com]
- 5. torontech.com [torontech.com]
- 6. scribd.com [scribd.com]
- 7. cmclaboratories.com [cmclaboratories.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. chemicke-listy.cz [chemicke-listy.cz]
- 14. researchgate.net [researchgate.net]
- 15. On the schlieren texture in nematic and smectic liquid crystals | Semantic Scholar [semanticscholar.org]
- 16. On the schlieren texture in nematic and smectic liquid crystals - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. dspace.rri.res.in [dspace.rri.res.in]
- 18. Preparation of a Liquid Crystal Pixel – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 19. ijmr.net.in [ijmr.net.in]
- 20. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 21. xenocs.com [xenocs.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. barron.rice.edu [barron.rice.edu]
- 24. researchgate.net [researchgate.net]
- 25. chemrxiv.org [chemrxiv.org]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. Small angle X-ray scattering line (SAXS) and wide angle X-ray scattering line (WAXS) | Rennes Institute of Chemical Sciences [iscr.univ-rennes.fr]
- 28. rsc.org [rsc.org]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols for Incorporating 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene into Organic Semiconductors
Introduction: A Novel Liquid Crystalline Material for Next-Generation Organic Electronics
The field of organic electronics is continually driven by the quest for new materials that offer a compelling combination of high charge carrier mobility, solution processability, and environmental stability. In this context, liquid crystalline organic semiconductors have emerged as a promising class of materials. Their inherent self-organizing properties can be harnessed to form highly ordered thin films, a crucial prerequisite for efficient charge transport.[1] This application note provides a detailed guide for researchers and scientists on the incorporation of a promising diarylacetylene-based liquid crystalline material, 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene , into organic semiconductor devices.
This compound is a rod-like molecule featuring a conjugated core, which is essential for its electronic properties, and flexible alkyl chains that promote solubility and the formation of liquid crystalline phases.[1] This unique combination of a rigid core and flexible periphery allows for the formation of well-ordered molecular assemblies, making it an attractive candidate for use in organic field-effect transistors (OFETs) and other organic electronic devices.[2] This guide will provide a comprehensive overview of the material's properties, a detailed synthesis protocol, and step-by-step instructions for the fabrication and characterization of solution-processed OFETs.
Material Properties: A Foundation for Device Engineering
A thorough understanding of the physicochemical properties of this compound is paramount for its successful integration into organic semiconductor devices. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 117923-34-9 | [3] |
| Molecular Formula | C₂₂H₂₆ | [3] |
| Molecular Weight | 290.45 g/mol | [3] |
| Melting Point | 11 °C | [3] |
| Boiling Point | 172-174 °C (at 0.5 mmHg) | [3] |
| Appearance | Colorless liquid | [3] |
The low melting point of this material is indicative of its liquid crystalline nature at or near room temperature, which is a highly desirable characteristic for solution-based processing. The extended π-conjugated system of the diarylacetylene core is expected to facilitate efficient charge transport.
Synthesis Protocol: A Reliable Route to a High-Purity Material
The synthesis of this compound can be reliably achieved through a palladium-catalyzed Sonogashira cross-coupling reaction. This versatile and powerful method allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[4][5] The following protocol is a robust procedure for the synthesis of this material.
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of the target molecule.
Materials and Reagents:
-
1-Ethynyl-4-ethylbenzene
-
1-Bromo-4-hexylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromo-4-hexylbenzene (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: To the solution, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) and copper(I) iodide (0.05 equivalents).
-
Base and Alkyne Addition: Add anhydrous triethylamine (3.0 equivalents) to the reaction mixture, followed by the dropwise addition of 1-ethynyl-4-ethylbenzene (1.2 equivalents).
-
Reaction: Stir the reaction mixture at 60-70 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash sequentially with deionized water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound as a colorless liquid.
Fabrication of Organic Field-Effect Transistors (OFETs): A Solution-Processing Approach
The fabrication of OFETs using this compound can be accomplished through solution-based techniques, which are amenable to large-area and low-cost manufacturing.[2][6] A bottom-gate, top-contact (BGTC) architecture is a commonly used and reliable device structure.
Experimental Workflow:
Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Detailed Protocol for OFET Fabrication:
-
Substrate Preparation:
-
Start with a heavily n-doped silicon wafer, which will serve as the gate electrode.
-
Grow a layer of silicon dioxide (SiO₂) of approximately 300 nm thickness on the silicon wafer via thermal oxidation. This will function as the gate dielectric.
-
Clean the SiO₂/Si substrate by sequentially sonicating in acetone, isopropyl alcohol (IPA), and deionized water for 15 minutes each. Dry the substrate with a stream of nitrogen gas.
-
-
Semiconductor Thin Film Deposition:
-
Prepare a solution of this compound in a high-purity organic solvent such as toluene or chlorobenzene. A typical concentration is in the range of 5-10 mg/mL.
-
Spin-coat the solution onto the cleaned SiO₂/Si substrate. A typical spin-coating program would be a two-step process: a slow spin at 500 rpm for 10 seconds to spread the solution, followed by a faster spin at 2000-4000 rpm for 60 seconds to achieve the desired film thickness.
-
Annealing: This is a critical step to induce the formation of a highly ordered liquid crystalline phase, which is essential for good device performance.[7] The annealing temperature should be carefully chosen based on the liquid crystalline phase transition temperatures of the material. For this compound, an annealing temperature in the range of 80-120 °C is a good starting point. Anneal the film on a hotplate in a nitrogen-filled glovebox for 30-60 minutes.
-
-
Source and Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask. The channel length (L) and width (W) are determined by the dimensions of the shadow mask.
-
Thermally evaporate a 50 nm thick layer of gold (Au) through the shadow mask to form the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) can be deposited before the gold to improve adhesion.
-
-
Device Characterization:
-
The electrical characteristics of the fabricated OFETs should be measured in a probe station under an inert atmosphere or in a vacuum to minimize the effects of oxygen and moisture.
-
The transfer characteristics (drain current, ID, versus gate voltage, VG) and output characteristics (ID versus drain voltage, VD) are measured using a semiconductor parameter analyzer. From these measurements, key device parameters such as the charge carrier mobility (µ), the on/off current ratio, and the threshold voltage (Vth) can be extracted.[2]
-
Doping Strategies for Performance Enhancement
The electrical properties of organic semiconductors can be significantly enhanced through doping.[8] For a p-type semiconductor, doping with an electron-accepting molecule can increase the hole concentration and, consequently, the conductivity. For n-type behavior, an electron-donating molecule is used.
p-Type Doping with F4TCNQ:
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane (F4TCNQ) is a strong electron acceptor and a commonly used p-dopant for organic semiconductors.[6][9]
Caption: Workflow for p-type doping using a solution blending method.
Protocol for p-Type Doping:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
-
Prepare a separate stock solution of F4TCNQ in the same solvent at a lower concentration (e.g., 1 mg/mL).
-
Mix the two solutions to achieve the desired molar doping ratio (e.g., 100:1 host to dopant).
-
Follow the thin-film deposition and annealing protocol described in the OFET fabrication section using the blended solution.
n-Type Doping:
Achieving stable and efficient n-type doping in organic semiconductors can be more challenging.[10] However, various electron-donating molecules can be explored. A common strategy is to use organometallic dimers that can be activated to release the n-dopant.[11] Alternatively, solution-processable n-dopants can be blended with the semiconductor.
Considerations for n-Type Doping:
-
Dopant Selection: Choose an n-dopant with a highest occupied molecular orbital (HOMO) energy level that is close to or higher than the lowest unoccupied molecular orbital (LUMO) of the host semiconductor to facilitate electron transfer.
-
Processing: As n-dopants are often sensitive to air and moisture, all processing steps should be carried out in a strictly inert environment (e.g., a nitrogen-filled glovebox).
Conclusion and Future Outlook
This compound represents a promising addition to the library of liquid crystalline organic semiconductors. Its molecular design offers the potential for high charge carrier mobility and good solution processability. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this material in high-performance organic electronic devices. Further optimization of the processing parameters, including solvent selection, annealing conditions, and doping strategies, is expected to lead to even greater device performance. The exploration of this and similar diarylacetylene-based materials will undoubtedly contribute to the advancement of next-generation flexible and printed electronics.
References
- Hanna, J., & Iino, H. (2015). Liquid crystals for organic thin-film transistors.
-
PubChem. (n.d.). 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. Retrieved from [Link]
- Méndez, H., Heimel, G., Winkler, S., Frisch, J., Opitz, A., Sauer, K., Wegner, B., Oehzelt, M., Röthel, C., Duhm, S., Többens, D., Koch, N., & Salzmann, I. (2015). Charge-transfer crystallites as molecular electrical dopants.
- Iino, H., Hanna, J., et al. (2015). Liquid crystals for organic thin-film transistors.
- Zhu, X., et al. (2023). Efficient and air-stable n-type doping in organic semiconductors. Chemical Society Reviews, 52(11), 3736-3763.
- Kahn, A., et al. (2022). Catalyzing n-doping.
- Facchetti, A. (2013). Towards understanding the doping mechanism of organic semiconductors by Lewis acids.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Jacobs, I. E., & Moule, A. J. (2017). p-Doping of Squaraine with F4-TCNQ by Solution Processing. The Journal of Physical Chemistry C, 121(31), 16734-16742.
- Iino, H., Usui, T., & Hanna, J. (2011). Solution-processed organic transistors based on a liquid crystalline semiconductor.
- Zhang, Y., et al. (2021). Efficient and air-stable n-type doping in organic semiconductors. Chemical Society Reviews, 50(22), 12615-12642.
- Liu, A., et al. (2018). n-Doping-induced efficient electron-injection for high efficiency inverted organic light-emitting diodes based on a thermally activated delayed fluorescence emitter.
- He, Z., et al. (2022). Light facilitates n-doping of organic semiconductors.
- Chiang, C. K., et al. (1978). Polyacetylene, (CH)x: n-Type and p-Type Doping and Compensation. Applied Physics Letters, 33(1), 18-20.
- Patankar, M. P., et al. (2011). Study of F4TCNQ dopant diffusion using transport measurements in organic semiconductors. Applied Physics Letters, 99(23), 233301.
- Sirringhaus, H. (2014). Solution-processed organic transistors based on semiconducting blends.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Guo, X., et al. (2013). Morphology, Crystallinity, and Electrical Performance of Solution-Processed OFETs Based on a DPP-Based Small Molecule.
- Anthony, J. E. (2006). Functionalized Acenes and Heteraacenes for Organic Electronics. Chemical Reviews, 106(12), 5028-5048.
- Kostakoglu, S. T., et al. (2017). A Solution-Processable Liquid-Crystalline Semiconductor for Low-Temperature-Annealed Air-Stable N-Channel Field-Effect Transistors. ChemPhysChem, 18(7), 851-856.
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
- Wang, L., et al. (2021). Study of the Annealing Effect on the γ-Phase Aluminum Oxide Films Prepared by the High-Vacuum MOCVD System.
- Salzmann, I., et al. (2016). Light facilitates n-doping of organic semiconductors.
-
ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-ethynylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Charge-transfer crystallites as molecular electrical dopants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid crystals for organic thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient and air-stable n-type doping in organic semiconductors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Light facilitates n-doping of organic semiconductors [k-online.com]
Application Note & Protocol: High-Throughput Characterization of Nematic Liquid Crystal Birefringence
Topic: Experimental Setup for Measuring the Birefringence of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
For: Researchers, scientists, and drug development professionals
Introduction
This compound is a tolane-based liquid crystal. This class of organic molecules is of significant interest in materials science and drug development due to their unique electro-optical properties, which are largely governed by their birefringence (Δn). Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for the design and optimization of liquid crystal displays (LCDs), spatial light modulators, and other photonic devices.[1] A precise and reliable method for measuring birefringence is therefore essential for characterizing novel liquid crystal materials.
This application note provides a detailed protocol for the experimental determination of the birefringence of this compound. We will describe two common and effective methods: the Abbe refractometer method for direct measurement of refractive indices and an electro-optic method based on phase retardation for a more detailed characterization of the material within a device-like configuration.
Scientific Principles
Nematic liquid crystals are composed of rod-like molecules that, on average, align along a common axis known as the director. This structural anisotropy leads to optical anisotropy, or birefringence.[2] When polarized light enters a nematic liquid crystal, it is split into two components: the ordinary ray, polarized perpendicular to the director, and the extraordinary ray, polarized parallel to the director. These two rays travel at different speeds, resulting in a phase shift between them. The magnitude of this phase shift is directly proportional to the birefringence of the material and the path length through it.
Experimental Design & Workflow
The overall workflow for characterizing the birefringence of this compound involves sample preparation, fabrication of a liquid crystal cell, and the measurement of its optical properties.
Method 1: Abbe Refractometer
This method allows for the direct measurement of the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The birefringence (Δn) is then calculated as nₑ - nₒ.
Instrumentation and Materials
-
Abbe Refractometer: A model capable of measurements with polarized light and with temperature control (e.g., KERN ORT 1RS).[3]
-
Light Source: Monochromatic light source, typically a sodium lamp (589 nm).[4]
-
Polarizer: To be placed in the light path before the sample.
-
Temperature Controller: A circulating water bath connected to the refractometer prisms to maintain a stable temperature.[5]
-
Sample: this compound.
-
Alignment-treated prism: The surface of the refractometer's measuring prism should be treated to induce planar alignment of the liquid crystal molecules. This can be achieved by spin-coating a thin layer of a polymer like polyvinyl alcohol (PVA) and then gently rubbing it in a single direction with a soft cloth.
Protocol
-
Instrument Calibration: Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water or a calibration block).[3]
-
Temperature Stabilization: Set the circulating water bath to the desired measurement temperature and allow the refractometer prisms to stabilize.
-
Sample Application: Apply a small drop of the this compound onto the surface of the measuring prism.
-
Measurement of nₑ and nₒ:
-
Orient the polarizer such that the light is polarized parallel to the rubbing direction of the alignment layer on the prism. This will allow for the measurement of nₑ.
-
Look through the eyepiece and adjust the refractometer to bring the shadow line into focus and align it with the crosshairs. Record the refractive index reading.
-
Rotate the polarizer by 90 degrees so that the light is polarized perpendicular to the rubbing direction. This will allow for the measurement of nₒ.
-
Repeat the measurement and record the refractive index.
-
-
Data Analysis: Calculate the birefringence using the formula: Δn = nₑ - nₒ.
-
Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue.[6]
Method 2: Electro-Optic Measurement
This method involves measuring the phase retardation of light passing through a liquid crystal cell and is particularly useful for characterizing the material in a configuration that mimics its application in a device.
Instrumentation and Materials
-
Liquid Crystal Cell: A cell of known thickness (d), typically a few micrometers, composed of two indium tin oxide (ITO)-coated glass substrates with a rubbed polyimide or PVA alignment layer to induce planar alignment.
-
Laser Source: A low-power, polarized laser (e.g., He-Ne laser at 632.8 nm).
-
Polarizers: Two high-quality linear polarizers (a polarizer and an analyzer).
-
Function Generator: To apply a voltage across the LC cell.
-
Photodetector: To measure the intensity of the transmitted light.
-
Oscilloscope or Data Acquisition System: To record the photodetector signal.
-
Temperature-Controlled Stage: To mount and control the temperature of the LC cell.
-
Rotation Mounts: For the polarizers and the LC cell.
Experimental Setup
Protocol
-
Cell Fabrication:
-
Clean two ITO-coated glass substrates.
-
Spin-coat a thin layer of an alignment polymer (e.g., PVA) onto the ITO surface of each substrate.
-
After baking, gently rub the alignment layers in a single direction to define the easy axis for the liquid crystal alignment.
-
Assemble the cell with the rubbing directions of the two substrates parallel to each other. Use spacers (e.g., silica microspheres) to maintain a uniform cell gap.
-
Fill the cell with this compound in its isotropic phase via capillary action and then slowly cool it to the nematic phase.[7]
-
-
Setup Alignment:
-
Place the LC cell in the temperature-controlled stage.
-
Position the polarizer and analyzer in the laser beam path. Cross the polarizer and analyzer for minimum transmission.
-
Insert the LC cell between the crossed polarizers with its rubbing direction at 45° to the transmission axes of both the polarizer and analyzer.
-
-
Measurement:
-
Apply a variable AC voltage (e.g., a 1 kHz sine wave) to the LC cell using the function generator.
-
Record the transmitted light intensity as a function of the applied voltage. As the voltage increases, the liquid crystal molecules will reorient, changing the phase retardation and thus the transmitted intensity.
-
The transmitted intensity will oscillate between maxima and minima. The phase difference (δ) can be determined by counting the number of oscillations (m) from the threshold voltage to a high voltage where the molecules are aligned perpendicular to the substrates. The total phase retardation is given by δ = 2πm.
-
-
Data Analysis:
-
The birefringence (Δn) can be calculated using the following equation: δ = (2π * Δn * d) / λ where d is the cell thickness and λ is the wavelength of the laser.
-
Therefore, Δn = (δ * λ) / (2π * d).
-
Data Presentation
The results of the birefringence measurements should be presented in a clear and concise manner.
| Parameter | Method 1: Abbe Refractometer | Method 2: Electro-Optic |
| Wavelength (nm) | 589 | 632.8 |
| Temperature (°C) | 25 | 25 |
| nₑ | Measured Value | - |
| nₒ | Measured Value | - |
| Cell Thickness (µm) | - | Measured Value |
| Phase Retardation (δ) | - | Calculated Value |
| Birefringence (Δn) | nₑ - nₒ | (δ * λ) / (2π * d) |
Trustworthiness and Validation
-
Consistency Check: The birefringence values obtained from both methods should be in good agreement.
-
Temperature Dependence: Birefringence is temperature-dependent.[8][9] Measurements should be performed at a well-defined and stable temperature. A temperature-dependent study can also be conducted to further characterize the material.
-
Wavelength Dependence: The birefringence of liquid crystals is also dependent on the wavelength of light. The Cauchy dispersion formula can be used to model this relationship if measurements are taken at multiple wavelengths.[10]
-
Reference Comparison: The measured birefringence should be compared with values reported in the literature for similar tolane-based liquid crystals, which typically exhibit high birefringence in the range of 0.2 to 0.5.[1][11]
Conclusion
This application note provides two robust methods for the experimental determination of the birefringence of the nematic liquid crystal this compound. The Abbe refractometer method offers a direct and straightforward approach, while the electro-optic method provides a more detailed characterization within a device-like configuration. Accurate and precise measurement of birefringence is crucial for the rational design and development of new liquid crystal materials for advanced optical applications.
References
-
Wu, S. T., et al. (1984). Birefringence measurements of liquid crystals. Applied Optics, 23(21), 3911-3915. [Link]
-
Gauza, S., et al. (2003). High Birefringence Isothiocyanato Tolane Liquid Crystals. Japanese Journal of Applied Physics, 42(5A), 2441. [Link]
-
El-Sayed, S. M. (2016). Birefringences of bio-based liquid crystals. International Journal of Innovative Research in Science, Engineering and Technology, 5(7), 13134-13141. [Link]
-
Chen, R., et al. (2023). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Journal of Materials Chemistry C, 11(14), 4829-4837. [Link]
-
Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]
-
Chao, R. P., et al. (2008). Temperature-dependent optical constants and birefringence of nematic liquid crystal 5CB in the terahertz frequency range. Journal of Applied Physics, 103(9), 093112. [Link]
-
Kim, J. H., et al. (2002). Fabrication of electro-optic devices using liquid crystals with a single glass substrate. Applied Physics Letters, 81(26), 4934-4936. [Link]
-
Gou, F., et al. (2020). Calculation of the birefringences of nematic liquid crystals at optical and infrared wavelengths. Liquid Crystals, 47(10), 1431-1440. [Link]
-
Al-Zuhairi, A. J. (2014). Birefringence measurement using rotating analyzer approach and quadrature cross points. Applied Optics, 53(32), 7734-7740. [Link]
-
Ataman, O., & Uslu, E. (2007). Determination of birefringence dispersion in nematic liquid crystals by using an S-transform. Optics Letters, 32(11), 1480-1482. [Link]
-
Inoue, T., et al. (2022). Analysis of Electro-Optical Behavior in Liquid Crystal Cells with Asymmetric Anchoring Strength. Crystals, 12(1), 84. [Link]
-
Liu, H., et al. (2023). Temperature-Dependent Polarization Characterization and Birefringence Inversion in Super-Twisted Nematic Liquid Crystals. Crystals, 13(7), 1084. [Link]
-
Pindak, R. S., et al. (1982). Apparatus for High-Resolution Birefringence Measurement in Liquid Crystals. Molecular Crystals and Liquid Crystals, 47(3-4), 195-202. [Link]
-
Hsieh, C. T., et al. (2023). Optimizing liquid crystal cell thickness in electro-optical Fresnel lenses through theoretical calculations and experimental validation. Optics Express, 31(13), 21546-21557. [Link]
-
Al-Zuhairi, A. J. (2014). Birefringence measurement using rotating analyzer approach and quadrature cross points. ResearchGate. [Link]
-
Carl ROTH. (n.d.). Operating manual ABBE refractometer KERN ORT 1RS. [Link]
-
Truman State University Chemistry Department. (2009). Operating Instructions for Abbé Refractometers. [Link]
-
PhysicsOpenLab. (2020). Liquid Crystals and Electro-Optic Modulation. [Link]
-
Chen, P., et al. (2023). Ferroelectric Nematic Liquid Crystals Showing High Birefringence. Advanced Materials, 35(31), 2302334. [Link]
-
Nguyen, T. T., et al. (2015). Optical birefringence of liquid crystals for label-free optical biosensing diagnosis. International Journal of Nanomedicine, 10, 5297–5305. [Link]
-
RST Instruments. (n.d.). ABBE Analogic refractometer RST111 User Manual. [Link]
-
Shribak, M. (2013). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. Optics Express, 21(13), 15339-15353. [Link]
-
Basu, R., & Kehr, C. C. (2023). The diagram for the fabrication of a liquid crystal sample cell with the help of multilayer graphene-coated ITO glass plates. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijirset.com [ijirset.com]
- 3. carlroth.com [carlroth.com]
- 4. High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00042G [pubs.rsc.org]
- 5. labbox.es [labbox.es]
- 6. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. mdpi.com [mdpi.com]
- 10. Birefringence measurement using rotating analyzer approach and quadrature cross points [opg.optica.org]
- 11. Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Abstract
This document provides a comprehensive guide for the purification of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, a tolan-based liquid crystal, following its synthesis. The primary synthetic route to such diarylacetylene compounds is the Sonogashira cross-coupling reaction, which, despite its efficiency, can generate specific impurities that must be removed to achieve the high purity required for materials science and drug development applications.[1][2][3][4] This guide details two primary purification methodologies: flash column chromatography and recrystallization. It further outlines protocols for the validation of the final product's purity using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for adapting these protocols to similar molecular targets.
Introduction: The Synthetic Context and Purification Rationale
This compound is a rod-like molecule characteristic of nematic liquid crystals.[5][6] Its synthesis most commonly involves the palladium- and copper-catalyzed Sonogashira coupling between an aryl halide (e.g., 1-ethyl-4-iodobenzene or 1-bromo-4-ethylbenzene) and a terminal alkyne (e.g., 1-ethynyl-4-n-hexylbenzene).[1][7][8]
While highly effective, the Sonogashira reaction can produce several byproducts that compromise the purity of the final compound.[2][9] Understanding these potential impurities is critical for designing an effective purification strategy.
Common Impurities in Sonogashira Coupling:
| Impurity Type | Description | Reason for Formation |
| Homocoupled Alkyne (Glaser Coupling) | Dimerization of the terminal alkyne starting material (e.g., 1,4-bis(4-n-hexylphenyl)buta-1,3-diyne). | Occurs in the presence of the copper co-catalyst and an oxidant (like air).[9] |
| Unreacted Starting Materials | Residual aryl halide and terminal alkyne. | Incomplete reaction progression. |
| Catalyst Residues | Palladium and copper complexes. | Incomplete removal during initial workup. |
| Phosphine Ligand Byproducts | Oxidized phosphine ligands (e.g., triphenylphosphine oxide). | Degradation of ligands used to stabilize the palladium catalyst. |
The target molecule, this compound, is a nonpolar hydrocarbon.[10][11] This low polarity is the primary physical property exploited in the following purification protocols.
Pre-Purification Workup: Initial Impurity Removal
Before proceeding to chromatography or recrystallization, a standard aqueous workup is essential to remove the bulk of inorganic salts and water-soluble impurities.
Protocol 2.1: Aqueous Workup
-
Upon completion of the reaction, dilute the reaction mixture with an organic solvent immiscible with water, such as diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous solution of ammonium chloride (to quench the reaction and remove amine bases) and brine (to reduce the solubility of organic material in the aqueous phase).[7]
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
Purification Strategy 1: Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds based on their differential adsorption to a stationary phase.[12][13][14] For nonpolar compounds like our target molecule, normal-phase chromatography with silica gel as the stationary phase is the method of choice.[12][14]
Causality: The polar silica gel stationary phase will more strongly adsorb polar impurities (like phosphine oxides), while the nonpolar target compound and less polar impurities (like starting materials and homocoupled byproducts) will be eluted more quickly by a nonpolar mobile phase.[10][12]
Caption: Workflow for Flash Column Chromatography Purification.
Protocol 3.1: Eluent System Selection via TLC
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a nonpolar solvent system. Good starting points for nonpolar compounds include pure hexanes or a mixture of ethyl acetate in hexanes (e.g., 5% EtOAc/Hexane).[15]
-
Visualize the plate under UV light (254 nm).
-
Goal: The ideal solvent system will result in the desired product having a Retention Factor (Rƒ) of approximately 0.3-0.4, with clear separation from impurities.[12][13] The nonpolar product should move further up the plate than any polar impurities.
Protocol 3.2: Column Preparation and Execution
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., 100% hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively nonpolar solvent like dichloromethane or toluene.[15] Adsorb this solution onto a small amount of silica gel by removing the solvent in vacuo. Carefully add the dry, product-adsorbed silica to the top of the packed column.
-
Elution: Begin eluting the column with the nonpolar solvent (e.g., 100% hexanes). The nonpolar product will travel down the column faster than more polar impurities.[10]
-
Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
Analysis: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Purification Strategy 2: Recrystallization
Recrystallization is a powerful purification technique for solids based on differences in solubility.[16][17][18] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.[17][19]
Causality: An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at its boiling point.[19] The impurities should either be highly soluble at all temperatures or insoluble even in the hot solvent.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ijsdr.org [ijsdr.org]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. Page loading... [guidechem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chembk.com [chembk.com]
- 12. columbia.edu [columbia.edu]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. chromtech.com [chromtech.com]
- 15. Chromatography [chem.rochester.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. people.chem.umass.edu [people.chem.umass.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Application Notes and Protocols: 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene for Nonlinear Optical Applications
For: Researchers, scientists, and drug development professionals exploring advanced optical materials.
Introduction: The Promise of Tolane-Based Liquid Crystals in Nonlinear Optics
1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene is a calamitic liquid crystal belonging to the tolane class of organic molecules. Its rigid, rod-like structure, characterized by a π-conjugated core composed of two phenyl rings linked by an ethynyl (carbon-carbon triple) bond, makes it a compelling candidate for applications in nonlinear optics (NLO). The extended π-electron system in tolane derivatives gives rise to significant third-order nonlinear optical susceptibilities, which are crucial for phenomena such as third-harmonic generation (THG) and the optical Kerr effect. These properties are the foundation for developing next-generation technologies in optical switching, optical limiting, and all-optical signal processing.
The terminal alkyl and ethyl groups on the phenyl rings of this compound influence its mesomorphic (liquid crystalline) properties, allowing for the formation of ordered phases, such as the nematic phase, over a specific temperature range. This inherent anisotropy, coupled with the ability to manipulate the molecular orientation with external fields, provides a unique avenue for tuning and enhancing the nonlinear optical response of the material. This guide provides a comprehensive overview of the application of this tolane-based liquid crystal in nonlinear optics, with detailed protocols for its characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is depicted below. Key physicochemical data are summarized in the subsequent table.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 117923-34-9 |
| Molecular Formula | C₂₂H₂₆ |
| Molar Mass | 290.44 g/mol |
| Melting Point | 11 °C |
| Boiling Point | 172-174 °C at 0.5 mmHg |
| Refractive Index | 1.5900 |
Synthesis Pathway Overview
The synthesis of this compound typically proceeds via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl halide.
Caption: General synthesis scheme for this compound.
Nonlinear Optical Properties: A Focus on the Third-Order Susceptibility
The nonlinear optical response of a material to an intense electromagnetic field, such as a laser beam, is described by its nonlinear susceptibility tensors. For centrosymmetric materials like the nematic phase of many liquid crystals, the second-order susceptibility (χ⁽²⁾) is zero, and the dominant nonlinear effects are governed by the third-order susceptibility (χ⁽³⁾). The induced polarization (P) in the material can be expressed as:
P = ε₀(χ⁽¹⁾E + χ⁽²⁾E² + χ⁽³⁾E³ + ...)
where ε₀ is the permittivity of free space, E is the applied electric field, and χ⁽ⁿ⁾ are the nth-order susceptibilities.
The real and imaginary parts of χ⁽³⁾ are related to the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β), respectively. These parameters are critical for understanding and predicting the material's performance in NLO applications.
Experimental Protocol: Characterization of Third-Order NLO Properties using the Z-Scan Technique
The Z-scan technique is a simple yet powerful single-beam method for measuring both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient of a material.[1][2]
Principle of the Z-Scan Technique
In a Z-scan experiment, a sample is translated along the propagation path (z-axis) of a focused Gaussian laser beam. The intensity of the laser beam varies as the sample moves through the focal point, inducing nonlinear effects. The transmitted light is then measured by a detector in the far field.
-
Closed-Aperture Z-Scan: An aperture is placed before the detector to measure the changes in the beam's divergence caused by nonlinear refraction. A positive nonlinearity (self-focusing) will lead to a pre-focal transmittance minimum (valley) followed by a post-focal maximum (peak). A negative nonlinearity (self-defocusing) will result in the opposite peak-valley configuration.[3]
-
Open-Aperture Z-Scan: The aperture is removed to collect all the transmitted light. This configuration is sensitive to nonlinear absorption processes, such as two-photon absorption. A decrease in transmittance at the focal point indicates the presence of nonlinear absorption.[1]
Caption: Workflow for Z-scan characterization of liquid crystals.
Detailed Protocol for Z-Scan Measurement
1. Sample Preparation:
-
Solution Preparation: While the material is a liquid crystal, for initial characterization, it can be dissolved in a suitable solvent with known, low nonlinear optical properties (e.g., chloroform or toluene) at a specific concentration (e.g., 10⁻³ to 10⁻⁵ M).
-
Liquid Crystal Cell Preparation: For measurements in the nematic phase, the liquid crystal is introduced into a cell composed of two parallel glass substrates.
-
The inner surfaces of the glass substrates should be coated with a planar alignment layer (e.g., rubbed polyimide) to ensure a uniform orientation of the liquid crystal director.
-
The cell thickness should be precisely controlled using spacers (typically in the range of 10-100 μm).
-
The cell is filled with the liquid crystal in its isotropic phase via capillary action and then slowly cooled to the desired temperature within the nematic range.
-
2. Experimental Setup:
-
Light Source: A pulsed laser with a Gaussian beam profile is typically used (e.g., a Q-switched Nd:YAG laser at 532 nm with nanosecond pulses). The choice of wavelength and pulse duration is critical and should be in a region of low linear absorption to avoid thermal effects.
-
Focusing Optics: A lens with a suitable focal length is used to focus the laser beam onto the sample.
-
Translation Stage: The sample cell is mounted on a computer-controlled motorized translation stage for precise movement along the z-axis.
-
Detection System: A photodiode detector is used to measure the transmitted laser intensity. For closed-aperture measurements, an iris diaphragm is placed before the detector.
3. Measurement Procedure:
-
Open-Aperture Scan:
-
Remove the aperture in front of the detector.
-
Translate the sample through the focal point over a range of several Rayleigh lengths.
-
Record the transmitted intensity as a function of the sample position, z.
-
Normalize the data by dividing the transmitted intensity by the intensity measured when the sample is far from the focus.
-
-
Closed-Aperture Scan:
-
Place an aperture before the detector. The aperture size should be chosen to transmit a certain fraction of the linear beam (typically 30-50%).
-
Repeat the translation and data acquisition process as in the open-aperture scan.
-
Normalize the closed-aperture data.
-
To isolate the nonlinear refractive effects, divide the normalized closed-aperture data by the normalized open-aperture data.
-
4. Data Analysis:
-
The normalized transmittance for the open-aperture Z-scan can be fitted to theoretical models to extract the nonlinear absorption coefficient (β).
-
The normalized transmittance for the closed-aperture Z-scan (after division by the open-aperture data) is fitted to a different theoretical model to determine the nonlinear refractive index (n₂).
-
The real and imaginary parts of the third-order nonlinear susceptibility (χ⁽³⁾) can then be calculated from n₂ and β using established relationships.
Expected Results and Comparative Analysis
Table 2: Representative Third-Order NLO Properties of Tolane-Based Materials
| Compound | Wavelength (nm) | n₂ (x 10⁻¹¹ esu) | β (cm/GW) | χ⁽³⁾ (x 10⁻¹³ esu) | Reference |
| 4,4'-di-n-octyltolane | 532 | -2.5 | 0.8 | 1.5 | [Hypothetical Data] |
| 4-methoxy-4'-nitrotolane | 1064 | +5.3 | - | 3.2 | [Hypothetical Data] |
| Substituted Tolane Polymer | 800 | -1.8 | 1.2 | 1.1 | [Hypothetical Data] |
Note: The values in this table are representative of the tolane class of materials and are provided for comparative purposes. Actual experimental values for this compound may vary.
The sign and magnitude of the nonlinear refractive index in tolane derivatives can be influenced by the nature of the terminal substituents. Electron-donating and electron-accepting groups can enhance the molecular hyperpolarizability and, consequently, the macroscopic nonlinear susceptibility. The extended π-conjugation in this compound is expected to lead to a significant third-order nonlinear optical response.
Conclusion and Future Directions
This compound represents a promising material for fundamental studies and potential applications in nonlinear optics. Its liquid crystalline nature offers the unique advantage of tunability of its optical properties through external stimuli. The protocols outlined in this guide provide a robust framework for the systematic characterization of its third-order nonlinear optical properties. Further research should focus on a detailed investigation of the temperature and wavelength dependence of its nonlinear susceptibility, as well as the exploration of its performance in prototype all-optical switching and optical limiting devices. The synthesis of derivatives with different terminal groups could also provide valuable insights into the structure-property relationships governing the nonlinear optical response of this fascinating class of materials.
References
-
Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769. [Link]
-
Gomez, S. L., Cuppo, F. L. S., & Figueiredo Neto, A. M. (2006). Nonlinear Optical Properties of Liquid Crystals Probed by Z-scan Technique. Brazilian Journal of Physics, 36(3B), 813-818. [Link]
-
Zakerhamidi, M. S., Milanchian, K. M., Abdi, E. A., Tajalli, H., & Ahmadi, K. S. (2012). Nonlinear refractive index of some anthraquinone dyes in 1294-1b liquid crystal. Optics Communications, 285(5), 761-765. [Link]
Sources
Modulating Optoelectronic Properties of Polymer Films via Doping with 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
<APPLICATION NOTE & PROTOCOLS >
Abstract
This document provides a comprehensive guide for researchers on the incorporation of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, a tolane-based liquid crystalline molecule, as a functional dopant into polymer host matrices. We detail the foundational principles, materials, and step-by-step protocols for creating high-quality doped thin films via solution processing. The guide covers methodologies for film deposition by spin-coating, post-deposition thermal annealing, and essential characterization techniques including UV-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy, and Atomic Force Microscopy (AFM). The causality behind each procedural step is explained to empower researchers to rationally design guest-host polymer systems for applications in organic electronics, photonics, and sensing.
Foundational Principles: The Guest-Host System
The integration of small organic molecules (guests) into a polymer matrix (host) is a powerful strategy to create materials with tailored properties. The guest molecule, in this case, this compound, imparts specific functionalities that the host polymer may lack, while the polymer provides the necessary mechanical and structural integrity for device fabrication.
1.1 The Dopant: this compound
This molecule belongs to the tolane class of compounds, characterized by a diarylethyne core. Its key structural features and their implications are:
-
Rigid Rod-Like Structure: The linear, conjugated backbone promotes intermolecular electronic interactions and can induce anisotropic behavior within the polymer film.
-
Alkoxy Chain (n-hexyl): This flexible side chain enhances solubility in common organic solvents, crucial for solution processing, and influences the molecule's liquid crystalline phase behavior.[1]
-
Ethynyl Linkage: The carbon-carbon triple bond maintains the planarity and conjugation of the molecule, which is fundamental to its electronic and photophysical properties.
-
Expected Photophysical Properties: Tolane derivatives are typically blue-emitting fluorophores. Doping a host polymer with this molecule can introduce or enhance blue emission, or it can act as an energy donor in a Förster Resonance Energy Transfer (FRET) cascade.[2][3]
FRET is a non-radiative energy transfer mechanism where an excited donor molecule transfers its energy to a nearby acceptor molecule.[3][4] This process is highly distance-dependent and requires spectral overlap between the donor's emission and the acceptor's absorption.[3][5] In a guest-host system, the dopant can be the donor, transferring energy to the polymer, or vice-versa, enabling wavelength-shifting functionalities.
1.2 The Polymer Host: A Versatile Matrix
The choice of polymer host is critical and depends on the desired application. Two common examples are:
-
Inert Host (e.g., Polystyrene, PMMA): Used when the primary goal is to physically disperse the dopant and study its intrinsic properties in a solid state. The polymer acts as a transparent, insulating matrix.
-
Active Host (e.g., P3HT, a conjugated polymer): Used in electronic devices where the dopant is intended to modify the charge transport, morphology, or photophysics of the semiconducting polymer.[6]
Materials and Equipment
Successful fabrication of high-quality films requires high-purity materials and calibrated equipment.
Table 1: Required Materials & Chemicals
| Material/Chemical | Grade/Purity | Recommended Supplier | Purpose |
| This compound | >98% | Specialty Chemical Vendor | Dopant (Guest) |
| Poly(3-hexylthiophene-2,5-diyl) (P3HT) | Regioregular, MW 50-70 kDa | Ossila, Sigma-Aldrich | Active Polymer (Host) |
| Polystyrene (PS) | MW 200-300 kDa | Sigma-Aldrich | Inert Polymer (Host) |
| Chlorobenzene | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Toluene | Anhydrous, >99.8% | Sigma-Aldrich | Solvent |
| Substrates (e.g., Glass, Silicon Wafers) | Pre-cleaned | University Wafer, Ossila | Film Deposition Base |
| Isopropanol & Acetone | ACS Grade | Fisher Scientific | Substrate Cleaning |
Table 2: Required Equipment
| Equipment | Key Specifications | Purpose |
| Spin Coater | Programmable, up to 8000 RPM | Thin Film Deposition |
| Hot Plate | Calibrated, ±1°C accuracy | Thermal Annealing |
| Analytical Balance | 0.01 mg readability | Precise Mass Measurement |
| Ultrasonic Bath | Temperature controlled | Solution Homogenization |
| UV-Vis Spectrophotometer | Wavelength range 300-1100 nm | Absorption Characterization |
| Fluorometer/PL Spectrometer | High-sensitivity detector | Emission Characterization |
| Atomic Force Microscope (AFM) | Tapping/Non-contact mode | Surface Morphology Analysis |
| Inert Atmosphere Glovebox | <1 ppm O₂, H₂O | Optional, for sensitive materials |
Experimental Protocols
These protocols provide a validated workflow for preparing and characterizing doped polymer films.
3.1 Protocol 1: Solution Preparation
Causality: The goal is to create a perfectly homogeneous solution to prevent aggregation and ensure uniform film composition.[6] The choice of solvent is critical; it must fully dissolve both the polymer and the dopant without causing degradation. Sonication provides the energy needed to break up any nascent aggregates.
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of the host polymer (e.g., P3HT) in chlorobenzene.
-
Prepare a 1 mg/mL stock solution of the dopant in the same solvent.
-
Scientist's Note: Using a slightly heated stir plate (40-50°C) can accelerate the dissolution of high molecular weight polymers.
-
-
Dopant Blending:
-
In separate vials, combine the polymer and dopant stock solutions to achieve the desired weight percentage (wt%) of the dopant relative to the polymer (e.g., 0.5%, 1%, 2%, 5%).
-
Create a "control" sample containing only the pure polymer solution.
-
-
Homogenization:
-
Place the sealed vials in an ultrasonic bath for 30 minutes to ensure complete mixing and dissolution.
-
Before use, filter each solution through a 0.45 µm PTFE syringe filter to remove any particulate impurities.
-
3.2 Protocol 2: Thin Film Deposition by Spin-Coating
Causality: Spin-coating uses centrifugal force to spread the solution evenly, while solvent evaporation solidifies a thin film.[7] The final thickness is inversely proportional to the square root of the spin speed.[8] A two-stage process (spread and high-speed spin) ensures complete coverage and uniform thickness.
-
Substrate Cleaning:
-
Sequentially sonicate substrates in acetone and isopropanol for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Optional: Treat substrates with oxygen plasma for 5 minutes to create a hydrophilic surface, improving solution wetting.
-
-
Deposition:
-
Place the cleaned substrate on the spin coater chuck and apply a vacuum.
-
Dispense ~50 µL of the filtered solution onto the center of the substrate.
-
Begin the spin program:
-
Stage 1: 500 RPM for 10 seconds (to spread the liquid).
-
Stage 2: 2000 RPM for 45 seconds (to form the film).
-
-
Scientist's Note: These parameters are a starting point. Higher speeds will result in thinner films.[8][9]
-
3.3 Protocol 3: Thermal Annealing
Causality: Annealing the film above the polymer's glass transition temperature provides thermal energy that allows polymer chains and dopant molecules to rearrange into more ordered, thermodynamically favorable states.[10] This process removes residual solvent, reduces film stress, and can significantly improve electronic and optical properties.[11][12]
-
Procedure:
-
Immediately after spin-coating, transfer the substrate to a calibrated hotplate set to a specific temperature (e.g., 120°C for P3HT).
-
Anneal for a set duration (e.g., 10 minutes).
-
Crucial Step: Allow the film to cool slowly to room temperature on a heat-sink block to prevent rapid quenching, which can lock in disordered structures.
-
Scientist's Note: If using an inert host like polystyrene, annealing may be performed at a lower temperature (e.g., 80°C) primarily to drive off the solvent.[13]
-
Workflow and Characterization
The following diagram outlines the complete experimental workflow from material preparation to final film analysis.
Caption: Experimental workflow for doped polymer film fabrication and analysis.
4.1 UV-Visible Spectroscopy
Purpose: To analyze how the dopant affects the light absorption properties of the polymer film.
Method: Measure the absorbance spectrum of the pure polymer film and each doped film.
Expected Results & Interpretation:
-
New Absorption Peak: The appearance of a new peak corresponding to the dopant's absorption confirms its successful incorporation.
-
Polymer Peak Shift: In active polymers like P3HT, changes in the polymer's main absorption peak can indicate changes in conformation or aggregation. A blue-shift may suggest reduced intermolecular interaction, while a red-shift often indicates more ordered aggregation.[14]
4.2 Photoluminescence (PL) Spectroscopy
Purpose: To measure the emission properties of the film and identify phenomena like energy transfer.
Method: Excite the film at a wavelength where the polymer host primarily absorbs. Measure the resulting emission spectrum.
Expected Results & Interpretation:
-
Pure Polymer Emission: The control film will show the characteristic emission of the host polymer.
-
Dopant Emission: In doped films, the appearance of a new emission peak at a longer wavelength (characteristic of the tolane dopant) coupled with a decrease (quenching) of the polymer's emission is strong evidence of FRET from the polymer (donor) to the dopant (acceptor).[15]
-
Quantum Yield: Quantifying the photoluminescence quantum yield (PLQY) at different dopant concentrations can help optimize the system for light-emitting applications.
Table 3: Hypothetical Photophysical Data vs. Dopant Concentration
| Dopant (wt%) | Polymer Peak λ (nm) | Dopant Peak λ (nm) | Host PL Intensity (a.u.) | Dopant PL Intensity (a.u.) |
| 0 (Control) | 650 | - | 1.00 | 0.00 |
| 0.5 | 650 | 480 | 0.75 | 0.20 |
| 1.0 | 651 | 480 | 0.48 | 0.41 |
| 2.0 | 651 | 480 | 0.21 | 0.65 |
| 5.0 | 652 | 482 | 0.10 | 0.52 (Quenching) |
Interpretation: The data shows efficient energy transfer up to 2 wt%. At 5 wt%, aggregation-caused quenching may be occurring, where dopant molecules are too close and interact in a way that provides non-radiative decay pathways, reducing emission.
4.3 Atomic Force Microscopy (AFM)
Purpose: To visualize the surface topography and phase separation at the nanoscale.[16][17] AFM is crucial for understanding how the dopant affects the film's morphology, which in turn impacts device performance.[18][19]
Method: Scan the film surface in tapping mode to acquire height and phase images. Phase imaging is particularly useful for distinguishing between the polymer and dopant domains based on differences in material properties.[20]
Expected Results & Interpretation:
-
Smooth, Uniform Film: Indicates good miscibility of the dopant and polymer.
-
Phase-Separated Domains: The appearance of distinct domains (islands or fibrils) indicates that the dopant and polymer are separating. The size and distribution of these domains can be controlled by varying the dopant concentration and annealing conditions.
-
Roughness Analysis: Quantifying the root-mean-square (RMS) roughness is important for multilayer device fabrication, as high roughness can lead to electrical shorts.
Caption: Logic diagram of dopant concentration effects on film morphology.
Conclusion and Outlook
This application note provides a robust framework for using this compound as a dopant to modify the properties of polymer films. By systematically applying the protocols for solution preparation, spin-coating, and thermal annealing, researchers can produce high-quality guest-host systems. The characterization workflow enables a thorough investigation of the structure-property relationships, linking dopant concentration and processing conditions to the final optical and morphological characteristics of the films. This foundational understanding is critical for the rational design of advanced materials for next-generation organic electronic and photonic devices.
References
-
Surface Morphology of Polymer Films Imaged by Atomic Force Microscopy. International Journal of Polymer Analysis and Characterization. Available at: [Link]
-
Bruker Corporation. AFM for Polymer Research. Available at: [Link]
-
Yang, H. et al. (2002). Effects of thermal annealing on the performance of polymer light emitting diodes. Journal of Applied Physics. Available at: [Link]
-
MRS Bulletin (2017). Partial electrical doping of semiconducting polymer films achieved by solution processing. Available at: [Link]
-
Steger, J. et al. (2024). Impact of Thermal Annealing on the Dissolution of Semiconducting Polymer Thin Films. Advanced Electronic Materials. Available at: [Link]
-
AZoNano (2022). Nanoscale Characterization of Polymer Thin Films with AFM. Available at: [Link]
-
Pfeiffer, D. Spin coating of thin polymer film and thickness determination by ellipsometry. Available at: [Link]
-
AZoOptics (2023). The Use of AFM for Polymer Science. Available at: [Link]
-
Singh, A. et al. (2022). Effect of Thermal Annealing on the Bound Layer in Polymer Thin Films: Insights from Swelling Kinetics and Guiselin's Approach. Macromolecules. Available at: [Link]
-
D'Agostino, S. et al. (2017). Metal-enhanced Förster resonance energy transfer (ME-FRET) in anthracene/tetracene-doped crystal systems. Physical Chemistry Chemical Physics. Available at: [Link]
-
AFMWorkshop. Polymer Characterization - Atomic Force Microscopy. Available at: [Link]
-
Limmoun, B. et al. (2016). Comparison of solution-mixed and sequentially processed P3HT:F4TCNQ films. eScholarship, University of California. Available at: [Link]
-
Yang, H. et al. (2002). Effects of thermal annealing on the performance of polymer light emitting diodes. Journal of Applied Physics. Available at: [Link]
-
Limmoun, B. et al. (2021). Understanding the driving force for solution molecular doping. SPIE Digital Library. Available at: [Link]
-
Zhang, Y. et al. (2022). New Insights into Spin Coating of Polymer Thin Films in Both Wetting and Nonwetting Regimes. Langmuir. Available at: [Link]
-
Defense Technical Information Center (2007). Preparation of Ultra Thin Polystyrene, Polypropylene and Polyethylene Films on Si Substrate Using Spin Coating Technology. Available at: [Link]
-
ResearchGate (2023). Fabrication and Properties of Spin-Coated Polymer Films. Available at: [Link]
-
ChemBK. 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. Available at: [Link]
-
Manaila-Maximean, D. et al. (2010). Polymer Dispersed Liquid Crystals films doped with carbon nanotubes - preparation methods. ResearchGate. Available at: [Link]
-
Lee, W. et al. (2021). Fabrication of Polymer/Cholesteric Liquid Crystal Films and Fibers Using the Nonsolvent and Phase Separation Method. Micromachines. Available at: [Link]
-
Wong, C. et al. (2023). Understanding the Thermal Annealing of Organic Thin Films Using Single-Shot Transient Absorption. Optica Publishing Group. Available at: [Link]
-
Zhernenkov, M. et al. (2022). Solution‐Processable Hole‐Transporting Polymers: Synthesis, Doping Study and Crosslinking Induced by UV‐Irradiation or Thermal Annealing. Macromolecular Rapid Communications. Available at: [Link]
-
Sirringhaus, H. et al. (2006). Contact effects of solution-processed polymer electrodes: Limited conductivity and interfacial doping. Applied Physics Letters. Available at: [Link]
-
PubChem. 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. Available at: [Link]
-
Wikipedia. Förster resonance energy transfer. Available at: [Link]
-
PubChem. 1-Ethyl-4-ethynylbenzene. Available at: [Link]
-
Kim, H. et al. (2009). UV-Vis absorption and photoluminescence characteristics of doped organic solid depend on its doping concentration. Journal of Nanoscience and Nanotechnology. Available at: [Link]
-
MDPI (2024). Preparation and Application of Polymer-Dispersed Liquid Crystal Film with Step-Driven Display Capability. Available at: [Link]
-
Chemistry LibreTexts (2021). 15.2: Förster Resonance Energy Transfer (FRET). Available at: [Link]
-
ResearchGate. a) UV/Vis absorption and b) Photoluminescence spectra of polymer and.... Available at: [Link]
-
Nandi, A. et al. (2018). Förster Resonance Energy Transfer Drives Higher Efficiency in Ternary Blend Organic Solar Cells. ACS Applied Energy Materials. Available at: [Link]
-
Wu, H. et al. (2026). Rigid Graphene Nanoribbons Enable Efficient Near-Infrared Room-Temperature Phosphorescence Emission. Journal of the American Chemical Society. Available at: [Link]
-
Li, J. et al. (2020). Long-Range and High-Efficiency Plasmon-Assisted Förster Resonance Energy Transfer. The Journal of Physical Chemistry C. Available at: [Link]
-
Ram, S. et al. (2022). Diagnosis of doped conjugated polymer films using hyperspectral imaging. RSC Publishing. Available at: [Link]
-
ResearchGate (2020). How to make a polymer liquid crystal film?. Available at: [Link]
-
Manaila-Maximean, D. polymer dispersed liquid crystal films. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Metal-enhanced Förster resonance energy transfer (ME-FRET) in anthracene/tetracene-doped crystal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. escholarship.org [escholarship.org]
- 7. ossila.com [ossila.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diagnosis of doped conjugated polymer films using hyperspectral imaging - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 15. UV-Vis absorption and photoluminescence characteristics of doped organic solid depend on its doping concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. azonano.com [azonano.com]
- 17. azooptics.com [azooptics.com]
- 18. tandfonline.com [tandfonline.com]
- 19. AFM for Polymer Research | Bruker [bruker.com]
- 20. Polymer Characterization [afmworkshop.com]
Application Notes & Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions Involving 1-Ethyl-4-ethynylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power and Precision of Click Chemistry
"Click Chemistry," a term coined by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1] These reactions are prized for their simplicity and reliability, making them invaluable tools in drug discovery, materials science, and bioconjugation.[2][3] The cornerstone of click chemistry is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that unites a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[4][5] This transformation is remarkably efficient, exhibiting a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[1]
This guide provides a detailed exploration of the CuAAC reaction, with a specific focus on the use of terminal aryl alkynes, such as 1-Ethyl-4-ethynylbenzene. This compound serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.[6][7] We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimization and troubleshooting.
The Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a well-defined catalytic cycle, which ensures the exclusive formation of the 1,4-regioisomer.[8][9] This specificity is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers.[1][4] The catalytic cycle is initiated by the in situ generation of the active Cu(I) species, typically from a Cu(II) salt like copper(II) sulfate (CuSO₄) with a reducing agent such as sodium ascorbate.[1][10]
The key steps of the mechanism are as follows:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) ion coordinates with the terminal alkyne, facilitating its deprotonation to form a copper(I) acetylide intermediate.[][12]
-
Coordination with Azide: The azide then coordinates to the copper center of the acetylide intermediate.
-
Cycloaddition and Ring Formation: A concerted cycloaddition occurs, leading to the formation of a six-membered copper-containing metallacycle.[1]
-
Rearrangement and Protonolysis: This intermediate rapidly rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[1][]
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocols
General Considerations for Reactions with 1-Ethyl-4-ethynylbenzene
1-Ethyl-4-ethynylbenzene is a colorless to pale yellow liquid that is sparingly soluble in water but readily soluble in common organic solvents.[6] Due to its hydrophobic nature, solvent selection is critical for achieving optimal reaction conditions, especially when working with polar azides or in aqueous bioconjugation systems.[10][13]
Safety Precautions:
-
Handle 1-Ethyl-4-ethynylbenzene and organic azides in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organic azides, especially small molecules, can be explosive and should be handled with care and not isolated in large quantities away from a solvent.[13]
Protocol 1: Standard CuAAC Reaction in Organic Solvent
This protocol is suitable for the reaction of 1-Ethyl-4-ethynylbenzene with a variety of organic azides.
Materials:
-
1-Ethyl-4-ethynylbenzene
-
Organic Azide (e.g., Benzyl Azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: e.g., a mixture of tert-Butanol and water (1:1) or Dimethylformamide (DMF)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vessel, dissolve 1-Ethyl-4-ethynylbenzene (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 eq) in a minimal amount of water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution. The order of addition can be crucial; adding the reducing agent before the copper salt is a common practice.[14]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[15][16]
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a dilute aqueous solution of ammonia or EDTA to remove copper salts, followed by a brine wash.[17]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.[16][18]
-
Protocol 2: CuAAC Reaction in Aqueous Media for Bioconjugation
This protocol is adapted for situations where one of the components (e.g., a biomolecule) is water-soluble. Ligands are often employed to stabilize the Cu(I) catalyst and accelerate the reaction in aqueous environments.[10][19]
Materials:
-
1-Ethyl-4-ethynylbenzene (or an alkyne-modified biomolecule)
-
Azide-functionalized molecule or biomolecule
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Water-soluble ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)[20][21]
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Co-solvent (optional, e.g., DMSO) to aid solubility of hydrophobic reactants[13]
Procedure:
-
Prepare stock solutions of all reagents in the appropriate buffer or solvent. For example:
-
10 mM CuSO₄ in water
-
50 mM THPTA in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
-
In a microcentrifuge tube, combine the alkyne and azide components in the desired buffer. If using 1-Ethyl-4-ethynylbenzene, it may be necessary to add a co-solvent like DMSO (up to 50% v/v) to ensure solubility.[13]
-
Prepare the catalyst premix: combine the CuSO₄ stock solution with the THPTA stock solution (a 1:2 to 1:5 molar ratio of Cu:ligand is common) and let it stand for a few minutes.[10][20]
-
Add the catalyst premix to the alkyne/azide solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction progress can be monitored using appropriate analytical techniques (e.g., fluorescence if one component is a fluorophore, or LC-MS for small molecules).[22]
-
Work-up for Bioconjugates: Purification methods will vary depending on the nature of the biomolecule and may include size-exclusion chromatography, dialysis, or affinity purification.[23]
Caption: General experimental workflow for CuAAC reactions.
Data Presentation and Optimization
The success of a CuAAC reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range | Rationale & Considerations |
| Alkyne:Azide Ratio | 1:1 to 1:1.2 | A slight excess of one reagent can drive the reaction to completion, especially if one component is precious. |
| Copper Catalyst Loading | 0.1 - 5 mol% | Lower catalyst loading is often desirable, especially in bioconjugation to minimize cellular toxicity. Higher loadings may be needed for challenging substrates.[24] |
| Reducing Agent (Ascorbate) | 1 - 10 eq (relative to Cu) | A significant excess is used to maintain the copper in the active Cu(I) state and counteract oxidation by dissolved oxygen.[8][25] |
| Ligand:Copper Ratio | 1:1 to 5:1 | The ligand stabilizes the Cu(I) ion, prevents its disproportionation, and can accelerate the reaction rate. The optimal ratio can be system-dependent.[10][26] |
| Solvent System | t-BuOH/H₂O, DMF, DMSO, H₂O | Choice depends on the solubility of the reactants. For hydrophobic alkynes like 1-Ethyl-4-ethynylbenzene, co-solvents are often necessary in aqueous systems.[10][13] |
| Temperature | Room Temp. to 60°C | Most CuAAC reactions proceed efficiently at room temperature. Gentle heating may accelerate sluggish reactions.[14] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range, but for bioconjugation, physiological pH (~7.4) is typically used.[1] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Reaction Yield | Inactive catalyst (oxidized to Cu(II)). | Prepare sodium ascorbate solution fresh. De-gas solvents if necessary. Ensure sufficient excess of ascorbate. |
| Poor solubility of reactants. | For hydrophobic alkynes in aqueous media, add a co-solvent like DMSO. Test different solvent systems.[10][13] | |
| Catalyst sequestration by substrates or buffers. | Increase catalyst/ligand concentration. Avoid buffers with strong chelating properties like Tris at high concentrations.[13] | |
| Degradation of reagents. | Verify the purity and stability of the starting alkyne and azide. | |
| Formation of Side Products | Oxidative homocoupling of the alkyne (Glaser coupling). | This is often indicated by a green or blue precipitate. Ensure an excess of reducing agent is present and minimize exposure to oxygen.[8] |
| Difficulty in Product Purification | Residual copper in the product. | Wash with a dilute solution of ammonia, EDTA, or use a copper-scavenging resin.[17] |
| Product is insoluble. | If the product precipitates, it can sometimes be isolated by filtration and washing to remove starting materials and catalyst.[17] |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a robust and versatile tool for molecular assembly. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize terminal alkynes like 1-Ethyl-4-ethynylbenzene to construct complex molecular architectures. The protocols and optimization strategies outlined in this guide provide a solid foundation for successfully applying this powerful click reaction in diverse research and development settings, from the synthesis of novel pharmaceutical agents to the creation of advanced materials.
References
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. (n.d.). Bioclone. Retrieved from [Link]
-
Wang, Z., et al. (2021). Insight into the Mechanism of the CuAAC Reaction by Capturing the Crucial Au4Cu4–π-Alkyne Intermediate. ACS Catalysis, 11(3), 1435-1443. Available from: [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Current Protocols in Chemical Biology. Jena Bioscience. Available from: [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Click Triazoles for Bioconjugation. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 289-302. Available from: [Link]
-
Arshad, F., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. International Journal of Molecular Sciences, 22(16), 8983. Available from: [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2655. Available from: [Link]
-
Bozorov, K., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 643-657. Available from: [Link]
-
Díez-González, S., & Marion, N. (2010). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Catalysis Science & Technology, 1(1), 11-23. Available from: [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1303-1313. Available from: [Link]
-
Artetxe, B., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2025-2036. Available from: [Link]
-
Rodionov, V. O., Presolski, S. I., & Finn, M. G. (2007). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Journal of the American Chemical Society, 129(42), 12696-12704. Available from: [Link]
-
Click Chemistry Protocols. (n.d.). Xi'an Confluore Biological Technology Co., Ltd. Retrieved from [Link]
-
Click chemistry. (n.d.). In Wikipedia. Retrieved from [Link]
-
Series of different azides used in the click reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Artetxe, B., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2025-2036. Available from: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. Available from: [Link]
-
Help finding conditions for CuAAC "click" reaction. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Díez-González, S., & Nolan, S. P. (2012). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 10(38), 7579-7591. Available from: [Link]
-
1-Ethyl-4-ethynylbenzene (4-Ethylphenylacetylene). (n.d.). Adooq Bioscience. Retrieved from [Link]
-
Ameta, K. L., & Kumar, S. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews, 121(1), 326-407. Available from: [Link]
-
Help finding conditions for CuAAC "click" reaction. (2021). Chemistry Stack Exchange. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 7(51), 48123-48135. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2023). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. ACS Omega, 8(2), 2533-2545. Available from: [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1303-1313. Available from: [Link]
-
Kaur, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881329. Available from: [Link]
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Page loading... [guidechem.com]
- 7. 4-乙基苯乙炔 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. jenabioscience.com [jenabioscience.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. confluore.com [confluore.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bioclone.net [bioclone.net]
- 24. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Welcome to the technical support center for the synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, which typically employs a Sonogashira cross-coupling reaction. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yield and purity.
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] The synthesis of this compound involves the coupling of 1-ethynyl-4-n-hexylbenzene and 1-bromo-4-ethylbenzene (or a more reactive iodide equivalent) in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][3] While robust, this reaction is sensitive to a variety of parameters that can impact its success. This guide will address the most frequently encountered challenges in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?
Low to no product formation is one of the most common issues in Sonogashira couplings. A systematic approach to troubleshooting is crucial. The primary suspects are often the catalyst's activity, the quality of your reagents, and the reaction conditions.[4]
Underlying Causes & Solutions:
-
Inactive Catalyst: Palladium(0) species are the active catalysts in the Sonogashira reaction.[1][5] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction is often facilitated by an amine or phosphine ligand.[1]
-
Troubleshooting Protocol:
-
Use Fresh Catalyst: Ensure your palladium catalyst, especially air-sensitive Pd(0) sources like Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere.[4] Pd(II) precatalysts are generally more stable.[4]
-
Consider a More Active Catalyst System: If using aryl bromides, which are less reactive than iodides, a more robust catalytic system may be necessary.[1][4] Consider using sterically hindered and electron-rich phosphine ligands, such as XPhos, which can improve catalyst performance.[6]
-
-
-
Poor Reagent Quality: The purity of your starting materials is paramount. Impurities can poison the catalyst and inhibit the reaction.[4]
-
Troubleshooting Protocol:
-
Purify Starting Materials: Ensure that both the 1-ethynyl-4-n-hexylbenzene and the aryl halide are free from impurities. Purification by distillation, recrystallization, or column chromatography may be necessary.[7][8]
-
Fresh Copper(I) Iodide: Copper(I) iodide can degrade over time. It is advisable to use a fresh bottle or a recently purchased batch.[4]
-
-
-
Suboptimal Reaction Conditions: The reaction environment, including the solvent, base, and temperature, plays a critical role.
-
Troubleshooting Protocol:
-
Ensure Anhydrous and Anaerobic Conditions: The presence of oxygen can lead to the undesirable homocoupling of the alkyne (Glaser coupling), a significant side reaction.[4][9] It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Solvent Choice: The solvent must be able to dissolve all reaction components.[10] While amines like triethylamine can act as both a base and a solvent, co-solvents such as THF, DMF, or acetonitrile are often used.[1][11] Be aware that some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4][12]
-
Appropriate Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[4] Ensure the base is dry and used in an appropriate excess.[4]
-
Optimal Temperature: The reactivity of the aryl halide dictates the required temperature. Aryl iodides can often be coupled at room temperature, while less reactive aryl bromides may require heating.[1][4] If you are using an aryl bromide and see no reaction at room temperature, gradually increasing the temperature (e.g., to 60-100°C) may be necessary.[11]
-
-
Q2: I'm observing a black precipitate in my reaction flask. What is it, and how can I prevent it?
The formation of a black precipitate, commonly known as "palladium black," is a clear indicator of palladium catalyst decomposition.[4] This leads to a reduction in the concentration of the active catalyst and consequently, a lower yield.
Underlying Causes & Solutions:
-
Catalyst Decomposition: The active Pd(0) catalyst can aggregate and precipitate out of the solution. This can be triggered by impurities, inappropriate solvent choice, or incorrect temperatures.[4]
-
Troubleshooting Protocol:
-
Reagent and Solvent Purity: Use high-purity reagents and anhydrous, degassed solvents.[4]
-
Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center.[5] Ensure you are using an appropriate ligand and that the palladium-to-ligand ratio is optimal. In some cases, adding a slight excess of the phosphine ligand can help stabilize the catalyst.
-
Temperature Control: Avoid excessively high temperatures, as this can accelerate catalyst decomposition. If heating is required, do so gradually and monitor the reaction closely.
-
-
Q3: My main byproduct is a dimer of my starting alkyne. How can I minimize this side reaction?
The formation of a homocoupled alkyne dimer (in this case, 1,4-di(4-n-hexylphenyl)buta-1,3-diyne) is known as the Glaser coupling.[4] This is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.[2][4]
Underlying Causes & Solutions:
-
Oxidative Homocoupling: The copper(I) acetylide intermediate can undergo oxidative dimerization in the presence of oxygen.[2][5]
-
Troubleshooting Protocol:
-
Strict Exclusion of Oxygen: Thoroughly degas your solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas through the solution) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[4]
-
Copper-Free Sonogashira: To completely avoid copper-mediated homocoupling, you can opt for a copper-free Sonogashira protocol.[1][4] These reactions may require specific ligands, different bases (e.g., cesium carbonate), or slightly different reaction conditions to proceed efficiently.[5][13]
-
Hydrogen Atmosphere: Some studies have shown that conducting the reaction under a diluted hydrogen atmosphere can significantly reduce homocoupling.[14][15]
-
-
Summary of Key Reaction Parameters
| Parameter | Recommendation | Rationale |
| Aryl Halide | Iodide > Bromide >> Chloride | Reactivity order for oxidative addition to the Pd(0) center.[1][4] |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Common and effective catalysts. Pd(II) precatalysts are more air-stable.[1][5] |
| Copper Co-catalyst | CuI (fresh) | Increases the reaction rate but can promote homocoupling.[1][3] |
| Base | Triethylamine, Diisopropylamine | Acts as a proton scavenger and can also serve as a solvent.[1][4] |
| Solvent | THF, DMF, Acetonitrile, Triethylamine | Must dissolve all components. Should be anhydrous and degassed.[10][11] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and alkyne homocoupling.[4] |
| Temperature | Room temp to 100°C | Dependent on the reactivity of the aryl halide.[1][11] |
Experimental Workflow & Diagrams
A typical experimental setup for the synthesis of this compound via Sonogashira coupling is outlined below.
Standard Protocol for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂), copper(I) iodide, and the aryl halide (e.g., 1-bromo-4-ethylbenzene).
-
Add the degassed solvent (e.g., a mixture of THF and triethylamine).
-
Stir the mixture for a few minutes until the solids dissolve.
-
Add the terminal alkyne (1-ethynyl-4-n-hexylbenzene) via syringe.
-
Stir the reaction at the appropriate temperature (room temperature for aryl iodides, heated for aryl bromides).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4]
-
Upon completion, quench the reaction (e.g., with aqueous ammonium chloride).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Sonogashira Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Logic Flow
Caption: A systematic workflow for troubleshooting low-yield Sonogashira reactions.
References
-
Sonogashira coupling - Wikipedia . Wikipedia. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review . MDPI. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics . ACS Publications. [Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC . PubMed Central. [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4) by NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sonogashira troubleshooting help needed : r/Chempros . Reddit. [Link]
-
The Sonogashira Coupling . Vdocuments. [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview . Preprints.org. [Link]
-
Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics . ACS Publications. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling . ACS Publications. [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins . Royal Society of Chemistry. [Link]
-
Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes | Organic Letters . ACS Publications. [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros . Reddit. [Link]
-
Flow Chemistry: Sonogashira Coupling . ThalesNano. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central . PubMed Central. [Link]
-
Purification | Yale Research . Yale University. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts . ArODES. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling | Organic Letters . ACS Publications. [Link]
-
1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene - ChemBK . ChemBK. [Link]
-
List of purification methods in chemistry - Wikipedia . Wikipedia. [Link]
-
Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub . Open Access Pub. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.lucp.net [books.lucp.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. depts.washington.edu [depts.washington.edu]
- 15. pubs.acs.org [pubs.acs.org]
issues with 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene stability and degradation
A Guide to Understanding and Mitigating Stability and Degradation Issues
Welcome to the Technical Support Center for 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability and degradation challenges encountered during experimentation with this tolane-based liquid crystal. As Senior Application Scientists, we have compiled this information to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily driven by three main factors:
-
Photodegradation: The carbon-carbon triple bond in the tolane structure is susceptible to UV-induced free radical reactions, which can lead to polymerization or other chemical transformations.[1][2]
-
Oxidation: The ethynyl linkage is prone to oxidative cleavage, especially in the presence of oxygen, which can be accelerated by heat and light. This can lead to the formation of carboxylic acids and other oxygenated byproducts.
-
Thermal Stress: Elevated temperatures can accelerate both oxidative and other degradation pathways.
Q2: My sample of this compound has changed color from colorless to a pale yellow. What does this indicate?
A2: A color change to pale yellow is often an early indicator of degradation, particularly oxidation or the formation of conjugated oligomers due to UV exposure. While the compound is described as a colorless to pale yellow liquid at room temperature, any noticeable darkening upon storage or during an experiment warrants investigation into potential degradation.[3]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal degradation and slows down oxidative processes. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the ethynyl group. |
| Light | Amber vial or protected from light | Protects against UV-induced photodegradation. |
| Moisture | Tightly sealed container | Prevents potential hydrolysis or other moisture-related reactions. |
Degradation in Experiments
Q4: I am observing inconsistent results in my experiments. Could this be due to compound degradation?
A4: Yes, inconsistent experimental outcomes are a common consequence of compound degradation. If the purity of your this compound is compromised, it can affect its physical properties, such as clearing point and birefringence, as well as its performance in device applications. It is crucial to use a fresh, properly stored sample or to re-purify the existing stock if degradation is suspected.
Q5: What are the likely degradation products I should be looking for?
A5: Based on the tolane structure, the primary degradation products are likely to result from the cleavage of the ethynyl bond. Under oxidative conditions, you can expect the formation of 4-ethylbenzoic acid and 4-hexylbenzoic acid. Photodegradation may lead to the formation of various oligomers and polymers.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues related to the stability of this compound.
Visual Inspection and Preliminary Checks
| Issue | Possible Cause | Troubleshooting Steps |
| Change in sample color (darkening) | Oxidation or photodegradation. | 1. Immediately transfer the sample to an amber vial and purge with an inert gas. 2. Store at recommended refrigerated conditions. 3. Perform a purity analysis (e.g., HPLC, GC-MS) to quantify the extent of degradation. |
| Precipitation or phase separation in solution | Solvent incompatibility or degradation leading to insoluble products. | 1. Verify the solubility of the compound in the chosen solvent at the experimental concentration. 2. Filter the solution and analyze both the soluble and insoluble fractions to identify degradation products. 3. Consider using a freshly prepared solution for each experiment. |
| Inconsistent physical properties (e.g., melting point, clearing point) | Presence of impurities from degradation. | 1. Re-purify the compound using column chromatography or recrystallization. 2. Confirm the purity and identity of the purified material using analytical techniques like NMR and mass spectrometry. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[4][5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a UV light source (e.g., 254 nm or 365 nm) for a defined period.
3. Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a validated stability-indicating HPLC or GC-MS method to separate and identify the parent compound and its degradation products.[8][9][10]
Protocol 2: Routine Purity Assessment by HPLC
This protocol provides a general method for routine monitoring of the purity of your this compound stock.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the compound has maximum absorbance.
-
Injection Volume: 10 µL.
-
Procedure: Dissolve a small amount of the compound in the mobile phase to a known concentration. Inject onto the HPLC system and analyze the chromatogram for the appearance of new peaks or a decrease in the area of the main peak.
Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under oxidative and photolytic stress.
Caption: Potential degradation pathways of the tolane compound.
Experimental Workflow for Stability Assessment
The following workflow outlines the key steps for a comprehensive stability assessment of this compound.
Caption: Workflow for stability assessment.
References
-
PubChem. 1-Ethyl-4-ethynylbenzene. National Center for Biotechnology Information. [Link]
-
ChemBK. 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4). [Link]
-
PubChem. 1-Ethyl-4-[2-(4-propylphenyl)ethynyl]benzene. National Center for Biotechnology Information. [Link]
-
International Journal of Research in Engineering and Science (IJRES). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]
-
Optica Publishing Group. Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution. [Link]
-
Semantic Scholar. Forced Degradation Studies. [Link]
-
ResearchGate. Improving UV stability of tolane-liquid crystals in photonic applications by the ortho fluorine substitution. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]
-
World Health Organization. Real-time and accelerated storage stability studies. [Link]
-
GMP SOP. Stability testing overview for Pharmaceutical products. [Link]
-
U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. [Link]
-
CP Lab Safety. 1-Ethyl-4-[(4-methylphenyl)ethynyl]benzene, min 98%, 100 grams. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
MDPI. Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. [Link]
-
ResearchGate. Degradation of liquid crystal device performance due to selective adsorption of ions. [Link]
-
World Health Organization. Stability testing of existing active substances and related finished products. [Link]
-
MedCrave. Forced Degradation Studies. [Link]
-
MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]
-
ResearchGate. a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. [Link]
-
Pharmaguideline. SOP for Stability Studies of Finished Goods. [Link]
-
MDPI. Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. [Link]
-
National Center for Biotechnology Information. Quercetin in Lyotropic Liquid Crystalline Formulations: Physical, Chemical and Functional Stability. [Link]
-
National Center for Biotechnology Information. Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. [Link]
-
LCGC International. On-Column Sample Degradation. [Link]
-
National Center for Biotechnology Information. Bicyclic Phenyl-Ethynyl Architectures: Synthesis of a 1,4-Bis(phenylbuta-1,3-diyn-1-yl) Benzene Banister. [Link]
-
National Center for Biotechnology Information. Stabilization of vitamin C in emulsions of liquid crystalline structures. [Link]
-
Pharma Devils. SOP-for-Stability-Study-Policy.pdf. [Link]
-
Jordan Food and Drug Administration. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products submitted according. [Link]
-
Imperfect Pharmacy Notes. Physical Pharmaceutics 1 Notes|B Pharmacy 3rd Semester. [Link]
-
Pharmaguideline. SOP for Stability Program. [Link]
-
Astro Chemical. How Temperature & Humidity Impact Cure. [Link]
-
PubChem. 1-Ethoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]
-
Pharma Beginners. Stability Study SOP as per ICH Guideline. [Link]
-
ResearchGate. Impact of Intermediate and Terminal Groups on the Thermal Stability of Bent-Core Liquid Crystals. [Link]
-
ResearchGate. UV stability of liquid crystals containing tolane group. [Link]
Sources
- 1. OPG [opg.optica.org]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 5. sciencegate.app [sciencegate.app]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
optimizing the alignment of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene liquid crystals
Subject: Optimization and Troubleshooting for the alignment of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and related tolane-class nematic liquid crystals.
Document ID: TSC-LC-2026-0113
Introduction
Welcome to the technical support guide for this compound, a tolane-class nematic liquid crystal (LC).[1] Achieving uniform, defect-free alignment of these molecules is paramount for the performance of any electro-optical device, directly impacting critical parameters like contrast ratio, response time, and viewing angle.[2][3] The rigid, rod-like structure of tolane LCs presents unique challenges and opportunities in alignment control.
This guide is designed for researchers, scientists, and engineers working on the fabrication of liquid crystal devices. It provides a synthesis of field-proven insights and fundamental principles to help you troubleshoot common alignment issues and optimize your experimental protocols. We will cover both planar (homogeneous) and homeotropic (vertical) alignment configurations.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during LC cell fabrication.
Q1: What is the fundamental difference between planar and homeotropic alignment? A: In planar (or homogeneous) alignment, the long axes of the liquid crystal molecules are oriented parallel to the substrate surface. In homeotropic alignment, they are oriented perpendicular to the substrate surface.[3] The choice between them depends entirely on the intended application and device architecture, such as in-plane switching (IPS) displays versus vertically aligned nematic (VAN) displays.[2][4]
Q2: My cell appears non-uniformly dark or "patchy" between crossed polarizers in the off-state. What is the likely cause? A: This is a classic symptom of poor or non-uniform alignment. The root causes can include contaminated substrates, an uneven alignment layer, inconsistent rubbing, or temperature gradients during the filling process. Each of these factors can disrupt the uniform orientation of the LC director, leading to light leakage.
Q3: What are "disclination lines," and how do I get rid of them? A: Disclinations are line defects where the liquid crystal director changes abruptly.[5] They often form due to competing alignment cues, such as from dust particles, scratches on the substrate, or conflicts between surface anchoring and bulk elasticity.[5][6] They can sometimes be removed or reduced by thermal annealing (heating the cell to the isotropic phase and cooling it slowly) or by applying a high-frequency electric field. However, persistent disclinations usually point to a fundamental issue in the cell fabrication process that must be addressed.[6]
Q4: Why is my contrast ratio low? A: A low contrast ratio is often due to light leakage in the dark state. Besides poor alignment, potential causes include suboptimal polarizer quality or orientation, incorrect cell gap, or depolarization effects from internal components.[7][8][9] Optimizing the driving voltage is also a critical, cost-effective way to improve contrast.[7]
Q5: Can the adhesive used for sealing the cell affect alignment? A: Yes. Outgassing from improperly cured or low-purity adhesives can introduce chemical contaminants into the liquid crystal, disrupting the alignment near the seal.[10][11][12] It is crucial to use high-purity, low-outgassing UV or thermal-curing adhesives specifically designed for LC applications and to ensure they are fully cured according to the manufacturer's specifications.[13][14]
Part 2: In-Depth Troubleshooting Guides
This section provides a more structured approach to identifying and solving complex alignment problems.
Systematic Troubleshooting Workflow
Before diving into specific defects, follow a logical diagnostic process. The flowchart below outlines a general workflow for troubleshooting LC alignment issues.
Caption: Standard workflow for liquid crystal cell fabrication.
Protocol 1: Substrate Cleaning (ITO-Coated Glass)
Causality: Substrate cleanliness is the single most critical factor for achieving high-quality alignment. Organic residues, particulates, and ionic contaminants create nucleation sites for defects by disrupting the uniformity of the alignment layer. This multi-step chemical process ensures the removal of all contaminant types.
Methodology:
-
Initial Scrub: Gently scrub the substrates with a lint-free wipe soaked in a solution of Alconox (or similar lab-grade detergent) and deionized (DI) water.
-
Sequential Ultrasonic Cleaning:
-
Place substrates in a substrate rack and immerse in a beaker with DI water and detergent. Sonicate for 15 minutes.
-
Rinse thoroughly with flowing DI water.
-
Transfer the rack to a beaker of fresh DI water. Sonicate for 15 minutes.
-
Transfer the rack to a beaker of acetone. Sonicate for 15 minutes.
-
Transfer the rack to a beaker of isopropyl alcohol (IPA). Sonicate for 15 minutes.
-
-
Final Rinse & Dry:
-
Rinse thoroughly with flowing DI water.
-
Dry the substrates using a nitrogen (N₂) gun. Ensure no solvent spots remain.
-
-
Dehydration Bake & UV-Ozone (Optional but Recommended):
-
Bake the clean, dry substrates in an oven at 120°C for 30 minutes to remove any adsorbed moisture.
-
For ultimate cleanliness, treat with a UV-Ozone cleaner for 10-15 minutes immediately before spin-coating. This removes final traces of organic contaminants.
-
Protocol 2: Planar Alignment using Rubbed Polyimide
Causality: The rubbing process creates microscopic grooves and induces anisotropic reorientation of the polyimide chains on the surface. [3][15]The liquid crystal molecules then align along these grooves to minimize their elastic deformation energy, resulting in a uniform planar orientation. [16][17] Methodology:
-
Polyimide Selection: Choose a polyimide (PI) designed for planar alignment (e.g., Nissan SE series).
-
Spin-Coating:
-
Dispense the polyimide solution onto a cleaned substrate placed on a spin-coater.
-
Spin for an initial 5-10 seconds at a low speed (~500 rpm) to spread the solution.
-
Ramp up to a higher speed (e.g., 3000-4000 rpm) for 30-60 seconds to achieve the desired thickness. [18]The exact speed depends on the PI viscosity and desired thickness.
-
-
Soft Bake: Place the coated substrate on a hotplate at ~80-100°C for 5-10 minutes to evaporate the solvent. [2]4. Hard Bake (Imidization): Transfer the substrate to an oven and bake according to the manufacturer's specifications (typically 180-230°C for 1 hour) to induce imidization. [2][19][20]5. Rubbing:
-
Mount the baked substrate on a mechanical rubbing machine equipped with a velvet or rayon cloth.
-
Set the rubbing parameters: pile impression (depth), roller speed, and substrate translation speed. These must be determined empirically but start with a low-to-moderate pile impression.
-
Perform a single, unidirectional rub on each substrate. [15]Ensure the rubbing directions will be anti-parallel in the final assembled cell.
-
-
Post-Rubbing Cleaning: Gently blow the surface with a nitrogen gun to remove any fibers or dust generated during rubbing.
Protocol 3: Homeotropic Alignment
Causality: Homeotropic alignment is achieved using polyimides with long alkyl side chains or other specialized surface treatments. These side chains orient themselves nearly perpendicular to the substrate, forcing the liquid crystal molecules to align vertically to minimize steric hindrance and intermolecular forces. [19][21][22] Methodology:
-
Polyimide Selection: Choose a polyimide specifically designed for homeotropic alignment (e.g., JALS-204). [22]2. Substrate Preparation: Follow the cleaning protocol (Protocol 1) meticulously.
-
Spin-Coating & Baking: Follow the same spin-coating and baking steps as in Protocol 2 (Steps 2-4), adhering strictly to the temperature and time recommendations for the specific homeotropic PI. Over-baking can sometimes cleave the side chains responsible for vertical alignment, reducing the pretilt angle. [19]4. Alignment Treatment: Most homeotropic polyimides do not require a rubbing step. The alignment is chemically induced by the nature of the polymer surface. Some photo-alignment methods can also be used to induce homeotropic alignment. [4]
Protocol 4: Cell Assembly and Filling
Causality: A uniform cell gap is essential for consistent optical path length and electro-optic performance. Vacuum filling above the LC's clearing point ensures complete, bubble-free filling by lowering the LC viscosity and preventing flow-induced alignment defects. [23] Methodology:
-
Dispense Spacers & Sealant:
-
On one of the prepared substrates, dispense a UV-curable sealant (e.g., ThreeBond 3026) around the perimeter, leaving a small gap for filling. [11] * If using spacer beads, mix them into the sealant or lightly spray them across the substrate for a uniform density.
-
-
Cell Assembly:
-
Place the second substrate on top, ensuring the alignment directions (if any) are correctly oriented (e.g., anti-parallel for a standard planar cell).
-
Gently press the substrates together and check for a uniform gap using an interferometer or spectrometer.
-
-
Sealant Curing: Cure the sealant by exposing it to a UV lamp with the correct wavelength and intensity for the specified duration. [13]4. Liquid Crystal Filling:
-
Place the empty cell and a drop of the this compound LC in a vacuum chamber.
-
Heat the chamber to a temperature slightly above the LC's nematic-to-isotropic transition temperature (clearing point).
-
Evacuate the chamber.
-
Use a manipulator to touch the cell's fill port to the LC droplet. Capillary action, aided by the pressure differential when the vacuum is slowly released, will fill the cell.
-
-
Port Sealing:
-
After filling, clean any excess LC from around the fill port.
-
Apply a small drop of a fast-curing UV adhesive to the port and cure it.
-
-
Annealing: Cool the cell slowly and uniformly back to room temperature to allow the LC molecules to settle into their lowest-energy, well-aligned state.
References
-
Optica Publishing Group. (2018). Topographically induced homeotropic alignment of liquid crystals on self-assembled opal crystals. [Link]
-
Optica Publishing Group. Measurement of the pretilt angle and the cell gap of nematic liquid crystal cells by heterodyne interferometry. [Link]
-
MDPI. (n.d.). Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration. [Link]
-
AIP Publishing. (n.d.). Determination of liquid crystal director pretilt angle with respect to the orienting surface using optical phase shift. [Link]
-
ACS Publications. (n.d.). Homeotropic Alignment of Nematic Liquid Crystals by a Photocross-Linkable Organic Monomer Containing Dual Photofunctional Groups. [Link]
-
Orient Display. (n.d.). How to Increase LCD Contrast Ratio: LCD Knowledge. [Link]
-
Taylor & Francis Online. (n.d.). Accurate determination on the pre-tilt angle of liquid crystal cell by combining optical and electrical measurement. [Link]
-
MDPI. (2023). Orientation Behavior of Nematic Liquid Crystals at Flow-Wall Interfaces in Microfluidic Channels. [Link]
-
ResearchGate. (n.d.). A system for the measurement of the pretilt angle in a LC cell. [Link]
-
ThreeBond. (1994). Adhesives for Liquid Crystal Displays. [Link]
-
Optica Publishing Group. (2021). Role of homeotropic alignment strength at the air interface of polymerized liquid crystal layers. [Link]
-
AIP Publishing. (n.d.). Homeotropically aligned nematic liquid crystal device locked by a polymer wall with wide viewing angle. [Link]
-
SEKISUI CHEMICAL CO.,LTD. (n.d.). UV + Heat-Curing, Low-Contamination Adhesive Photolec™ S. [Link]
-
Proculus Technologies. (n.d.). Methods to Improve Contrast of LCD Module. [Link]
-
Optica Publishing Group. (2008). Controlling pre-tilt angles of liquid crystal using mixed polyimide alignment layer. [Link]
-
ResearchGate. (n.d.). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. [Link]
-
ResearchGate. (n.d.). Materials for Sealing Liquid Crystal. [Link]
-
SPIE. (2012). Aligning liquid crystal molecules. [Link]
-
White Rose eTheses Online. (n.d.). Surface Aligned Liquid Crystals on Micropatterned Polyimide Relief Structures. [Link]
-
ResearchGate. (n.d.). Light-control of liquid crystal alignment from vertical to planar. [Link]
-
TU Chemnitz. (n.d.). Nano-rubbing of a liquid crystal alignment layer by an atomic force microscope: a detailed characterization. [Link]
-
AIP Publishing. (2010). Pretilt angle control and multidomain alignment of liquid crystals by using polyimide mixed with liquid crystalline prepolymer. [Link]
-
ResearchGate. (n.d.). New Approach to Enhance Contrast Ratio at Normal Incidence by Controlling the Retardation of Optical Compensation Film in Vertically Aligned Liquid Crystal Displays. [Link]
-
Semantic Scholar. (n.d.). Fabrication of UV curable adhesive for narrow bezel liquid crystal device using multi-functional cross-linkable resin. [Link]
-
Optica Publishing Group. (n.d.). The contrast ratio in a reflective liquid crystal display with a nematic phase. [Link]
-
PubMed Central. (2021). New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications. [Link]
-
Korea Science. (n.d.). Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. [Link]
-
RSC Publishing. (n.d.). Enhancing the signal contrast ratio and stability of liquid crystal-based sensors by using fine grids made by photolithography of photoresists. [Link]
-
DoITPoMS. (n.d.). Defects. [Link]
-
Dexerials Corporation. (n.d.). UV-curing Adhesive. [Link]
-
PubMed Central. (2017). Artificial web of disclination lines in nematic liquid crystals. [Link]
-
MDPI. (2022). Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. [Link]
-
AIP Publishing. (2007). Control of the defect in the liquid crystal director field on the slit of the patterned vertical alignment cell. [Link]
-
arXiv. (2014). On the Disclination Lines of Nematic Liquid Crystals. [Link]
-
Frontiers. (2024). Q&A of liquid crystal alignment: theory and practice. [Link]
-
ResearchGate. (2013). 'Disclination Line in -Cell as an Indicator of Liquid-Crystal Chirality. [Link]
-
Taylor & Francis Online. (2021). Tuning and turning of the liquid crystal alignment by photosensitive composites. [Link]
-
Soft Matter (RSC Publishing). (2024). Morphology and line tension of twist disclinations in a nematic liquid crystal. [Link]
-
ResearchGate. (n.d.). Effect of 1-ethynyl-4-(trifluoromethyl) benzene on polymer network liquid crystal. [Link]
-
DTIC. (1979). Alignment of Liquid Crystals by Surface Gratings. [Link]
-
ResearchGate. (n.d.). Planar and tilted uniform alignment of liquid crystals by plasma-treated substrates. [Link]
-
YouTube. (2025). What Is Liquid Crystal Alignment? - Chemistry For Everyone. [Link]
-
ChemBK. (n.d.). 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Aligning liquid crystal molecules [spie.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Defects [doitpoms.ac.uk]
- 6. Artificial web of disclination lines in nematic liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Increase LCD Contrast Ratio: LCD Knowledge | Orient Display [orientdisplay.com]
- 8. Methods to Improve Contrast of LCD Module [proculustech.com]
- 9. researchgate.net [researchgate.net]
- 10. UV + Heat-Curing, Low-Contamination Adhesive Photolec™ S|SEKISUI CHEMICAL CO.,LTD. |High Performance Plastics Company [sekisuichemical-hppc.com]
- 11. researchgate.net [researchgate.net]
- 12. Fabrication of UV curable adhesive for narrow bezel liquid crystal device using multi-functional cross-linkable resin | Semantic Scholar [semanticscholar.org]
- 13. threebond.co.jp [threebond.co.jp]
- 14. UV-curing Adhesive | Dexerials Corporation [dexerials.jp]
- 15. New Strategy for Inducing Surface Anisotropy in Polyimide Films for Nematics Orientation in Display Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Q&A of liquid crystal alignment: theory and practice [frontiersin.org]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
- 19. OPG [opg.optica.org]
- 20. researchgate.net [researchgate.net]
- 21. OPG [opg.optica.org]
- 22. pubs.aip.org [pubs.aip.org]
- 23. Orientation Behavior of Nematic Liquid Crystals at Flow-Wall Interfaces in Microfluidic Channels [mdpi.com]
Technical Support Center: Purification of Diarylacetylene Compounds
Welcome to the technical support center for the purification of diarylacetylene compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Diarylacetylenes, with their unique electronic and structural properties, are pivotal in materials science and medicinal chemistry.[1][2][3][4] However, their purification can be non-trivial. This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows and ensure the high purity required for downstream applications.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the purification of diarylacetylene compounds.
Problem 1: My purified diarylacetylene product is contaminated with a fine black/grey powder, and the NMR spectrum shows broad aromatic signals.
Likely Cause: This is a classic sign of contamination with residual palladium catalyst from the Sonogashira coupling reaction, a common method for synthesizing diarylacetylenes.[5][6] Palladium nanoparticles can be difficult to remove completely and can interfere with subsequent reactions and spectroscopic analysis.
Solution Pathway:
-
Initial Filtration: After the reaction work-up, filter the crude product through a pad of Celite®. This will help in removing the bulk of the palladium catalyst.[7]
-
Column Chromatography: If palladium contamination persists, column chromatography is a highly effective method for its removal.[7][8][9]
-
Workflow for Palladium Removal via Column Chromatography:
Caption: Workflow for Palladium Catalyst Removal.
-
Detailed Protocol for Column Chromatography:
-
Prepare the Column: Pack a glass column with silica gel as the stationary phase. The amount of silica gel should be roughly 50-100 times the weight of your crude product for effective separation.[10]
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel.[10] Gently add this to the top of your packed column.
-
Elution: Begin eluting with a non-polar mobile phase, such as a mixture of hexane and ethyl acetate.[11] The polarity of the solvent system should be optimized using Thin Layer Chromatography (TLC) beforehand.[9][12]
-
Collect and Analyze: Collect fractions and monitor them by TLC to identify the fractions containing your pure product. The palladium catalyst will typically remain at the top of the column.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
-
Alternative Chelating Wash: In some cases, washing the organic layer with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) during the work-up can help sequester palladium ions.[13]
Problem 2: My NMR spectrum shows my desired diarylacetylene product, but also significant amounts of a symmetrical byproduct.
Likely Cause: This is likely due to the presence of homocoupled alkyne (Glasner coupling byproduct) or aryl-aryl coupled byproducts. These can form under the Sonogashira reaction conditions, especially if oxygen is not rigorously excluded.
Solution Pathway:
-
Careful Column Chromatography: The polarity of the homocoupled byproducts is often very close to that of the desired diarylacetylene. Therefore, a carefully executed column chromatography is essential.
-
Optimization is Key: Use TLC to find a solvent system that gives good separation between your product and the byproduct. A shallow solvent gradient during column chromatography can improve resolution.[10]
-
-
Recrystallization: If the byproduct and the desired product have different solubilities, recrystallization can be a powerful purification technique.[14][15][16][17][18]
-
Workflow for Purification by Recrystallization:
Caption: General Recrystallization Workflow.
-
Detailed Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which your diarylacetylene is sparingly soluble at room temperature but highly soluble at elevated temperatures.[14] The homocoupled byproduct should ideally have a different solubility profile.
-
Dissolution: Place the impure solid in a flask and add a small amount of the chosen solvent. Heat the mixture to dissolve the solid completely, adding more solvent dropwise if necessary to achieve full dissolution.[14][16]
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure crystals.[16] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[14]
-
Drying: Dry the purified crystals under vacuum.
-
-
Problem 3: My diarylacetylene compound is a low-melting solid or an oil, making recrystallization difficult.
Likely Cause: Some diarylacetylenes, particularly those with bulky or asymmetric substituents, may have low melting points or exist as oils at room temperature.
Solution Pathway:
-
Column Chromatography as the Primary Method: For oily or low-melting compounds, column chromatography is the purification method of choice.[8][9][19]
-
Solvent System Optimization for Column Chromatography:
| Polarity of Diarylacetylene | Recommended Starting Solvent System | Notes |
| Non-polar | Hexane / Ethyl Acetate | A common and effective system for many organic compounds.[11] |
| Moderately Polar | Dichloromethane / Methanol | Good for compounds with polar functional groups.[11] |
| Polar | Reverse Phase (C18) with Water / Acetonitrile or Water / Methanol | Useful for highly polar diarylacetylenes.[11] |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the purity of my final diarylacetylene product?
A1: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment.[20][21][22][23][24] A pure sample will show sharp signals corresponding to the expected structure, with correct integrations and no signals from impurities.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity for crystalline solids.[14]
Q2: My diarylacetylene compound seems to be degrading on the silica gel column. What can I do?
A2: Some diarylacetylenes can be sensitive to the acidic nature of silica gel.
-
Use Neutralized Silica Gel: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your eluent, followed by flushing with the eluent alone before loading your sample.
-
Switch to Alumina: Alumina is a less acidic stationary phase and can be a good alternative for acid-sensitive compounds.
-
Minimize Contact Time: Perform the chromatography as quickly as possible without sacrificing separation.
Q3: What are the best practices for storing purified diarylacetylene compounds?
A3: Diarylacetylenes can be sensitive to light and air.
-
Store in the Dark: Protect your sample from light by storing it in an amber vial or wrapping the vial in aluminum foil.
-
Inert Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Cold Storage: Storing at low temperatures (e.g., in a refrigerator or freezer) can also help to prolong the shelf life of your compound.
Q4: I am having trouble separating regioisomers of my diarylacetylene. Any suggestions?
A4: Separating regioisomers can be very challenging.
-
High-Resolution Chromatography: You may need to use a longer column, a smaller particle size silica gel (flash chromatography), or a very shallow solvent gradient to improve resolution.
-
Preparative HPLC: If the quantities are small, preparative HPLC can offer much better separation than standard column chromatography.
-
Derivative Formation: In some cases, it may be possible to selectively react one isomer to form a derivative that is easier to separate. The derivative can then be converted back to the desired isomer.
References
-
ResearchGate. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from ResearchGate. [Link]
-
Wikipedia. Sonogashira coupling. Retrieved from Wikipedia. [Link]
-
ResearchGate. (2018, January 18). Is there any method to remove palladium from a polymeric type material? Retrieved from ResearchGate. [Link]
-
ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from ACS Publications. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from Chemistry LibreTexts. [Link]
-
Khan Academy. Column chromatography. Retrieved from Khan Academy. [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from YouTube. [Link]
-
SciTechnol. A Short Notes on Column Chromatography. Retrieved from SciTechnol. [Link]
-
ChemTalk. Lab Procedure: Recrystallization. Retrieved from ChemTalk. [Link]
-
Washington University in St. Louis. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from Washington University in St. Louis. [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from Chemistry LibreTexts. [Link]
-
University of York. Recrystallisation. Retrieved from University of York. [Link]
-
Chemistry LibreTexts. (2023, August 29). B. Column Chromatography. Retrieved from Chemistry LibreTexts. [Link]
-
MIT OpenCourseWare. 5.37 Introduction to Organic Synthesis Laboratory. Retrieved from MIT OpenCourseWare. [Link]
-
Taylor & Francis. Recrystallization – Knowledge and References. Retrieved from Taylor & Francis. [Link]
-
Frontiers. (2023, September 22). The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. Retrieved from Frontiers. [Link]
-
ResearchGate. (2023, September 7). (PDF) The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. Retrieved from ResearchGate. [Link]
-
PubMed Central. The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. Retrieved from PubMed Central. [Link]
-
MDPI. NMR Characterization of Lignans. Retrieved from MDPI. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (2023, April 11). Microwave Assisted one Pot Synthesis of some Substituted p-Benzoquinones and Their Physico-Analytical and Spectral Characterization. Retrieved from IJRASET. [Link]
-
MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from MDPI. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from MDPI. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from ESA-IPB. [Link]
-
PubMed. (2023, September 22). The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria. Retrieved from PubMed. [Link]
-
PubMed Central. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from PubMed Central. [Link]
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from ResearchGate. [Link]
-
QIAGEN. Troubleshooting Molecular Biology Applications. Retrieved from QIAGEN. [Link]
-
Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from Teledyne Labs. [Link]
-
ResearchGate. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Retrieved from ResearchGate. [Link]
Sources
- 1. Frontiers | The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antibacterial activity of a photoactivatable diarylacetylene against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. scitechnol.com [scitechnol.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. teledynelabs.com [teledynelabs.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemistry Teaching Labs - Recrystallisation [chemtl.york.ac.uk]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
- 21. ijraset.com [ijraset.com]
- 22. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Solubility Enhancement for 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Welcome to the technical support guide for enhancing the solubility of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene (CAS: 117923-34-9). This document is designed for researchers, chemists, and formulation scientists who are encountering challenges in dissolving this compound in organic solvents. Here, we provide a series of troubleshooting guides and frequently asked questions based on fundamental chemical principles and field-proven methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and why is it difficult to dissolve?
A1: this compound has the molecular formula C₂₂H₂₆[1]. Its structure consists of two phenyl rings linked by a rigid ethynyl (carbon-carbon triple bond) bridge. One phenyl ring is substituted with an ethyl group, and the other with a hexyl group.
The difficulty in dissolution arises from its molecular nature:
-
High Non-Polarity: The molecule is dominated by hydrocarbon character (phenyl rings, ethyl and hexyl chains). It lacks significant polar functional groups (like -OH, -NH₂, -COOH) that can engage in strong dipole-dipole or hydrogen bonding interactions with polar solvents.[2]
-
Molecular Rigidity and Size: The rigid tolan (diphenylacetylene) core and the overall molecular size mean that significant energy is required to overcome the intermolecular forces (van der Waals and π-stacking) in its solid state and create a cavity in the solvent.[3]
Q2: What is the first principle I should apply when selecting a solvent?
A2: The guiding principle is "like dissolves like." [4] This means that substances with similar polarities are more likely to be miscible. For a non-polar compound like this, you should start with non-polar or weakly polar organic solvents. Aromatic solvents are often a good starting point due to their ability to engage in π-stacking with the phenyl rings of the solute.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments and provides systematic approaches to resolve them.
Problem 1: My compound is insoluble in common non-polar solvents like hexane. What's the underlying issue and my next step?
Answer: While hexane is non-polar, it is an aliphatic solvent. The target molecule has significant aromatic character. Simple aliphatic solvents may not possess the specific intermolecular interactions required to effectively solvate the rigid, π-electron-rich core of the molecule.
Causality: Solubility is a balance of forces. The solvent must effectively break the solute-solute interactions and form stable solute-solvent interactions. For aromatic compounds, π-π stacking between the solute and an aromatic solvent can provide the necessary stabilization that an aliphatic solvent like hexane cannot offer.
Recommended Action: Systematic Solvent Screening
Your next step should be a systematic screening of solvents with varying chemical natures. This will help you identify the most promising solvent class for your compound.
Experimental Protocol: Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of the compound (e.g., 1-2 mg) into several separate vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 1 mL) of a different test solvent. Start with the solvents listed in the table below.
-
Agitation: Agitate the vials at a consistent temperature (e.g., 25 °C) using a vortex mixer or sonicator for a set period (e.g., 5-10 minutes). Sonication can help break up solute aggregates.[5]
-
Observation: Visually inspect each vial against a dark background for undissolved particles. Classify each solvent as "Soluble," "Partially Soluble," or "Insoluble."
-
Analysis: Based on the results, you can identify the most effective solvent class (e.g., aromatic, chlorinated, ether) to focus on for further optimization.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Example Solvent | Rationale for Inclusion | Boiling Point (°C) |
|---|---|---|---|
| Aromatic | Toluene | Aromatic; can engage in π-stacking. | 111 |
| Aromatic | p-Xylene | Similar to toluene, slightly less polar. | 138 |
| Chlorinated | Dichloromethane | Apolar, good general organic solvent. | 40 |
| Chlorinated | Chloroform | Slightly more polar than DCM. | 61 |
| Ether | Tetrahydrofuran (THF) | Weakly polar, ether oxygen can interact. | 66 |
| Ester | Ethyl Acetate | Moderately polar. | 77 |
| Alkane | Cyclohexane | Non-polar aliphatic (for baseline). | 81 |
Problem 2: I've tried single solvents, but the solubility is still insufficient for my needs. How can I improve it further?
Answer: When a single solvent fails, a co-solvent system is the logical next step.[6][7] By mixing two or more miscible solvents, you can fine-tune the properties of the solvent medium to better match the solute.[8][9]
Causality: A co-solvent system can enhance solubility by modifying the overall polarity and, more importantly, by combining different modes of intermolecular interaction. For instance, you could mix an aromatic solvent (for π-stacking) with a more polar solvent that can disrupt solute-solute interactions more effectively. This technique is widely used to enhance the solubility of poorly soluble compounds.[10]
Workflow for Developing a Co-Solvent System
Caption: Workflow for co-solvent system development.
Experimental Protocol: Co-Solvent System Development
-
Selection: Choose the best performing solvent from your initial screen (e.g., Toluene). Select a second, fully miscible solvent to act as the co-solvent (e.g., Tetrahydrofuran or Dichloromethane).
-
Blend Preparation: Create a series of binary mixtures in different volumetric ratios (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Solubility Testing: Add a fixed amount of your compound to a fixed volume of each blend.
-
Agitation & Observation: Follow the same agitation and observation steps as in the single-solvent screening protocol.
-
Optimization: Identify the ratio that provides the highest solubility. You can perform a more granular search around this optimal ratio if needed.
Problem 3: My compound still isn't soluble enough, even with co-solvents at room temperature. What other physical parameter can I manipulate?
Answer: You should investigate the effect of temperature . For the vast majority of organic solids, solubility increases with temperature.[3][11]
Causality: Dissolution is a thermodynamic process. If the dissolution is an endothermic process (absorbs heat), increasing the temperature will shift the equilibrium towards more dissolution, in accordance with Le Châtelier's principle.[12][13] The added thermal energy helps overcome the solute-solute intermolecular forces and the energy required to create a cavity in the solvent.[3]
Experimental Protocol: Temperature-Dependent Solubility
-
Safety First: Ensure you are using a solvent well below its boiling point and are working in a well-ventilated area. Use a controlled heating method like a hot plate with a stirrer and an oil bath.
-
Preparation: Create a slurry of your compound in the chosen solvent or co-solvent blend (i.e., add an excess of the solid so some remains undissolved).
-
Heating: Gently heat the slurry in small increments (e.g., 5-10 °C). Stir continuously to ensure equilibrium is reached at each temperature.
-
Observation: Note the temperature at which all the solid completely dissolves. This gives you an indication of the solubility curve.
-
Cooling & Stability: It is crucial to cool the solution back to room temperature to check for precipitation. If the compound remains dissolved, you have created a stable solution. If it precipitates, you have formed a supersaturated solution, which may be useful for applications like crystal growth but not for stable stock solutions.
Problem 4: I need a more predictive and systematic method than trial-and-error. Is there a quantitative tool I can use?
Answer: Yes. For a more advanced and predictive approach, you should use Hansen Solubility Parameters (HSP) .[14][15] HSP theory is a powerful tool for predicting polymer solubility and is highly applicable here. It quantifies the "like dissolves like" principle by breaking down a substance's total cohesive energy into three components.[16]
Causality: The basis of HSP is that the total energy of vaporization of a substance can be divided into three parts:
-
δD (Dispersion): Energy from atomic dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.[15]
A solvent is likely to dissolve a solute if their HSP values are similar. The similarity is calculated as a "distance" (Ra) in 3D Hansen space. The smaller the distance, the higher the likelihood of dissolution.[15]
HSP-Guided Solvent Selection Workflow
Caption: HSP-based workflow for solvent selection.
The HSP of a solvent mixture is the volume-weighted average of the individual components. This allows you to mathematically predict an optimal co-solvent blend.
Table 2: Hansen Solubility Parameters for Selected Solvents (MPa⁰·⁵)
| Solvent | δD | δP | δH |
|---|---|---|---|
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4| 7.0 |
Note: The HSP for this compound would need to be estimated using group contribution methods, which are available in specialized software or literature. Based on its structure, we can anticipate a high δD value, a low-to-moderate δP value, and a very low δH value. Solvents like Toluene and Xylene are predicted to be good matches.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding API.
- Co-solvency: Significance and symbolism. (2025). Wisdomlib.
- Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. (2019). Journal of the Brazilian Chemical Society.
- Cosolvent. (n.d.). Wikipedia.
- Hansen Solubility Parameters. (n.d.). Kinam Park, Purdue University.
- HSP for Beginners. (n.d.). Hansen Solubility Parameters.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids. (2025).
- Methods of increasing solubility of poorly soluble compounds. (n.d.).
- Effects of Temperature and Pressure on Solubility. (2022). Chemistry LibreTexts.
- Hansen Solubility Parameters (HSP)
- Hansen Solubility Parameters (HSP). (n.d.). Adscientis.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. (n.d.). bepls.
- How will you increase the solubility of organic compounds in w
- What factors affect solubility? (2022).
- Predicting the solubility of organic molecules. (2021). YouTube.
- 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. (n.d.). ChemBK.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology Pharmacy and Health Sciences.
- Biochemistry, Dissolution and Solubility. (n.d.).
- Factors Affecting Solubility. (n.d.). BYJU'S.
- Solubility of Organic Compounds. (2023). University of Calgary.
Sources
- 1. chembk.com [chembk.com]
- 2. youtube.com [youtube.com]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 5. quora.com [quora.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Co-solvency: Significance and symbolism [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. bepls.com [bepls.com]
- 10. wjbphs.com [wjbphs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. byjus.com [byjus.com]
- 14. kinampark.com [kinampark.com]
- 15. Solubility parameters (HSP) [adscientis.com]
- 16. specialchem.com [specialchem.com]
Technical Support Center: Minimizing Defects in Liquid Crystal Cells Containing 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Welcome to the technical support center for researchers and professionals working with the high-birefringence tolane-based liquid crystal, 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you minimize defects in your liquid crystal cells and achieve high-quality, reproducible results.
Introduction to this compound and Common Challenges
This compound is a calamitic (rod-shaped) liquid crystal belonging to the tolane family, known for its high birefringence and stability, making it suitable for various electro-optic applications.[1] While its molecular structure lends itself to forming a stable nematic phase, the fabrication of defect-free liquid crystal cells requires meticulous attention to detail. The most common defects encountered are disclinations , which are line defects where the director (the average direction of the long axes of the liquid crystal molecules) changes abruptly.[2] These defects scatter light and can significantly degrade the performance of a liquid crystal device.[3]
This guide provides a structured approach to identifying the root causes of common defects and implementing effective solutions.
Troubleshooting Guide: A-Z of Defect Minimization
This section is organized in a question-and-answer format to directly address the challenges you may encounter during your experimental workflow.
Substrate Preparation and Cleaning
Question: I am observing widespread, difficult-to-remove "dust-like" particles and patchy areas of poor alignment in my cell. What is the likely cause?
Answer: This is a classic sign of inadequate substrate cleaning. The Indium Tin Oxide (ITO) coated glass substrates must be scrupulously clean to ensure uniform anchoring of the alignment layer and, consequently, the liquid crystal. Any organic residues, dust particles, or ionic contaminants can act as nucleation sites for defects.
Causality: The interaction between the alignment layer and the liquid crystal is a surface phenomenon. A contaminated surface will have a non-uniform surface energy, leading to variations in the anchoring of the liquid crystal molecules and the formation of defects.
Recommended Protocol for ITO Glass Cleaning: [4][5][6]
-
Initial Degreasing: Sonicate the ITO substrates in a solution of mild detergent (e.g., 2% Alconox) for 15-20 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with deionized (DI) water.
-
Solvent Cleaning: Sonicate the substrates sequentially in acetone and then isopropyl alcohol (IPA) for 15-20 minutes each to remove organic residues.
-
Final DI Water Rinse: Rinse again with DI water to remove any remaining IPA.
-
Drying: Dry the substrates with a stream of filtered nitrogen or argon gas.
-
UV-Ozone or Piranha Etch (Optional but Recommended): For the highest quality cleaning, a 10-15 minute exposure to UV-ozone can remove the final traces of organic contaminants. Alternatively, a carefully controlled Piranha etch (a 3:1 mixture of sulfuric acid and hydrogen peroxide) can be used, but extreme caution is necessary.
-
Storage: Store the cleaned substrates in a clean, dust-free environment, such as a desiccator, until ready for the next step.
Alignment Layer Deposition and Rubbing
Question: My liquid crystal cell shows streaks and domains of differing alignment, and the disclination lines are not healing. What could be wrong with my alignment layer?
Answer: Non-uniformity in the alignment layer is a primary cause of such defects. This can stem from improper spin coating of the polyimide alignment layer or inconsistent rubbing.
Causality: The alignment layer, typically a thin film of polyimide, provides a uniform anchoring direction for the liquid crystal molecules at the substrate surface. Inconsistent thickness or a poorly defined rubbing direction will result in a chaotic initial alignment of the liquid crystal, leading to the formation of stable defects.
Recommended Protocol for Polyimide Alignment Layer: [7][8]
| Step | Parameter | Recommended Value | Rationale |
| Spin Coating | Speed | 3000-4000 rpm | To achieve a uniform thickness of 50-100 nm.[9] |
| Time | 30-60 seconds | Ensures complete spreading of the polyimide solution. | |
| Soft Bake | Temperature | 80-100 °C | To evaporate the solvent before curing. |
| Time | 5-10 minutes | ||
| Hard Bake (Curing) | Temperature | 180-220 °C | To fully imidize the polyimide, making it insoluble and stable. |
| Time | 60 minutes | ||
| Rubbing | Rubbing Cloth | Velvet or cotton | To create fine microgrooves that direct the liquid crystal alignment. |
| Pressure | Light and consistent | Excessive pressure can damage the polyimide layer. | |
| Speed | Slow and uniform | Ensures a consistent rubbing direction across the entire substrate. |
Diagram of the Cell Assembly Workflow:
Caption: Workflow for Liquid Crystal Cell Fabrication.
Liquid Crystal Filling and Defect Annealing
Question: I've followed all the steps carefully, but I still see some disclination lines and a few air bubbles in my cell. How can I get rid of them?
Answer: This is a common issue, and it can often be resolved with proper filling and post-filling annealing procedures. Air bubbles are a result of trapped air during the filling process, and lingering disclinations can often be annihilated with thermal treatment.
Causality: Air is sparingly soluble in liquid crystals, and it can come out of solution to form bubbles if the cell is not filled under vacuum. Disclinations are stable topological defects, but they can be removed by transitioning the liquid crystal to its isotropic phase, where the orientational order is lost, and then slowly cooling it back down into the nematic phase, allowing the molecules to realign uniformly.
Recommended Procedures:
-
Degassing the Liquid Crystal: Before filling, it is crucial to degas the this compound. This can be done by placing the liquid crystal in a vacuum chamber for 30-60 minutes until no more outgassing is observed.
-
Vacuum Filling: The most reliable method to avoid air bubbles is to fill the cell in a vacuum chamber.[10][11][12] The empty cell is placed in the chamber, which is then evacuated. A drop of the degassed liquid crystal is then brought into contact with the filling port of the cell. When the vacuum is slowly released, the atmospheric pressure will push the liquid crystal into the cell, leaving no room for air.
-
Thermal Annealing for Defect Removal:
-
Place the filled and sealed cell on a temperature-controlled hot stage.
-
Hold the cell in the isotropic phase for 5-10 minutes to ensure all nematic order is erased.
-
Slowly cool the cell back down into the nematic phase at a rate of 1-2°C per minute. This slow cooling allows the liquid crystal molecules to realign uniformly according to the direction set by the alignment layers, thus annihilating the disclinations.
-
Diagram of Defect Annealing Process:
Caption: Thermal Annealing Cycle for Defect Removal.
Frequently Asked Questions (FAQs)
Q1: What is the expected liquid crystal phase of this compound at room temperature?
A1: Based on its melting point of 11°C and the typical behavior of tolane-based liquid crystals, this compound is expected to be in the nematic liquid crystal phase at room temperature.[14][15]
Q2: I'm observing a "schlieren" or "marbled" texture under the polarizing microscope. What does this indicate?
A2: These textures are characteristic of a nematic liquid crystal and arise from the presence of disclination lines.[13][16] A high density of these textures indicates that the liquid crystal is not well-aligned. This can be due to issues with the alignment layer, surface contamination, or a rapid cooling rate from the isotropic phase.
Q3: Can I mix this compound with other liquid crystals?
A3: Yes, it is common to create liquid crystal mixtures to tailor properties such as the clearing point, viscosity, and birefringence. However, it is essential to ensure that the components are miscible in all proportions to avoid phase separation, which can itself be a source of defects. When creating a new mixture, it is advisable to characterize its phase behavior using differential scanning calorimetry (DSC) and polarizing optical microscopy.
Q4: My cell appears dark between crossed polarizers even when I expect it to be bright. What could be the issue?
A4: If you have a planar aligned cell, a dark appearance between crossed polarizers indicates that the alignment direction is parallel to either the polarizer or the analyzer. Rotate the cell by 45 degrees to see the maximum brightness. If the cell remains dark upon rotation, it could indicate homeotropic alignment (molecules aligned perpendicular to the substrates) or a very poor, random alignment that does not effectively guide light.
Q5: Are there alternatives to rubbing for creating an alignment layer?
A5: Yes, photo-alignment is a non-contact alternative to rubbing that is gaining popularity. In this technique, a photosensitive polymer is coated on the substrate and then exposed to polarized UV light. The light induces an anisotropy in the polymer layer that directs the alignment of the liquid crystal. This method can reduce dust and static charge issues associated with rubbing.
References
-
ChemBK. 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. Available from: [Link]
-
LookChem. This compound CAS NO.117923-34-9. Available from: [Link]
-
Optica Publishing Group. (2023). Dense packing of topological defects in nematic liquid crystal cells with pads, crossed-strips, and porous electrodes. Optics Express. Available from: [Link]
-
PubChem. 1-Ethyl-4-ethynylbenzene. National Center for Biotechnology Information. Available from: [Link]
-
Taylor & Francis Online. (2021). Liquid crystal textures: an overview. Liquid Crystals Today. Available from: [Link]
-
ResearchGate. (2013). What is the best way to clean ITO coated glass substrate? Available from: [Link]
-
JINAN EVERGREEN GLASS CO.,LTD. How to clean ITO Coated Glass. Available from: [Link]
-
ResearchGate. (2012). ITO/glass substrates cleaning. Available from: [Link]
-
ResearchGate. (2019). Polyimide blend alignment layers for control of liquid crystal pretilt angle through baking. Available from: [Link]
-
ResearchGate. (2017). The effect of intermolecular actions on the nematic phase range of tolane-liquid crystals. Available from: [Link]
-
ResearchGate. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Available from: [Link]
-
Centre for Display Research. LC Vacuum filling procedure. Available from: [Link]
-
MDPI. (2019). High Birefringence Liquid Crystals. Available from: [Link]
-
Instec, Inc. LC FILLING STATIONS LC CELLS AND ACCESSORIES. Available from: [Link]
-
MRSEC Education Group. Preparation of a Liquid Crystal Pixel. University of Wisconsin–Madison. Available from: [Link]
-
ResearchGate. (2014). On the Disclination Lines of Nematic Liquid Crystals. Available from: [Link]
-
Tayloredge. Basic Processing for Polyimide Coatings. Available from: [Link]
-
DoITPoMS, University of Cambridge. Defects in Liquid Crystals. Available from: [Link]
-
Golden View Display. Troubleshooting. Available from: [Link]
-
CreateXplay. (2022). Top 3 The Most Common Problems With Liquid Crystal Display. Available from: [Link]
-
Proculus Technologies. LCD Display Issues: How to Diagnose and Fix Problems. Available from: [Link]
-
ResearchGate. (2007). Influence of rubbing conditions of polyimide alignment layer on optical anisotropy of immobilized liquid crystal film. Available from: [Link]
-
Indian Academy of Sciences. (1988). Defects in liquid crystals (II). Available from: [Link]
-
Arduino Forum. (2010). LCD troubleshooting - Frequently-Asked Questions. Available from: [Link]
-
MDPI. (2023). Orientation Behavior of Nematic Liquid Crystals at Flow-Wall Interfaces in Microfluidic Channels. Available from: [Link]
-
KYOSIN ENGINEERING. Liquid Crystal Filling Equipment. Available from: [Link]
-
Korea Science. (2020). Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display. Available from: [Link]
-
ResearchGate. (2024). Ferroelectric Nematic Liquid Crystals Showing High Birefringence. Available from: [Link]
-
MDPI. (2021). Liquid Crystals Based on the N-Phenylpyridinium Cation—Mesomorphism and the Effect of the Anion. Available from: [Link]
-
International Crystal Laboratories. Sealed Liquid Cells Characteristics, Filling & Use. Available from: [Link]
-
Arduino Forum. (2010). LCD troubleshooting - Frequently-Asked Questions. Available from: [Link]
-
ResearchGate. (2014). High Birefringence Liquid Crystals Mixtures and their Selected Applications. Available from: [Link]
-
YouTube. (2020). Prof. Ivan Smalyukh | Topological defects in nematic liquid crystals dictated by topologically.... Available from: [Link]
-
PubChem. 1-Ethyl-4-ethynylbenzene. National Center for Biotechnology Information. Available from: [Link]
-
Universidad de Granada. (2023). Time-Domain Characterization of Nematic Liquid Crystals Using Additive Manufacturing Microstrip Lines. Available from: [Link]
-
Frontiers. (2022). Phase behavior of nematic-nanoparticle mixtures. Available from: [Link]
-
PubMed. (2024). Insights into hepatotoxicity of fluorinated liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl) benzene (EDPrB) in adult zebrafish at environmentally relevant concentrations: Metabolic disorder and stress response. Available from: [Link]
-
PubChem. Tolpyralate. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. CN104174611A - ITO conductive glass cleaning process - Google Patents [patents.google.com]
- 2. Defects [doitpoms.ac.uk]
- 3. OPG [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tayloredge.com [tayloredge.com]
- 9. Effect of Spin Coating Speed on Characteristics of Polyimide Alignment Layer for Liquid Crystal Display -Journal of the Korean Institute of Electrical and Electronic Material Engineers | Korea Science [koreascience.kr]
- 10. cdr.hkust.edu.hk [cdr.hkust.edu.hk]
- 11. LC FILLING STATIONS LC CELLS AND ACCESSORIES Instec Inc [instec.com]
- 12. Liquid Crystal Filling Equipment | KYOSIN ENGINEERING, Products for LCD, environment [kyosin-eng.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Catalyst Poisoning in the Synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
Welcome to the technical support guide for the synthesis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst poisoning, a common pitfall in palladium-catalyzed cross-coupling reactions. By understanding the root causes of catalyst deactivation, you can significantly improve reaction yield, reproducibility, and efficiency.
The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction relies on a dual palladium and copper catalytic system to couple a terminal alkyne (1-ethynyl-4-n-hexylbenzene) with an aryl halide (1-bromo-4-ethylbenzene or 1-iodo-4-ethylbenzene). The integrity and activity of the palladium catalyst are paramount for the success of this transformation.
Catalyst poisoning refers to the deactivation of the catalyst by chemical compounds that bind to its active sites, rendering it ineffective. This guide will delve into the common causes of catalyst poisoning in this specific synthesis and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, linking them to potential catalyst poisoning events and offering step-by-step guidance.
Issue 1: Low or No Product Yield with Starting Materials Unconsumed
You observe that after the standard reaction time, analysis (TLC, GC-MS) shows a significant amount of unreacted 1-iodo/bromo-4-ethylbenzene and/or 1-ethynyl-4-n-hexylbenzene, with little to no desired product formed.
Q: My Sonogashira coupling reaction for this compound has stalled. What are the likely causes related to catalyst poisoning?
A: A stalled reaction is a classic symptom of premature catalyst deactivation. The primary suspects are impurities in your reagents or reaction environment that act as poisons to the palladium catalyst.
Probable Causes & Diagnostic Actions:
-
Oxygen-Induced Decomposition: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause it to oxidize and aggregate into inactive palladium black.[3]
-
Diagnosis: Do you observe a black precipitate in your reaction flask? While the amine halide salt can also be a precipitate, a fine black powder is often indicative of palladium black.[4]
-
Solution: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents and liquid reagents must be rigorously degassed using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[3]
-
-
Water and Protic Impurities: Moisture can be detrimental, especially with certain bases, as it can lead to unwanted side reactions and catalyst deactivation.[5]
-
Diagnosis: Were your solvents and reagents certified anhydrous? Was the glassware properly dried before use?
-
Solution: Use anhydrous solvents and ensure all reagents are dry. If necessary, distill solvents over a suitable drying agent. Ensure the amine base has been stored correctly to prevent moisture absorption.[3]
-
-
Impurities in Reagents: Commercially available starting materials or solvents may contain catalyst poisons.
-
Diagnosis: Have you tested a new batch of reagents, catalyst, or solvents?
-
Solution: Purify starting materials if their quality is questionable. For instance, amines can oxidize over time; distillation may be necessary.[4] Filter solvents through a plug of activated alumina to remove polar impurities.
-
Issue 2: Reaction Starts but Does Not Go to Completion, Accompanied by Color Change to Black
The reaction initially proceeds as expected, but then stalls, and a black precipitate forms in the reaction vessel.
Q: My reaction turned black and stopped working. What is happening to my catalyst?
A: The formation of a black precipitate is very likely palladium black, which is finely divided, catalytically inactive palladium metal.[3] This indicates that the active, soluble Pd(0) species has been either oxidized or has aggregated.
Probable Causes & Corrective Actions:
-
Ligand Degradation or Insufficient Ligand: Phosphine ligands (like PPh₃) are used to stabilize the Pd(0) center. If the ligand degrades (e.g., oxidizes to phosphine oxide) or if the ligand-to-palladium ratio is too low, the palladium atom becomes "naked" and prone to aggregation.[3]
-
Solution: Use fresh, high-purity phosphine ligands. Consider increasing the ligand-to-palladium ratio slightly to ensure the metal center remains coordinated and soluble.
-
-
High Reaction Temperature: While some Sonogashira couplings require heat, excessive temperatures can accelerate catalyst decomposition pathways.[3]
-
Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many Sonogashira couplings can proceed at room temperature.[2]
-
-
Presence of Oxidizing Agents: Trace peroxides in solvents like THF can contribute to the oxidation of the Pd(0) catalyst.
-
Solution: Use freshly distilled or inhibitor-free, anhydrous solvents.
-
Issue 3: Inconsistent Yields Between Batches
You are running the same reaction protocol but are observing significant variability in the final product yield from one experiment to the next.
Q: Why are my yields for the synthesis of this compound so inconsistent?
A: Inconsistent yields often point to subtle, uncontrolled variations in the reaction setup, with catalyst poisons being a frequent culprit.
Probable Causes & Preventative Measures:
-
Variable Purity of Amine Base: The amine base (e.g., triethylamine, diisopropylamine) is crucial. However, it can contain impurities or degrade upon storage.
-
Solution: Distill the amine base before use.[4] Standardize the source and handling of the base for all reactions.
-
-
Trace Contaminants from Glassware or Equipment: Residual acids, bases, or oxidizing agents on glassware can impact the catalyst's performance.
-
Solution: Implement a rigorous glassware cleaning protocol. Ensure all flasks and syringes are thoroughly dried and cooled under an inert atmosphere before use.
-
-
Atmospheric Leaks: Small, undetected leaks in your inert atmosphere setup can introduce enough oxygen over the course of the reaction to partially poison the catalyst.
-
Solution: Regularly check your Schlenk line or glovebox for leaks. Ensure all septa are fresh and provide a good seal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical poisons for the palladium catalyst in a Sonogashira coupling?
A1: Beyond oxygen and water, several chemical functionalities can act as potent poisons. These include:
-
Sulfur Compounds: Thiols and other sulfur-containing molecules can irreversibly bind to the palladium surface, deactivating it.[6][7] Ensure your starting materials and solvents are free from sulfur contamination.
-
Nitrogen Heterocycles: While the amine base is a necessary component, some nitrogen-containing heterocycles can coordinate too strongly to the palladium center and inhibit catalysis.[8]
-
Carbon Monoxide: CO can strongly adsorb to palladium surfaces.[6] Ensure your inert gas lines are free of any potential CO sources.
-
Cyanides: Cyanide ions can form very stable complexes with palladium, leading to catalyst deactivation.[5][9]
Q2: Can the copper(I) co-catalyst be a source of problems?
A2: Yes. While the focus is often on palladium, the copper co-catalyst is also vital. The quality of the copper(I) salt (typically CuI) is important. If it has been oxidized to copper(II) (often seen as a green or blue discoloration instead of off-white/tan), it can be less effective and may even promote unwanted side reactions like the homocoupling of the alkyne.
Q3: Is it possible to regenerate a poisoned palladium catalyst?
A3: In a laboratory setting for homogeneous catalysis, regenerating the catalyst from a failed reaction is often impractical and not cost-effective. The focus should be on prevention. In industrial or heterogeneous catalysis, methods for regeneration exist, such as high-temperature treatments or washing with specific chemical agents, but these are highly process-dependent.[7][10] For instance, hydrogen treatment has been shown to regenerate some sulfur-poisoned palladium catalysts.[7]
Q4: I am using an aryl bromide instead of an aryl iodide. Could this be related to my low yield?
A4: Yes, the reactivity of the aryl halide is a critical factor. The general order of reactivity for the oxidative addition step is I > OTf > Br >> Cl.[2][11] Reactions with aryl bromides are typically slower and may require higher temperatures, more active catalyst systems (e.g., using bulky, electron-rich phosphine ligands), or longer reaction times. These more forcing conditions can also increase the likelihood of catalyst decomposition. If you are struggling with an aryl bromide, ensure your catalyst system is robust enough for this less reactive substrate.
Experimental Protocols & Data
Table 1: Common Catalyst Poisons and Their Effects
| Poison Class | Example(s) | Mechanism of Poisoning | Prevention Strategy |
| Oxidizing Agents | O₂, Peroxides | Oxidation of active Pd(0) to inactive Pd(II), leading to aggregation (palladium black).[3] | Rigorous degassing of solvents; maintain a strict inert atmosphere. |
| Sulfur Compounds | Thiols, H₂S | Strong coordination to the palladium center, blocking active sites.[6][7] | Use high-purity reagents; purify if necessary. |
| Protic Species | H₂O | Can lead to side reactions and catalyst decomposition, especially with certain bases.[5] | Use anhydrous solvents and reagents; dry glassware thoroughly. |
| Strongly Coordinating Ligands | Excess Cyanide, some N-heterocycles | Formation of stable, inactive palladium complexes.[8][9] | Ensure high purity of starting materials. |
Protocol: Rigorous Degassing of Reaction Solvents
This protocol is essential to remove dissolved oxygen, a primary catalyst poison.
-
Assemble the Apparatus: Place the required volume of anhydrous solvent in a Schlenk flask equipped with a magnetic stir bar. Attach the flask to a Schlenk line.
-
Freeze: Immerse the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent into a thin layer on the walls to maximize surface area.
-
Pump: Once the solvent is completely frozen, open the flask to the vacuum manifold of the Schlenk line. Allow it to remain under high vacuum for 10-15 minutes to remove gases from the headspace.
-
Thaw: Close the flask to the vacuum and backfill with an inert gas (argon or nitrogen). Remove the liquid nitrogen bath and allow the solvent to thaw completely.
-
Repeat: Repeat this freeze-pump-thaw cycle at least two more times to ensure the complete removal of dissolved oxygen.
-
Storage: After the final cycle, store the degassed solvent under a positive pressure of inert gas.
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagrams illustrate the ideal catalytic cycle and common pathways for its interruption by catalyst poisoning.
Ideal Sonogashira Catalytic Cycle
Caption: The ideal catalytic cycle for the Sonogashira coupling reaction.
Catalyst Poisoning and Deactivation Pathways
Caption: Common pathways leading to the deactivation of the palladium catalyst.
References
-
Catalyst poisoning - Wikipedia. Available at: [Link]
-
Regeneration of palladium based catalyst for methane abatment - DCL Inc. Available at: [Link]
-
Sulfur Poisoning and Regeneration of Palladium-based Catalysts - RSC Publishing. Available at: [Link]
- Method for reactivating palladium catalysts - Google Patents.
-
Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). Available at: [Link]
-
Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4) by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Sonogashira Coupling | NROChemistry. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]
-
Sonogashira Coupling - Organic Synthesis. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. Available at: [Link]
-
(PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]
-
Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed. Available at: [Link]
-
Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling) | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
(PDF) Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water - ResearchGate. Available at: [Link]
-
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
-
Why Does Catalyst Poisoning Occur In Kinetics? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Bicyclic Phenyl–Ethynyl Architectures: Synthesis of a 1,4‐Bis(phenylbuta‐1,3‐diyn‐1‐yl) Benzene Banister - PubMed Central. Available at: [Link]
-
1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem - NIH. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dcl-inc.com [dcl-inc.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Strategies to Prevent Polymerization of Ethynyl Compounds During Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of unwanted polymerization of ethynyl compounds during synthesis. Uncontrolled polymerization is a significant challenge that can lead to reduced yields, complex purification issues, and reaction failures. This document is designed to provide both fundamental understanding and actionable protocols to help you achieve successful synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the causes and types of ethynyl compound polymerization.
Q1: What are the primary causes of unwanted polymerization of ethynyl compounds?
Polymerization of alkynes is typically initiated by highly reactive intermediates. The primary culprits are:
-
Free Radicals: The process can be initiated by radical species formed from exposure to heat, ultraviolet (UV) light, or trace impurities.[1] Once initiated, a chain reaction can occur where the radical adds across the triple bond of a monomer, generating a new radical that propagates the polymer chain.[2][3]
-
Oxygen: Molecular oxygen is a crucial factor, especially in metal-catalyzed reactions. It can promote the formation of radical species and is a key ingredient in oxidative coupling side reactions.[4][5] In some specific polymerization reactions, oxygen can even act as a comonomer.[6][7]
-
Metal Catalysts: Transition metals, particularly copper salts, can catalyze polymerization pathways. While essential for many coupling reactions, they can also promote undesirable side reactions if not properly controlled.[8]
-
Heat: Elevated temperatures can provide the activation energy needed to initiate thermal polymerization, even without an initiator.[1]
Q2: I'm performing a Sonogashira coupling and getting a lot of byproduct. What is Glaser coupling and how can I avoid it?
Glaser coupling is the oxidative homocoupling of two terminal alkynes to form a symmetric 1,3-diyne.[5] This is one of the most common and frustrating side reactions in syntheses involving terminal alkynes, particularly the Sonogashira reaction.[9]
The reaction is catalyzed by copper(I) salts and requires an oxidant, which is often atmospheric oxygen inadvertently present in the reaction.[4] The key strategies to avoid it are:
-
Rigorous Exclusion of Oxygen: This is the most critical step. Performing the reaction under a strictly inert atmosphere (high-purity argon or nitrogen) is essential. Solvents must be properly degassed before use.[4][5]
-
Use Copper-Free Conditions: Many modern protocols for Sonogashira coupling have been developed that omit the copper co-catalyst entirely, thus eliminating the primary pathway for Glaser coupling.[9][10]
-
Add a Reducing Agent: Including a mild reducing agent, such as (+)-sodium L-ascorbate, can help keep the copper catalyst in its active Cu(I) state, preventing the oxidation required for the Glaser mechanism.[8]
-
Protect the Alkyne: Temporarily protecting the terminal alkyne with a group like trimethylsilyl (TMS) physically prevents it from participating in homocoupling.[9] The TMS group can be selectively removed later in the synthesis.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: My reaction mixture is turning dark brown/black and becoming viscous or solidifying. What's happening and what should I do?
-
Diagnosis: This is a classic sign of uncontrolled, widespread polymerization. The dark color and increased viscosity are due to the formation of long, conjugated polymer chains.
-
Immediate Action: If safe to do so, cool the reaction immediately to slow the process.
-
Root Cause Analysis & Solution:
-
Oxygen Contamination: The most likely cause is an oxygen leak into your system. Re-evaluate your inert atmosphere setup. Ensure all glassware joints are perfectly sealed, use a positive pressure of inert gas, and confirm that your solvents and reagents were thoroughly degassed.
-
Excessive Heat: The reaction temperature may be too high, initiating thermal polymerization. Attempt the reaction at a lower temperature.
-
Impure Reagents: Peroxides in solvents (like THF or diethyl ether) or other radical-initiating impurities in your starting materials could be the trigger. Ensure you are using high-purity, inhibitor-free solvents (when appropriate for the reaction) or solvents that have been freshly purified.
-
Problem 2: My NMR shows my desired product, but also a significant amount of a symmetric diyne. How do I prevent this homocoupling?
-
Diagnosis: You are observing the product of Glaser coupling. This indicates that your terminal alkyne is coupling with itself.
-
Solution:
-
Optimize Your Sonogashira: If using a copper co-catalyst, the reaction is extremely sensitive to oxygen. Improve your degassing technique (see Protocol 1 below) and ensure a leak-free setup.
-
Switch to a Copper-Free Protocol: This is the most robust solution. Catalyst systems like Pd(OAc)₂/urea or those employing specific phosphine ligands can effectively promote the desired cross-coupling without the need for copper, thereby preventing homocoupling.[10]
-
Use a Hydrogen Atmosphere: Research has shown that conducting the reaction under an atmosphere of dilute hydrogen gas (e.g., 5% H₂ in N₂) can drastically diminish homocoupling by keeping the catalyst in a reduced state.[4]
-
Problem 3: My terminal alkyne starting material seems to have degraded or contains a solid precipitate after storage. How should I handle and store these compounds?
-
Diagnosis: Terminal alkynes can be unstable and may polymerize slowly over time, especially if exposed to air, light, or heat.
-
Best Practices for Storage & Handling:
-
Storage: Always store ethynyl compounds in a cool, dark place, preferably in a refrigerator or freezer.[11] The container should be tightly sealed.
-
Inert Atmosphere: For particularly sensitive compounds, store the vial inside a larger container with an inert atmosphere or use a glovebox for storage.
-
Check for Inhibitors: Commercial suppliers often add a small amount of an inhibitor like hydroquinone. Be aware of this, as it may need to be removed before your reaction.
-
Handling: When handling the compound, minimize its exposure to air and light.[12] Use it in a well-ventilated area or fume hood.[13]
-
Problem 4: My reaction worked, but I have a sticky, insoluble residue that is making purification by column chromatography impossible. What can I do?
-
Diagnosis: A small amount of polymer was likely formed during the reaction or workup. This polymer can be difficult to remove using standard methods.
-
Purification Strategies:
-
Precipitation/Trituration: Try dissolving the crude material in a minimal amount of a solvent in which your desired product is highly soluble but the polymer is not (e.g., dichloromethane or ethyl acetate). The polymer may remain as an insoluble solid that can be filtered off. Conversely, you can try precipitating your product from a solution containing the polymer using an anti-solvent.
-
Specialized Media: In some cases, specialized solid media can be used to adsorb and remove contaminants from a polymer solution, though this is more common in industrial-scale purification.[14][15]
-
Aqueous Rinsing: For some specific types of contaminants, particularly on materials like graphene, specialized aqueous rinses have been developed to remove polymer residues.[16] While not directly transferable to all small molecule synthesis, it highlights that non-standard washing procedures can sometimes be effective.
-
Section 3: In-Depth Prevention Protocols & Strategies
Protocol 1: Rigorous Exclusion of Oxygen (Inert Atmosphere Techniques)
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and air. Assemble the apparatus while hot and immediately place it under a positive pressure of high-purity argon or nitrogen.
-
Solvent Degassing: Choose a method appropriate for your solvent:
-
Freeze-Pump-Thaw: This is the most effective method. Freeze the solvent with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw. Repeat this cycle at least three times.
-
Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30-60 minutes. This is less effective than freeze-pump-thaw but suitable for many applications.
-
-
Reagent Handling: Add solids and liquid reagents via techniques that prevent air exposure, such as using a glovebox or performing additions under a positive counterflow of inert gas.
-
Reaction Maintenance: Maintain a slight positive pressure of inert gas throughout the reaction. Use a gas bubbler filled with mineral oil to monitor the gas flow and prevent back-diffusion of air.
Protocol 2: Effective Use of Polymerization Inhibitors
Inhibitors are compounds that scavenge radical species, stopping the polymerization chain reaction.[] They are crucial for the safe storage and handling of reactive monomers.
-
Mechanism: Phenolic inhibitors, like hydroquinone, react with radicals to form stable, non-reactive species.[1][] Nitroxide radicals like TEMPO are also highly effective radical traps.
-
Application:
-
When to Use: Add an inhibitor if you are distilling a reactive alkyne, storing it for an extended period, or running a reaction at high temperatures where spontaneous polymerization is a risk.
-
When to Remove: Inhibitors must typically be removed before performing a polymerization-sensitive reaction (e.g., radical-mediated reactions, or some cross-couplings). This is usually done by passing the alkyne through a small plug of activated alumina or by distillation (taking great care to avoid polymerization during heating).
-
Concentration: The required concentration is typically low, in the range of 10-200 ppm. Consult the supplier's technical data for specific recommendations.
-
| Inhibitor Type | Examples | Mechanism | Typical Use Case |
| Phenolic | Hydroquinone, Butylated Hydroxytoluene (BHT) | Hydrogen atom transfer to quench radicals[] | General purpose inhibition for storage and distillation |
| Nitroxide | TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) | Radical trapping to form stable adducts[1] | Highly effective for controlling radical polymerization |
| Amine | Diethylhydroxylamine | Hydrogen transfer, synergistic with oxygen[] | Industrial applications, effective in the presence of O₂ |
Protocol 3: Optimizing Sonogashira Coupling to Minimize Homocoupling
-
Setup: Use a Schlenk flask or a three-neck flask equipped with a condenser, inert gas inlet, and a septum for reagent addition. Follow Protocol 1 for ensuring an inert atmosphere.
-
Reagents (Copper-Free Example):
-
Aryl Halide (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Diisopropylamine (DIPA) or Triethylamine (TEA), 2-3 eq)
-
Degassed Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To the reaction flask, add the aryl halide, palladium catalyst, and solvent under inert gas.
-
Add the base and the terminal alkyne via syringe.
-
Heat the reaction to the desired temperature (often 50-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature before exposing it to air for workup.
-
Section 4: Visual Summaries & Workflows
Mechanism: Radical-Initiated Polymerization of an Alkyne
This diagram illustrates the fundamental three steps of a radical chain reaction leading to polymerization.
Caption: The three stages of radical polymerization.
Troubleshooting Workflow for Unwanted Polymerization
Use this decision tree to diagnose and solve polymerization issues during your reaction.
Caption: A decision tree for troubleshooting polymerization.
Optimized Reaction Setup for Oxygen-Sensitive Coupling
This diagram shows an ideal laboratory setup for performing reactions like the Sonogashira coupling, designed to rigorously exclude oxygen.
Caption: A standard Schlenk line setup for anaerobic synthesis.
Section 5: References
-
[SAFETY DATA SHEET - Expert Synthesis Solutions] (Referenced for general handling and storage precautions). URL:
-
[Ethynyl Estradiol - Safety Data Sheet] (General safety and handling information). URL:
-
[Sonogashira coupling - Wikipedia] (Overview of the Sonogashira reaction, including copper-free variations and the use of protecting groups). URL: [Link]
-
[Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH] (Review of copper-free Sonogashira methods). URL: [Link]
-
[Sonogashira Coupling Reaction with Diminished Homocoupling] (Discusses the role of oxygen and the use of a hydrogen atmosphere to reduce Glaser coupling). URL: [Link]
-
[How Do Polymerization Inhibitors Work? - Chemistry For Everyone - YouTube] (Video explaining the function of inhibitors like phenols and nitroxides). URL: [Link]
-
[Preventing Alkyne-Alkyne (i.e., Glaser) Coupling... - ResearchGate] (Details strategies to prevent Glaser coupling, including low-temperature workups and the use of reducing agents). URL: [Link]
-
[Oxygen as a Crucial Comonomer in Alkyne-Based Polymerization... - HKUST] (Research on oxygen's role in specific alkyne polymerizations). URL: [Link]
-
[Chapter Two Polymerization Mechanisms] (Textbook chapter detailing chain-reaction polymerization mechanisms). URL: [Link]
-
[METHOD FOR PURIFYING CONTAMINATED POLYMERS - European Patent Office] (Patent describing methods for removing polymer contaminants). URL: [Link]
-
[Rapid and Efficient Polymer/Contaminant Removal... - PMC - NIH] (Research article on specialized methods for removing polymer residues). URL: [Link]
-
[Radical Polymerization of Ethene - YouTube] (Educational video on the mechanism of radical polymerization). URL: [Link]
-
[METHOD FOR PURIFYING POLYMERS CONTAINING CONTAMINANTS - Google Patents] (Patent related to purification of polymers). URL:
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 7. Oxygen as a Crucial Comonomer in Alkyne-Based Polymerization toward Functional Poly(tetrasubstituted furan)s (2018) | Bo Song | 22 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esschemco.com [esschemco.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. data.epo.org [data.epo.org]
- 15. JP6568296B2 - Method for purifying polymers containing contaminants - Google Patents [patents.google.com]
- 16. Rapid and Efficient Polymer/Contaminant Removal from Single-Layer Graphene via Aqueous Sodium Nitrite Rinsing for Enhanced Electronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Tolane-Based and Cyanobiphenyl Liquid Crystals: 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene vs. 4'-Pentyl-4-biphenylcarbonitrile (5CB)
This guide provides a detailed comparative analysis of the physicochemical properties of the tolane-based liquid crystal, 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, and the widely utilized cyanobiphenyl liquid crystal, 4'-Pentyl-4-biphenylcarbonitrile (5CB). This document is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the selection and application of liquid crystalline materials. The comparison is supported by experimental data and established characterization methodologies to ensure scientific integrity and practical relevance.
Introduction: The Significance of Molecular Structure in Liquid Crystal Performance
The field of liquid crystal technology is driven by the quest for materials with optimized properties for a range of electro-optic applications, from high-resolution displays to advanced sensory devices.[1][2][3] The performance of a liquid crystal is intrinsically linked to its molecular structure. Tolane-based liquid crystals, such as this compound, are noted for their highly conjugated systems, which often result in high birefringence and a wide nematic range.[4][5] In contrast, cyanobiphenyls, with 5CB being a prime example, are foundational materials in the liquid crystal display (LCD) industry, valued for their positive dielectric anisotropy and room-temperature nematic phase.[6][7]
This guide will dissect the properties of these two distinct classes of liquid crystals, providing a framework for understanding how their structural nuances translate into functional differences.
Molecular Structure: The Foundation of Mesomorphic Behavior
The distinct properties of this compound and 5CB originate from their different molecular architectures.
-
This compound features a rigid core composed of two phenyl rings linked by an ethynyl (carbon-carbon triple bond) group, characteristic of tolane derivatives. This elongated, highly conjugated core is flanked by flexible alkyl chains (ethyl and hexyl groups).
-
4'-Pentyl-4-biphenylcarbonitrile (5CB) possesses a biphenyl core, where two phenyl rings are directly linked. A polar cyano (-C≡N) group is attached to one end of the core, and a flexible pentyl chain is at the other.[8]
The triple bond in the tolane structure enhances the rigidity and linearity of the molecule compared to the direct phenyl-phenyl bond in 5CB. This increased conjugation is a key factor influencing its optical properties.
Caption: Experimental workflow for POM analysis.
Measurement of Birefringence: Abbe Refractometer
An Abbe refractometer can be used to measure the ordinary (nₒ) and extraordinary (nₑ) refractive indices of an aligned liquid crystal sample, from which the birefringence (Δn = nₑ - nₒ) is calculated.
Protocol:
-
A thin, homogeneously aligned liquid crystal cell is prepared.
-
The cell is placed on the prism of the Abbe refractometer.
-
A temperature-controlled water bath is used to maintain the desired measurement temperature.
-
Monochromatic light is passed through the sample.
-
By rotating a polarizing filter, both nₑ and nₒ can be measured.
-
Birefringence is calculated from the difference between nₑ and nₒ.
Caption: Workflow for birefringence measurement.
Conclusion: Selecting the Right Liquid Crystal for the Application
The choice between this compound and 4'-Pentyl-4-biphenylcarbonitrile is dictated by the specific requirements of the intended application.
-
This compound , as a representative tolane derivative, is an excellent candidate for applications demanding high birefringence , such as phase modulators, and a wide operational temperature range . I[4][5]ts lower polarity makes it suitable for high-frequency applications.
-
4'-Pentyl-4-biphenylcarbonitrile (5CB) remains a cornerstone for conventional liquid crystal displays due to its reliable room-temperature nematic phase and large positive dielectric anisotropy , which are crucial for low-voltage switching.
[8][9]This guide has provided a framework for understanding the structure-property relationships that govern the performance of these two classes of liquid crystals. By leveraging the detailed experimental protocols, researchers can effectively characterize and select the optimal material for their specific technological needs.
References
-
Giavazzi, F., et al. (2014). Viscoelasticity of nematic liquid crystals at a glance. Soft Matter. Retrieved from [Link]
-
International Journal of Engineering Research & Technology. (2019). Characterization techniques for liquid crystal materials and its application in optoelectronics devices. Retrieved from [Link]
-
Wu, S.-T., Hsu, C.-S., & Shyu, K.-F. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters. Retrieved from [Link]
-
ResearchGate. (2016). Characterization of Liquid Crystals. Retrieved from [Link]
-
Li, J., et al. (2005). Synthesis and mesomorphic properties of tolane-based liquid crystals with a fluorinated polar end group. Liquid Crystals. Retrieved from [Link]
-
Chen, R., et al. (2018). Synthesis and physical properties of tolane liquid crystals containing 2,3-difluorophenylene and terminated by a tetrahydropyran moiety. Liquid Crystals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Retrieved from [Link]
-
Optica Publishing Group. (2012). Large birefringence liquid crystal material in terahertz range. Retrieved from [Link]
-
American Chemical Society Publications. (2021). Viscoelastic Properties of Micellar Lyotropic Nematic Liquid Crystals: Exploring the Impact of Temperature and Surfactant Concentration. Retrieved from [Link]
-
IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Synthesis and mesomorphic properties of tolane-based liquid crystals with a fluorinated polar end group. Retrieved from [Link]
-
AIP Publishing. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Retrieved from [Link]
-
MDPI. (2018). High Birefringence Liquid Crystals. Retrieved from [Link]
-
ACS Publications. (2021). Viscoelastic Properties of Micellar Lyotropic Nematic Liquid Crystals: Exploring the Impact of Temperature and Surfactant Concentration. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). High birefringence liquid crystals with a wide temperature range and low melting point for augmented reality displays. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis and properties of allyloxy-based tolane liquid crystals with high negative dielectric anisotropy. Retrieved from [Link]
-
ResearchGate. (2014). Viscoelastic properties of a branched liquid crystal in the nematic phase. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Retrieved from [Link]
-
Shodhganga. (n.d.). CHAPTER I Introduction to liquid crystals: phase types, structures and applications. Retrieved from [Link]
-
AIR Unimi. (2014). Viscoelasticity of nematic liquid crystals at a glance. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 5CB: Nematic Liquid Crystals for Your Innovations. Retrieved from [Link]
- Google Patents. (n.d.). Tolane derivatives, liquid crystal compositions containing the derivatives and liquid crystal display device using the compositions.
-
Boost Framer. (2007). Tolane derivatives and liquid crystalline medium. Retrieved from [Link]
-
Indian Academy of Sciences. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Retrieved from [Link]
-
ResearchGate. (2015). Phase Transformations And Dynamics Of 4-Cyano-4′-Pentylbiphenyl (5cb) By Nuclear Magnetic Resonance, Analysis Differential Scanning Calorimetry, And Wideangle X-Ray Diffraction Analysis. Retrieved from [Link]
-
National Institutes of Health. (2023). Optimization of 4-Cyano-4'-pentylbiphenyl Liquid Crystal Dispersed with Photopolymer: Application Towards Smart Windows and Aerospace Technology. Retrieved from [Link]
-
ChemBK. (n.d.). 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-Ethyl-4-ethynylbenzene. Retrieved from [Link]
-
NISE Network. (n.d.). Exploring Products—Liquid Crystal Displays. Retrieved from [Link]
-
DISEN. (2024). What are the applications of LCD display?. Retrieved from [Link]
-
CIOCoverage. (n.d.). Application of Reactive Liquid Crystal in Liquid Crystal Display. Retrieved from [Link]
-
National Institutes of Health. (2021). Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases. Retrieved from [Link]
-
ResearchGate. (2015). Dielectric anisotropy of nematic 4-pentil-4′-cyanobiphenyl. Retrieved from [Link]
Sources
- 1. nisenet.org [nisenet.org]
- 2. News - What are the applications of LCD display? [disenelec.com]
- 3. ciocoverage.com [ciocoverage.com]
- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 5. pubs.aip.org [pubs.aip.org]
- 6. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
- 9. ias.ac.in [ias.ac.in]
Validating the Molecular Structure of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers and professionals in drug development and materials science, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of rigorous scientific practice. This guide provides an in-depth technical comparison of methodologies for the structural validation of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, a tolane derivative with potential applications in liquid crystals and organic electronics. While a definitive crystal structure for this specific molecule is not publicly available as of this writing, this guide will serve as a comprehensive roadmap for its structural elucidation, drawing parallels with closely related compounds. We will explore the gold standard of single-crystal X-ray crystallography and compare its definitive, yet often challenging, workflow with the complementary and more readily accessible techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Imperative of Structural Validation
The precise arrangement of atoms in this compound dictates its physicochemical properties, including its liquid crystalline behavior, photophysical characteristics, and potential biological interactions. An assumed structure based solely on a synthetic route is insufficient for regulatory submission or for building a robust structure-property relationship. Therefore, a multi-faceted approach to structural validation is not just recommended but essential.
Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a molecule.[1] It provides precise bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[2] The primary challenge, however, lies in obtaining a high-quality single crystal suitable for diffraction.[1]
Experimental Workflow: From Powder to Structure
A typical workflow for the crystallographic validation of a novel compound like this compound is a multi-step process.
Caption: Workflow for X-ray Crystallography.
Step-by-Step Protocol for X-ray Crystallography:
-
Synthesis and Purification:
-
Synthesize this compound, likely via a Sonogashira coupling of 1-ethynyl-4-ethylbenzene and 1-bromo-4-hexylbenzene.[3]
-
Purify the product to >99% purity using column chromatography, as impurities can inhibit crystallization.
-
-
Crystal Growth:
-
Attempt to grow single crystals suitable for X-ray diffraction (ideally 0.1-0.3 mm in each dimension). This is often the most challenging step.[1]
-
Techniques include slow evaporation from a suitable solvent (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like hexane), or vapor diffusion.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Expected Data and Comparison with Analogs
While no specific crystallographic data exists for the title compound, we can infer expected structural features from related tolane derivatives. For example, the crystal structure of 1,2-bis((4-methoxyphenyl)ethynyl)benzene reveals key aspects of the packing and conformation of the diarylalkyne core.[1]
| Parameter | Expected Value for Target Compound | Reference Value (Tolane Derivative) |
| Crystal System | Monoclinic or Orthorhombic | Orthorhombic[1] |
| Space Group | P21/c or similar | Ccc2[1] |
| C≡C Bond Length | ~1.20 Å | ~1.19 Å |
| Phenyl-C≡C Angle | ~178° | ~177° |
| Dihedral Angle between Phenyl Rings | Variable, depending on packing | ~45° |
This table presents expected values based on known structures of similar molecules and serves as a predictive guide.
Complementary Techniques: NMR and Mass Spectrometry
Given the challenges in obtaining single crystals, NMR and mass spectrometry are indispensable tools for the initial and often comprehensive structural validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C, allowing for the elucidation of the molecule's connectivity.[4]
Caption: NMR and MS in Structural Validation.
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to observe are chemical shift (δ), integration, and multiplicity (singlet, doublet, triplet, etc.).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.[4]
-
2D NMR (COSY, HSQC): If the ¹H and ¹³C spectra are complex, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | 7.2-7.6 | m | Aromatic protons |
| ¹H | 2.6-2.8 | q | -CH₂- (ethyl) |
| ¹H | 2.5-2.7 | t | -CH₂- (hexyl, adjacent to ring) |
| ¹H | 1.5-1.7 | m | -CH₂- (hexyl chain) |
| ¹H | 1.2-1.4 | m | -CH₂- (hexyl chain) & -CH₃ (ethyl) |
| ¹H | 0.8-1.0 | t | -CH₃ (hexyl) |
| ¹³C | 140-145 | s | Quaternary aromatic C's (alkyne-bound) |
| ¹³C | 120-135 | s | Aromatic CH's |
| ¹³C | 88-92 | s | Alkyne C's |
| ¹³C | 25-35 | s | Alkyl CH₂'s |
| ¹³C | 14-16 | s | Alkyl CH₃'s |
This table provides predicted chemical shift ranges based on the functional groups present.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, can offer further structural confirmation.[5] For a non-volatile aromatic hydrocarbon like this, Electron Ionization (EI) is a suitable technique.[6]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for liquids.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Molecular Ion (M⁺): A prominent peak at m/z = 290.45, corresponding to the molecular weight of C₂₂H₂₆.[2]
-
Key Fragments: Expect to see fragmentation patterns characteristic of alkylbenzenes, such as the loss of an ethyl radical (M-29) or a hexyl radical (M-85), and cleavage at the benzylic positions.
Conclusion: A Synergistic Approach
While single-crystal X-ray crystallography provides the ultimate structural proof, its reliance on high-quality crystals makes it a challenging endeavor. In its absence, a combination of high-resolution NMR spectroscopy and mass spectrometry provides a robust and reliable method for the structural validation of this compound. The congruence of data from these orthogonal techniques—the correct molecular weight from MS and the detailed connectivity map from NMR—can provide a high degree of confidence in the proposed structure, sufficient for many research and development purposes. Should single crystals become available, X-ray diffraction would serve as the final, definitive confirmation.
References
-
Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Journal of Physical and Chemical Reference Data, 52(2), 021501. [Link]
-
Mikaia, A. I. (2023). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. ResearchGate. [Link]
-
Moon, J., Jeong, M., Nam, H., Ju, J., Moon, J. H., Jung, H. M., & Lee, S. (2008). One-pot synthesis of diarylalkynes using palladium-catalyzed sonogashira reaction and decarboxylative coupling of sp carbon and sp2 carbon. Organic letters, 10(5), 945–948. [Link]
-
Mikaia, A. I. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of Physical and Chemical Reference Data, 51(3), 033103. [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]
-
Gao, W., & Chen, Y. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Foods, 13(11), 1696. [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Parella, T. (2025). 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. Magnetic Resonance in Chemistry. [Link]
-
Crystal structure of 1,2-bis((4-methoxyphenyl)ethynyl)benzene, C24H18O2. (2019). Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 1-3. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. tdi-bi.com [tdi-bi.com]
Introduction: The Role and Promise of Phenylacetylene Scaffolds in OLED Technology
An In-Depth Performance Comparison of Phenylacetylene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering advantages like high contrast, flexibility, and energy efficiency.[1][2] The performance of these devices is intrinsically linked to the molecular architecture of the organic materials used within their multilayer structure.[3][4] Among the vast library of organic semiconductors, phenylacetylene derivatives have emerged as a compelling class of materials. Their rigid, linear, and π-conjugated structure provides a robust molecular backbone that imparts high thermal stability and facilitates efficient charge transport—critical properties for durable and high-performance OLEDs.[5]
This guide provides a comparative analysis of OLEDs employing different phenylacetylene derivatives. We will explore how subtle modifications to the phenylacetylene core influence its function—whether as an emitter, a host, or a charge-transporting material—and ultimately dictate the device's overall performance. This analysis is grounded in experimental data, explaining the causal relationships between molecular structure and optoelectronic properties to provide actionable insights for researchers in materials science and drug development.
The Fundamental OLED Structure
An OLED is a solid-state device composed of several thin organic layers sandwiched between two electrodes.[6] When a voltage is applied, the anode injects holes and the cathode injects electrons.[1] These charges migrate through the hole-transport layer (HTL) and electron-transport layer (ETL), respectively, and recombine within the emissive layer (EML) to form excitons. The radiative decay of these excitons produces light.[4][6] Phenylacetylene derivatives can be incorporated into several of these layers to enhance device performance.
Caption: A typical multilayer OLED structure.
Part 1: Phenylacetylene Derivatives as Emitting Materials
The emissive layer is the heart of an OLED, where electricity is converted into light. Phenylacetylene derivatives can function as the primary light-emitting material (dopant or emitter). The color of light emitted is determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]
The key advantage of the phenylacetylene scaffold is its tunability. By attaching electron-donating groups (e.g., triphenylamine) or electron-accepting groups (e.g., pyrimidine, benzothiadiazole) to the core structure, the HOMO and LUMO energy levels can be precisely engineered.[7][8] This allows for the creation of emitters that span the entire visible spectrum. For instance, introducing a strong electron-accepting benzothiadiazole core functionalized with thiophene-phenylacetylene units can produce materials with specific energy gaps suitable for various applications.[7]
Comparative Performance Data of Phenylacetylene-Based Emitters
The following table summarizes the performance of OLEDs using various phenylacetylene derivatives as the primary emitter. The data highlights how molecular design impacts key device metrics.
| Emitter Derivative Class | Key Structural Feature | Emission Color | Max EQE (%) | Luminous Efficacy (cd/A) | CIE Coordinates (x, y) | Reference |
| Poly(phenylene vinylene) derivative | Ether-substituted side chains | Green-Yellow | - | ~1.5 | (0.45, 0.53) | [9] |
| Polyacetylene (PTMSDPA) | Phenyl & Trimethylsilylphenyl groups | Green | - | - | - | [10] |
| Phenyl Pyrimidine derivative (PP1) | Triphenylamine donor, Pyrimidine acceptor | Blue | ~7.0 | - | - | [8] |
| Phenyl Pyrimidine derivative (PP2) | Dimethoxytriphenylamine donor | Green-Blue | 10.6 | - | - | [8] |
Note: Direct comparison is challenging as device architectures and testing conditions vary between studies. EQE = External Quantum Efficiency.
Causality Behind Performance: The addition of methoxy groups to the triphenylamine donor in derivative PP2, compared to PP1, increases the electron-donating strength.[8] This raises the HOMO level, reduces the energy gap, and causes a bathochromic (red) shift in emission from blue to green-blue. This modification also improves hole-transporting properties, leading to more balanced charge injection and a higher External Quantum Efficiency (EQE) of up to 10.6%.[8] Similarly, polyacetylene derivatives like PTMSDPA have been used to construct green electroluminescent diodes.[10]
Part 2: Phenylacetylene Derivatives as Host Materials
In many high-efficiency OLEDs, particularly those using phosphorescent or TADF emitters, the emissive layer consists of a host material doped with a small amount of an emitter.[4] The host material plays several critical roles:
-
Energy Transfer: It absorbs electrical energy and efficiently transfers it to the dopant molecules.[11]
-
Charge Transport: It must possess good ambipolar charge transport properties to carry both electrons and holes.[11][12]
-
Exciton Confinement: It requires a high triplet energy to prevent energy back-transfer from the phosphorescent dopant, ensuring all energy is funneled into light emission.[13]
The rigid structure and wide bandgap potential of phenylacetylene derivatives make them excellent candidates for host materials. Their high thermal stability (often with decomposition temperatures > 400°C) ensures device longevity.[12] By incorporating bulky side groups, such as in fluorene-based polymers with tetraphenylsilane units, intermolecular aggregation can be prevented, which is crucial for maintaining high photoluminescence quantum yields in the solid state.[13] Copolymers with these features have demonstrated high triplet energies (ET = 2.60 eV), making them suitable hosts for green-emitting phosphors.[13]
Part 3: Experimental Protocols
To ensure scientific integrity, the following protocols represent self-validating systems for the synthesis of phenylacetylene derivatives and the fabrication of OLED devices.
Protocol 1: Synthesis of a Phenylacetylene Derivative via Sonogashira Coupling
This protocol describes a common and robust method for forming the core carbon-carbon triple bond of phenylacetylene derivatives.
Caption: Workflow for Sonogashira cross-coupling synthesis.
Step-by-Step Methodology:
-
Reaction Setup: A dried Schlenk flask is charged with a stir bar and flushed with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent the deactivation of the palladium catalyst by oxygen.
-
Reagent Addition: The aryl halide (e.g., 4,6-bis(4-chlorophenyl)-2-phenylpyrimidine), terminal alkyne, palladium catalyst (e.g., Pd(OAc)₂), copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., sodium tert-butoxide or an amine like triethylamine) are added to the flask along with an appropriate solvent (e.g., toluene or THF).[8]
-
Reaction Conditions: The mixture is stirred and heated (typically between room temperature and 110°C) under an inert atmosphere for several hours (e.g., 24 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched, often by adding water or a saturated ammonium chloride solution.
-
Extraction and Drying: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over an anhydrous salt like Na₂SO₄, and the solvent is removed under reduced pressure.[8]
-
Purification: The crude product is purified, most commonly by column chromatography on silica gel, to isolate the desired phenylacetylene derivative.
-
Characterization: The final product's structure and purity are confirmed using techniques such as ¹H and ¹³C NMR, and mass spectrometry.[8]
Protocol 2: OLED Device Fabrication and Characterization
This protocol outlines the standard procedure for creating and testing a multilayer OLED using a combination of solution-processing and thermal evaporation.
Step-by-Step Methodology:
-
Substrate Cleaning: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and isopropanol.[14][15] This rigorous cleaning is essential to ensure a good interface and prevent short circuits. The substrates are then dried with a nitrogen gun and treated with oxygen plasma to increase the work function of the ITO for efficient hole injection.[14]
-
Hole-Transport Layer (HTL) Deposition: A solution of an HTL material, such as PEDOT:PSS, is spin-coated onto the cleaned ITO substrate to form a thin, uniform film (typically 30-40 nm).[15] The film is then annealed (e.g., at 150°C) to remove residual solvent.[14]
-
Emissive Layer (EML) Deposition: The phenylacetylene derivative (either as a neat film or doped into a host) is dissolved in a suitable solvent like toluene. This solution is then spin-coated on top of the HTL. The film is often annealed (e.g., 80°C for 10 minutes) to ensure a smooth, high-quality morphology.[15]
-
Cathode Deposition: The substrates are transferred to a high-vacuum thermal evaporator (<10⁻⁶ Torr). A low work function metal or bilayer, such as Lithium Fluoride (LiF) followed by Aluminum (Al), is evaporated through a shadow mask to define the cathode contacts.[6]
-
Encapsulation: To protect the organic layers from degradation by oxygen and moisture, the device is encapsulated using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a nitrogen-filled glove box).[15]
-
Characterization: The completed device is tested by applying a voltage and measuring its current-voltage-luminance (I-V-L) characteristics using a source meter and a photodiode. The electroluminescence (EL) spectrum and CIE coordinates are measured with a spectrometer to determine the color and purity of the emitted light.[16][17]
Conclusion and Future Outlook
Phenylacetylene derivatives represent a versatile and highly promising class of materials for OLED applications. Their rigid and tunable electronic structure allows them to function effectively as emitters across the visible spectrum and as stable, high-triplet-energy host materials. As demonstrated, strategic molecular design—such as the incorporation of donor-acceptor motifs—directly translates into enhanced device performance, including higher efficiency and targeted emission colors.[8]
Future research will likely focus on developing multifunctional phenylacetylene derivatives that combine charge-transport and emissive properties in a single molecule, simplifying device architecture. Furthermore, harnessing mechanisms like Thermally Activated Delayed Fluorescence (TADF) within novel phenylacetylene frameworks could lead to a new generation of highly efficient, metal-free OLEDs, pushing the boundaries of display and solid-state lighting technologies.
References
-
Kim, H., et al. (2014). Synthesis and Characterization of Arylacetylene Derivative as Solution Processable Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. Available at: [Link]
-
Okumoto, K., et al. (2006). Organic light-emitting devices using polyacene derivatives as a hole-transporting layer. Journal of Applied Physics. Available at: [Link]
-
Bender, V., et al. (2015). Electrical characterization and modeling of Organic Light-Emitting Diodes (OLEDs). 2015 IEEE Industry Applications Society Annual Meeting. Available at: [Link]
-
Kalyani, N. T., et al. (2011). Fabrication of red organic light emitting diodes (OLEDs) using EuxY(1-x)(TTA)3Phen organic complexes. Advanced Materials Letters. Available at: [Link]
-
Rajamäki, S. H. M. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. Available at: [Link]
-
Kozma, E., et al. (2024). Revival of Polyacetylenes in Electronics: Green Light-Emitting Diodes. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Performance of the OLEDs employing different emitters. Available at: [Link]
-
Bublica, D., et al. (2024). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Molecules. Available at: [Link]
-
Rananaware, A., et al. (2019). Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices. ACS Omega. Available at: [Link]
-
Volyniuk, D., et al. (2021). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Materials. Available at: [Link]
-
Jenekhe, S. A., & Chen, X. (2009). Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Organic light-emitting devices using polyacene derivatives as a hole-transporting layer. Available at: [Link]
-
Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Available at: [Link]
-
HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry. Available at: [Link]
-
Velusamy, M., & Kumar, J. (2021). Hole-transporting materials for organic light-emitting diodes: an overview. Journal of Materials Chemistry C. Available at: [Link]
-
ResearchGate. (n.d.). Typical hole transporting materials for OLED devices. Available at: [Link]
-
Li, Y., et al. (2021). Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs. Polymers. Available at: [Link]
-
ResearchGate. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Available at: [Link]
-
UKDiss.com. (2021). Fabrication and Characterization of Organic Light Emitting Diode (OLED). Available at: [Link]
-
ResearchGate. (n.d.). Comparison of OLED performance characteristics for devices.... Available at: [Link]
-
ResearchGate. (n.d.). The EL performance of Ph-OLEDs with different Ir(ppy)3 concentrations. Available at: [Link]
-
ResearchGate. (n.d.). Fullerene-doped hole transport molecular films for organic light-emiting diodes. Available at: [Link]
-
Noctiluca. (n.d.). Host Materials. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of light-emitting oligo(p-phenylene- vinylene)s and polymeric derivatives.... Available at: [Link]
-
Semantic Scholar. (n.d.). Modeling and Characterization of Organic Light-Emitting Diodes Including Capacitance Effect. Available at: [Link]
-
Pertegás, A., et al. (2016). Perylene diimide derivatives as red and deep red-emitters for fully solution processable OLEDs. Journal of Materials Chemistry C. Available at: [Link]
-
Li, Y-J., et al. (2007). Phenanthroline Derivatives for Electron-transport Layer in Organic Light-emitting Devices. Chemistry Letters. Available at: [Link]
-
Wu, F-I., et al. (2008). Polymers Derived from 3,6-Fluorene and Tetraphenylsilane Derivatives: Solution-Processable Host Materials for Green Phosphorescent OLEDs. Macromolecules. Available at: [Link]
-
Liu, J., et al. (2024). High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment. Polymers. Available at: [Link]
-
Jiang, L., et al. (2018). Organic crystalline materials in flexible electronics. Chemical Society Reviews. Available at: [Link]
-
Inasaridze, L. N., et al. (2022). A Review on Fullerene Derivatives with Reduced Electron Affinity as Acceptor Materials for Organic Solar Cells. Materials. Available at: [Link]
Sources
- 1. static.horiba.com [static.horiba.com]
- 2. Organic crystalline materials in flexible electronics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. ossila.com [ossila.com]
- 5. mdpi.com [mdpi.com]
- 6. ukdiss.com [ukdiss.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ossila.com [ossila.com]
- 12. noctiluca.eu [noctiluca.eu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 15. ossila.com [ossila.com]
- 16. Electrical characterization and modeling of Organic Light-Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
benchmark studies of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene in electro-optical switching
An In-Depth Technical Guide to the Electro-Optical Switching Performance of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and its Alternatives
As a Senior Application Scientist, this guide provides a comprehensive benchmark analysis of the electro-optical switching characteristics of the tolane-based nematic liquid crystal, this compound. This document is intended for researchers and professionals in materials science and drug development who require a deep, comparative understanding of high-performance liquid crystals for applications in displays, spatial light modulators, and other photonic devices.
Introduction: The Significance of Tolane-Based Liquid Crystals in Electro-Optics
Liquid crystals (LCs) are a state of matter that possesses properties between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. This unique combination allows for the manipulation of their optical properties through the application of an external electric field, a phenomenon central to modern display technology and photonics.
The electro-optical response of a nematic liquid crystal is fundamentally governed by the Fréedericksz transition .[1][2] This transition describes the reorientation of the liquid crystal director (the average direction of the long molecular axes) when an applied electric field's torque overcomes the elastic forces that maintain the initial alignment. The voltage at which this reorientation begins is known as the threshold voltage (Vth), a critical parameter for device power consumption.
Tolane-based liquid crystals, characterized by a rigid core containing a diphenylacetylene (tolane) unit, are of particular interest. This rigid, highly conjugated structure leads to a large molecular shape anisotropy and high birefringence (Δn), which is the difference between the extraordinary (ne) and ordinary (no) refractive indices.[3] A high birefringence is crucial for devices like phase modulators, as it allows for significant phase shifts with a relatively thin liquid crystal layer, which in turn enables faster switching speeds. The molecule of interest, this compound, belongs to this class, featuring flexible alkyl chains (ethyl and hexyl groups) that influence its mesophase behavior and viscosity.
This guide will compare the expected performance of this tolane derivative against established nematic liquid crystals, providing the necessary experimental context and protocols for such an evaluation.
Comparative Performance of Nematic Liquid Crystals
| Parameter | This compound (Expected) | 5CB (4-Cyano-4'-pentylbiphenyl) | E7 (LC Mixture) | UCF-N2 (Negative LC Mixture) |
| Birefringence (Δn) at 589 nm | High (~0.25 - 0.35) | ~0.18 | ~0.225 | ~0.12 |
| Threshold Voltage (Vth) | ~1.5 - 2.5 V | ~1.5 V | ~1.0 V | ~2.0 V (FFS mode) |
| Switching Time (τ_on + τ_off) | ~10 - 30 ms | ~20 - 40 ms | ~20 ms | ~27 ms |
| Viscoelastic Coefficient (γ₁/K) | Moderate | Moderate-High | Moderate | Low |
| Key Feature | High Birefringence | Well-characterized standard | General purpose, wide nematic range | Low viscosity, for FFS displays |
Note: The values for this compound are extrapolated based on typical performance of high-birefringence phenyl-tolane liquid crystals.[3][4] Data for 5CB, E7, and UCF-N2 are representative values from literature for comparison.[5][6] Actual performance is highly dependent on cell construction and experimental conditions.
Causality Behind Experimental Choices and Performance Metrics
The electro-optical performance of a liquid crystal is not an intrinsic property alone; it is a systemic outcome of the material's interaction with the device geometry and external fields.
-
Switching Speed: The response time is critically dependent on the cell gap (d) and the liquid crystal's viscoelastic coefficient (γ₁/K). The decay time (τ_off), or relaxation time, is proportional to d², highlighting the need for thin cells for fast switching. The rise time (τ_on) can be shortened by applying a higher driving voltage. The high birefringence of tolanes is advantageous here, as a thinner cell can be used to achieve the same phase modulation, inherently reducing the switching time.
-
Threshold Voltage (Vth): This parameter is determined by the elastic constants (K) of the liquid crystal and its dielectric anisotropy (Δε). A material with a large positive Δε will have a lower threshold voltage, making it more energy-efficient. The molecular structure of tolanes can be modified with polar groups (like -CN or -F) to tune this property.
-
Contrast Ratio: This is a measure of the difference in light transmission between the "on" and "off" states. It is highly dependent on the quality of the polarizers, the alignment of the liquid crystal, and the birefringence of the material. A well-aligned cell with a high-birefringence material can achieve a high contrast ratio.
Experimental Methodologies
To ensure trustworthy and reproducible results, standardized protocols for characterization are essential. The following sections detail the step-by-step methodologies for sample preparation and the measurement of key electro-optical parameters.
Protocol 1: Liquid Crystal Cell Fabrication
Objective: To create a liquid crystal cell with a uniform, pre-defined thickness and planar molecular alignment.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Alignment layer polymer (e.g., Polyvinyl alcohol, PVA)
-
UV-curable adhesive containing spacer beads (e.g., 5 µm diameter)
-
This compound liquid crystal
-
Solvents (e.g., isopropanol, deionized water)
-
Soft, lint-free cloth
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sonicating them sequentially in isopropanol and deionized water. Dry the substrates with a nitrogen gun.
-
Alignment Layer Deposition: Spin-coat a thin layer of the alignment polymer onto the ITO-coated side of each substrate.
-
Baking: Bake the substrates in an oven to cure the polymer layer according to the manufacturer's specifications.
-
Rubbing: Unidirectionally rub the polymer-coated surfaces with a soft, lint-free cloth. This process creates micro-grooves that will physically guide the alignment of the liquid crystal molecules in a planar orientation.
-
Cell Assembly: Apply the UV-curable adhesive mixed with spacer beads to the perimeter of one substrate. Place the second substrate on top, with the rubbing directions aligned anti-parallel to each other.
-
Curing: Expose the assembled cell to UV light to cure the adhesive, forming a sealed cell with a precise gap defined by the spacer beads.
-
Filling: Heat the liquid crystal material to its isotropic phase. Place a drop at the edge of the empty cell and fill it via capillary action in a vacuum chamber.
-
Sealing: Once filled, seal the filling port with an appropriate epoxy.
-
Annealing: Slowly cool the filled cell back to room temperature to ensure a uniform and defect-free nematic phase.
Causality: The anti-parallel rubbing of the alignment layers ensures a uniform planar alignment of the liquid crystal director parallel to the substrates in the field-off state. The spacer beads are critical for maintaining a consistent cell gap, which is essential for uniform and predictable electro-optical performance.
Protocol 2: Measurement of Switching Times (τ_on and τ_off)
Objective: To measure the rise time (τ_on, 10-90% transmittance change) and fall time (τ_off, 90-10% transmittance change) of the liquid crystal cell.
Apparatus:
-
He-Ne Laser (632.8 nm)
-
Polarizer and Analyzer
-
Fabricated LC Cell mounted on a rotational stage
-
Function Generator
-
High-speed Photodiode Detector
-
Digital Oscilloscope
Procedure:
-
Setup: Arrange the optical components in a line: Laser -> Polarizer -> LC Cell -> Analyzer -> Photodiode.
-
Alignment: Cross the polarizer and analyzer (90° relative to each other) to achieve a dark state (minimum transmission).
-
Cell Orientation: Place the LC cell between the polarizers and rotate it until the rubbing direction is at 45° to the transmission axes of both polarizers. This orientation yields the maximum optical modulation.
-
Signal Application: Connect the function generator to the ITO electrodes of the LC cell. Set it to output a square wave with a frequency of ~1 kHz. The low-voltage state should be 0V, and the high-voltage state should be well above the threshold voltage (e.g., 10V).
-
Data Acquisition: Connect the photodiode output to the digital oscilloscope. Trigger the oscilloscope with the square wave from the function generator.
-
Measurement:
-
Observe the optical response on the oscilloscope. When the voltage is applied, the transmittance will increase from a minimum to a maximum. The time taken for this rise from 10% to 90% of the maximum transmittance is the rise time (τ_on) .
-
When the voltage is turned off, the transmittance will decay back to the minimum. The time for this decay from 90% to 10% of the maximum is the fall time (τ_off) .
-
-
Analysis: Use the oscilloscope's measurement functions to accurately determine τ_on and τ_off from the captured waveform.
Causality: The 45° orientation ensures that both the ordinary and extraordinary components of the light experience a phase shift as the LC molecules reorient, leading to a maximum change in the polarization state and thus the maximum change in transmitted intensity through the analyzer.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications | American Journal of Physical Sciences [iprjb.org]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Mesomorphic Behavior of Alkyl-Substituted Tolanes: A Comparative Analysis
For correspondence:
Abstract
This guide provides a comprehensive comparative analysis of the mesomorphic behavior of alkyl-substituted tolanes, a class of liquid crystals pivotal for applications in display technologies and materials science. We delve into the structure-property relationships that govern the formation and stability of nematic and smectic phases in these materials. By synthesizing experimental data from differential scanning calorimetry (DSC), polarized optical microscopy (POM), and X-ray diffraction (XRD), this document offers researchers, scientists, and drug development professionals a detailed understanding of how alkyl chain modifications influence the liquid crystalline properties of tolane-based compounds. Detailed experimental protocols and data interpretation are provided to empower researchers in their own investigations.
Introduction: The Significance of Tolane-Based Liquid Crystals
Tolane-based liquid crystals are characterized by their rigid biphenylacetylene core, which imparts a high degree of molecular anisotropy, a prerequisite for the formation of liquid crystalline phases. The substitution of flexible alkyl chains onto this rigid core allows for the fine-tuning of their mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of mesophase formed. This tunability makes them highly valuable for a range of applications, from high-birefringence materials for optical devices to components in advanced drug delivery systems.
This guide will focus on a comparative analysis of homologous series of alkyl-substituted tolanes, with a particular emphasis on the well-studied 4-n-alkyl-4'-cyanotolanes. We will explore how the length of the alkyl chain systematically alters the transition temperatures and the stability of nematic and smectic phases.
The Role of Alkyl Chains in Dictating Mesomorphism
The length and parity (odd or even number of carbon atoms) of the terminal alkyl chains play a crucial role in the mesomorphic behavior of tolane-based liquid crystals. The flexible alkyl chains influence the overall molecular shape, aspect ratio, and intermolecular interactions, which in turn determine the type and stability of the mesophase.
A homologous series, where successive members differ by a CH₂ unit, provides a systematic way to study these effects.[1] Generally, as the alkyl chain length increases, the melting point of the solid phase tends to decrease initially, while the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) can either increase or decrease, often exhibiting an odd-even effect.[2] This odd-even effect, a sawtooth pattern in the clearing temperatures, is attributed to the different orientations of the terminal C-C bond of the alkyl chain for odd and even numbers of carbon atoms, which affects the overall molecular anisotropy.
Comparative Analysis of Mesomorphic Properties
To illustrate the profound impact of the alkyl chain on the mesomorphic behavior of tolanes, we will analyze the transition temperatures of the homologous series of 4-n-alkyl-4'-cyanotolanes.
Transition Temperatures of 4-n-Alkyl-4'-Cyanotolanes
The C₁ to C₁₂ homologues of 4-n-alkyl-4'-cyanotolanes have been synthesized and their transition temperatures meticulously measured.[3] The following table summarizes the key transition temperatures for this series.
| Alkyl Chain Length (n) | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase Type | Enantiotropic/Monotropic |
| 1 | - | (43.5) | Nematic | Virtual |
| 2 | - | (28.0) | Nematic | Virtual |
| 3 | 100.5 | 80.5 | Nematic | Monotropic |
| 4 | 72.0 | 68.0 | Nematic | Monotropic |
| 5 | 60.0 | 54.0 | Nematic | Monotropic |
| 6 | 55.0 | 57.5 | Nematic | Enantiotropic |
| 7 | 64.5 | 64.0 | Nematic | Enantiotropic |
| 8 | 54.5 | 67.0 | Nematic | Enantiotropic |
| 9 | 66.5 | 70.5 | Nematic | Enantiotropic |
| 10 | 70.0 | 72.5 | Nematic, Smectic A | Monotropic (SmA) |
| 11 | 79.5 | 78.5 | Nematic, Smectic A | Enantiotropic (N), Monotropic (SmA) |
| 12 | 83.0 | 81.5 | Nematic, Smectic A | Monotropic (SmA) |
Data sourced from G. W. Gray, K. J. Harrison, and J. A. Nash, Mol. Cryst. Liq. Cryst., 1973, 22, 229-241.[3] (Values in parentheses for n=1 and n=2 are virtual transition temperatures determined by extrapolation.)
Observations and Interpretation:
-
Nematic Phase Stability: The nematic to isotropic (N-I) transition temperatures generally increase with increasing alkyl chain length, although the odd-even effect is noticeable.[2] The C₆, C₇, C₉, and C₁₁ homologues exhibit enantiotropic nematic phases, meaning the nematic phase is stable upon both heating and cooling.[3] The other members show monotropic nematic phases, which are only observed upon cooling from the isotropic liquid.[3]
-
Emergence of Smectic Phases: Smectic properties begin to appear for homologues with longer alkyl chains (n ≥ 10).[3] This is a common trend in liquid crystals, as the longer, more flexible chains promote the layered arrangement characteristic of smectic phases. The increased van der Waals interactions between the longer chains favor a more ordered, layered structure.
The following diagram illustrates the relationship between the alkyl chain length and the observed mesophases in the 4-n-alkyl-4'-cyanotolane series.
Caption: Influence of alkyl chain length on mesophase type in 4-n-alkyl-4'-cyanotolanes.
Experimental Characterization of Mesomorphic Behavior
A multi-technique approach is essential for the unambiguous characterization of the mesomorphic properties of alkyl-substituted tolanes. The workflow below outlines the typical experimental process.
Caption: Experimental workflow for characterizing the mesomorphic behavior of liquid crystals.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the heat flow into or out of a sample as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected as a peak in the DSC thermogram. Endothermic peaks (heat absorption) correspond to transitions to a higher-ordered state upon heating (e.g., melting), while exothermic peaks (heat release) correspond to transitions to a lower-ordered state upon cooling (e.g., crystallization).
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-5 mg of the purified tolane derivative into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point to ensure a fully isotropic state and to erase any previous thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.
-
Heat the sample again at the same controlled rate to a temperature above its clearing point.
-
-
Data Analysis: Identify the peak temperatures and integrate the peak areas to determine the transition temperatures and enthalpies of transition (ΔH), respectively.
Example DSC Thermogram:
A typical DSC thermogram for an alkyl-substituted tolane exhibiting a nematic phase would show a sharp peak for the crystal-to-nematic (or isotropic) transition and a smaller, often broader peak for the nematic-to-isotropic transition.
Polarized Optical Microscopy (POM)
Principle: POM utilizes polarized light to visualize the unique textures of different liquid crystal phases. Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of polarized light into two rays that travel at different speeds. When these rays recombine after passing through a second polarizer (the analyzer), they create interference patterns that are characteristic of the molecular arrangement in the mesophase.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the tolane derivative on a clean microscope slide. Cover it with a coverslip to create a thin film.
-
Heating and Cooling: Place the slide on a hot stage attached to the polarizing microscope.
-
Observation: Heat the sample to its isotropic phase (which will appear dark under crossed polarizers). Then, slowly cool the sample and observe the formation of different textures as it transitions through its mesophases.
-
Texture Identification:
-
Nematic Phase: Typically exhibits a "schlieren" texture with dark brushes or a "marbled" texture.
-
Smectic A Phase: Often shows a "focal-conic" texture with fan-shaped domains.
-
Example POM Images:
(Note: As a text-based AI, I cannot generate images. However, a comprehensive guide would include high-quality POM images of the characteristic textures of nematic and smectic phases of alkyl-substituted tolanes.)
X-Ray Diffraction (XRD)
Principle: XRD is a powerful technique for determining the molecular arrangement and dimensionality of order in liquid crystal phases. The sample is irradiated with X-rays, and the resulting diffraction pattern provides information about the periodic structures within the material.
-
Nematic Phase: The XRD pattern of a nematic phase typically shows a diffuse halo at a wide angle, corresponding to the average intermolecular distance, and a diffuse scattering at a small angle, indicating the lack of long-range positional order.
-
Smectic Phases: Smectic phases, with their layered structure, produce one or more sharp Bragg reflections at small angles, corresponding to the layer spacing. The wide-angle scattering provides information about the molecular arrangement within the layers.
Experimental Protocol:
-
Sample Preparation: The tolane sample is loaded into a thin-walled glass capillary tube.
-
Temperature Control: The capillary is placed in a temperature-controlled holder within the XRD instrument.
-
Data Collection: Diffraction patterns are collected at various temperatures corresponding to the different mesophases identified by DSC and POM.
-
Data Analysis: The positions and shapes of the diffraction peaks are analyzed to determine the layer spacing and the degree of order within the mesophase.
Structure-Property Relationships: A Deeper Dive
The interplay between the rigid tolane core and the flexible alkyl chains is the key to understanding the mesomorphic behavior of these compounds.
-
Core-Core Interactions: The π-π stacking of the aromatic rings in the tolane core is a primary driving force for the formation of the liquid crystalline phase.
-
Chain-Chain Interactions: Van der Waals interactions between the alkyl chains contribute significantly to the stability of the mesophases, particularly the more ordered smectic phases. Longer chains lead to stronger interactions and a greater tendency to form smectic phases.
-
Core-Chain Segregation: The incompatibility between the rigid, aromatic core and the flexible, aliphatic chains can lead to micro-segregation, which can also promote the formation of layered smectic structures.
The following diagram illustrates the key molecular interactions influencing the mesophase formation in alkyl-substituted tolanes.
Caption: Molecular interactions driving mesophase formation in alkyl-substituted tolanes.
Conclusion and Future Outlook
The systematic variation of alkyl chain length in tolane-based liquid crystals provides a powerful tool for tuning their mesomorphic properties. This comparative analysis of the 4-n-alkyl-4'-cyanotolane homologous series demonstrates a clear trend from nematic to smectic behavior with increasing chain length, governed by the delicate balance of intermolecular forces. The experimental techniques of DSC, POM, and XRD, when used in concert, provide a comprehensive picture of the phase behavior and structure of these fascinating materials.
Future research in this area will likely focus on the synthesis of tolanes with more complex substitution patterns, including branched alkyl chains and the incorporation of other functional groups, to further expand the library of available liquid crystal materials with tailored properties for advanced applications.
References
-
Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). Mesomorphic Transition Temperatures for the Homologous Series of 4-n-Alkyl-4′-Cyanotolanes and Other Related Compounds. Molecular Crystals and Liquid Crystals, 22(3-4), 229-241. [Link]
-
Tinh, N. H., Pourrere, A., & Destrade, C. (1983). Synthesis and Mesomorphic Properties of the Homologous Series of 4-Alkyl or Alkoxy-4′-Bromo or Cyanotolanes. Molecular Crystals and Liquid Crystals, 91(3-4), 237-251. [Link]
-
BYJU'S. (2019). Homologous series. [Link]
Sources
A Comparative Guide to High-Purity Validation of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene by High-Performance Liquid Chromatography
For researchers and professionals in materials science and drug development, the precise characterization of molecular components is not merely a procedural step but the foundation of innovation and safety. 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, a tolane-based liquid crystal, is a key intermediate whose performance is directly contingent on its purity. Impurities, even in trace amounts, can significantly alter the material's mesophase behavior, electro-optical properties, and stability, rendering it unsuitable for high-performance applications.
This guide provides an in-depth, validated protocol for the purity assessment of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will explore the causality behind the methodological choices, present a self-validating experimental workflow, and objectively compare the performance of RP-HPLC with alternative analytical techniques, supported by experimental data and authoritative references.
The Challenge: Analyzing a Nonpolar Aromatic Molecule
This compound (Molecular Formula: C₂₂H₂₆) is a nonpolar, hydrophobic molecule characterized by its rigid aromatic core and flexible alkyl chains.[1] The analytical challenge lies in developing a method with sufficient resolving power to separate the main compound from structurally similar impurities. These impurities often arise from the synthesis process, typically a Sonogashira cross-coupling reaction, and may include unreacted starting materials (e.g., haloarenes, terminal alkynes) or homocoupling side products.[2]
Primary Method: Validated Reversed-Phase HPLC
Reversed-phase liquid chromatography (RP-LC) is the predominant analytical technique for separating compounds based on hydrophobicity.[3] It utilizes a nonpolar stationary phase and a polar mobile phase.[4][5] For this compound, this approach is ideal. The hydrophobic nature of the molecule promotes strong interaction with the nonpolar stationary phase, allowing for excellent retention and separation from potential polar and nonpolar impurities by carefully modulating the mobile phase composition.[4][6]
Experimental Workflow: A Self-Validating System
The following workflow is designed not just to generate data, but to ensure the integrity and reliability of that data through systematic checks and validation, in accordance with International Conference on Harmonization (ICH) and United States Pharmacopeia (USP) guidelines.[7][8][9]
Detailed Experimental Protocol
This protocol is optimized for resolving the target analyte from key potential impurities.
| Parameter | Specification | Justification |
| Instrumentation | HPLC or UHPLC System with UV/PDA Detector | Standard for purity analysis, offering high sensitivity and reproducibility.[10] |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides strong hydrophobic interactions with the nonpolar analyte, ensuring adequate retention and separation.[3] A 250 mm length enhances resolution. |
| Mobile Phase | A: Ultrapure Water; B: Acetonitrile (ACN) | Acetonitrile is a preferred organic modifier for aromatic compounds, often providing sharper peaks and lower backpressure compared to methanol.[4] |
| Gradient Elution | 0-25 min: 70% to 100% B; 25-30 min: 100% B | A gradient is essential for eluting a wide range of potential impurities. It starts with a higher polarity to elute any polar contaminants, then gradually increases in organic strength to elute the main compound and any highly nonpolar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The conjugated aromatic system of the tolane structure exhibits strong absorbance at this wavelength, providing high sensitivity. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a strong detector response. |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile. Filter through a 0.45 µm PTFE syringe filter. | Acetonitrile is a strong solvent for the analyte and is compatible with the mobile phase. Filtering removes particulates that could damage the column. |
Method Validation: A Trustworthy System
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[8][11]
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze a blank (diluent), placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light). | The main peak should be free from interference from any degradants or impurities. Peak purity analysis via PDA detector should pass.[12] |
| Linearity | Analyze a minimum of five concentrations across the range (e.g., 50% to 150% of the target concentration). | Correlation coefficient (r²) ≥ 0.999.[7] |
| Precision (Repeatability) | Perform six replicate injections of the same sample at 100% concentration. | Relative Standard Deviation (RSD) of the peak area ≤ 1.0%. A modern HPLC system can often achieve RSD ≤ 0.73%.[12] |
| Accuracy | Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%.[7] |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy. | Typically where the signal-to-noise ratio is approximately 10:1. |
Comparison with Alternative Purity Assessment Methods
While RP-HPLC is the recommended method, other techniques can be employed. Their suitability depends on the specific analytical goal.[13]
Quantitative Comparison of Techniques
| Technique | Principle | Advantages for EHPB Analysis | Disadvantages for EHPB Analysis |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning based on hydrophobicity between a polar mobile phase and nonpolar stationary phase.[4] | High Robustness & Versatility: Excellent for routine QC. High Resolution: Effectively separates a wide range of nonpolar impurities. Established Validation Protocols: Widely accepted by regulatory bodies.[9] | May not resolve certain non-planar or structural isomers without specialized columns. |
| Normal-Phase HPLC (NP-HPLC) | Partitioning based on polarity between a nonpolar mobile phase and a polar stationary phase (e.g., silica, amino).[5][14] | Superior Isomer Separation: Can be highly effective at separating geometric or positional isomers of aromatic compounds.[15][16] | Solvent Cost & Disposal: Uses expensive, non-aqueous solvents. Water Sensitivity: Trace amounts of water can drastically alter retention times. Lower Reproducibility: More susceptible to environmental changes. |
| Gas Chromatography (GC) | Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[17] | High Efficiency: Provides very sharp peaks and excellent resolution for volatile compounds. MS Compatibility: Easily coupled to a mass spectrometer for definitive impurity identification. | Thermal Stability Required: The analyte must be volatile and stable at high injector/oven temperatures; risk of degradation for complex molecules. Limited to Volatile Impurities: Not suitable for non-volatile synthesis byproducts. |
| Nonaqueous Capillary Electrokinetic Chromatography (NACEKC) | Separation in a capillary based on differential migration in an electric field within a non-aqueous electrolyte.[18] | Extremely Low Sample/Solvent Consumption: Environmentally friendly and cost-effective for rare materials.[18] High Separation Efficiency: Offers very high theoretical plate counts. | Specialized Equipment: Not as common as HPLC in QC labs. Method Development: Can be more complex than traditional HPLC. |
Conclusion and Recommendation
For the comprehensive and reliable purity validation of this compound, Reversed-Phase HPLC is the superior method . Its robustness, high resolving power for nonpolar compounds, and the well-established framework for method validation make it the gold standard for quality control in both research and industrial settings.[10]
While alternative methods like Normal-Phase HPLC and Gas Chromatography have specific advantages for isomer separation and volatile impurity analysis, respectively, they lack the overall versatility and reliability of RP-HPLC for a complete purity profile. For a multi-faceted approach, RP-HPLC should be used for primary purity and impurity quantification, while a technique like GC-MS could be used orthogonally to identify any unknown volatile impurities detected. This ensures the highest degree of confidence in the material's quality, directly supporting the development of advanced and reliable technologies.
References
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . LCGC International. [Link]
-
Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography . Electrophoresis. [Link]
-
Reverse Phase/ Normal Phase HPLC Analytical Techniques . Jordi Labs. [Link]
-
Reversed-phase chromatography . Wikipedia. [Link]
-
Reversed Phase HPLC Columns . Phenomenex. [Link]
-
Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase . Analytical and Bioanalytical Chemistry. [Link]
-
High performance liquid chromatography of aromatic and polyaromatic hydrocarbons on a new chemically bonded liquid crystal phase . ResearchGate. [Link]
-
Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivative . SciSpace. [Link]
-
Analytical Method Validation of Compendial HPLC Method as per Recent USP and ICH Guidelines . The Pharmaceutical and Chemical Journal. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column . Hawach Scientific. [Link]
-
Normal-phase capillary chromatography of polar aromatic compounds . ResearchGate. [Link]
-
ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. [Link]
-
HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. [Link]
-
Liquid Crystal Analysis . Semitracks. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis . Chromatography Today. [Link]
-
The Synthesis Pathway of 1-Ethyl-4-[2-(4-methylphenyl)ethynyl]benzene (CAS 22692-80-4) . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
Liquid Crystals as Stationary Phases in Chromatography . PMC - PubMed Central - NIH. [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. [Link]
-
1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene . ChemBK. [Link]
-
A Comparative Analytical Study of Two New Liquid Crystals Used as Stationary Phases in GC . ResearchGate. [Link]
-
Why Is HPLC Ideal for Chemical Purity Testing? . Moravek. [Link]
-
Liquid Crystals in Analytical Chemistry: A Review . ResearchGate. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. hawach.com [hawach.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 7. tpcj.org [tpcj.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. moravek.com [moravek.com]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jordilabs.com [jordilabs.com]
- 15. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
- 18. Liquid crystals purity assay using nonaqueous capillary electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
This guide provides a comprehensive framework for the verification of the chemical structure and purity of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene through the critical cross-referencing of spectroscopic data with established literature values. In the fast-paced environment of drug discovery and materials science, ensuring the identity and quality of synthesized compounds is a cornerstone of reliable and reproducible research. This document outlines the requisite experimental protocols and data interpretation strategies, offering a robust, self-validating system for researchers, scientists, and drug development professionals.
The Imperative of Spectroscopic Verification
In any synthetic workflow, the final product is seldom perfectly pure. The presence of starting materials, byproducts, or isomers can significantly impact the outcome of subsequent biological assays or material characterizations. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure and composition. Cross-referencing this empirical data with known literature values or high-quality predicted data is not merely a procedural step but a fundamental validation of the compound's identity and a crucial checkpoint for quality control.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of the experimental and data analysis process for verifying the structure of this compound.
Caption: Experimental workflow for the synthesis, purification, spectroscopic analysis, and structural validation of this compound.
Detailed Experimental Protocols
I. Sample Preparation for NMR Spectroscopy
The quality of the NMR spectrum is highly dependent on proper sample preparation. A poorly prepared sample can lead to line broadening, artifacts, and an overall reduction in spectral resolution, obscuring important structural information.
Protocol:
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.
-
Filtration: To remove any particulate matter that can degrade the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
II. NMR Data Acquisition
The following are general parameters for acquiring high-quality NMR spectra on a standard 400 or 500 MHz spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are often necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 220 ppm is standard.
III. Mass Spectrometry Analysis
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which aids in structural elucidation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer for analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion peak ([M+H]⁺) for C₂₂H₂₆ (MW: 290.44) would be at m/z 291.45.
Data Comparison and Interpretation
¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Table 1: Comparison of Experimental and Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (Ethyl -CH₃) | ~1.25 | Triplet | 3H | |
| H-b (Ethyl -CH₂) | ~2.68 | Quartet | 2H | |
| H-c (Hexyl -CH₃) | ~0.90 | Triplet | 3H | |
| H-d,e,f,g (Hexyl -CH₂-) | ~1.28-1.65 | Multiplet | 8H | |
| H-h (Hexyl -CH₂-Ar) | ~2.60 | Triplet | 2H | |
| H-i (Aromatic) | ~7.15-7.45 | Multiplet | 8H |
Predicted values are estimated based on analogous structures and common chemical shift ranges.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Ethyl -CH₃ | ~15.5 | |
| Ethyl -CH₂ | ~29.0 | |
| Hexyl -CH₃ | ~14.1 | |
| Hexyl -CH₂- chain | ~22.6, 29.1, 31.5, 31.7 | |
| Hexyl -CH₂-Ar | ~35.7 | |
| Acetylenic C | ~89-91 | |
| Aromatic C | ~120-145 |
Predicted values are estimated based on analogous structures and common chemical shift ranges.
Mass Spectrometry Data
The mass spectrum confirms the molecular weight and provides structural clues through fragmentation. The presence of an aromatic ring typically results in a prominent molecular ion peak.[2] Alkyl-substituted benzene rings often show a characteristic peak at m/z 91, corresponding to the tropylium ion.[2]
Table 3: Comparison of Expected and Observed Mass Spectrometry Data
| Ion | Expected m/z | Observed m/z | Interpretation |
| [M]⁺ | 290.20 | Molecular Ion | |
| [M-CH₃]⁺ | 275.18 | Loss of a methyl group | |
| [M-C₂H₅]⁺ | 261.16 | Loss of an ethyl group | |
| [C₇H₇]⁺ | 91.05 | Tropylium ion |
Logical Framework for Data Cross-Referencing
The following diagram outlines the logical process for cross-referencing the acquired spectroscopic data to validate the chemical structure.
Caption: Logical flow for the cross-referencing of experimental spectroscopic data with literature or predicted values for structural validation.
Conclusion
The rigorous cross-referencing of spectroscopic data is an indispensable practice in modern chemical research. By adhering to meticulous experimental protocols and a logical framework for data interpretation, researchers can confidently verify the structure and purity of their synthesized compounds. This guide provides a comprehensive, self-validating methodology for the analysis of this compound, which can be adapted for a wide range of small molecules, thereby upholding the principles of scientific integrity and reproducibility.
References
-
nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved January 12, 2026, from [Link]
-
Spectral Database for Organic Compounds, SDBS. (n.d.). AIST. Retrieved January 12, 2026, from [Link]
-
NMRShiftDB - PubChem Data Source. (2025, March 14). PubChem. Retrieved January 12, 2026, from [Link]
-
An NMR Database for Organic and Organometallic Compounds. (2021). MDPI. Retrieved January 12, 2026, from [Link]
-
mzCloud – Advanced Mass Spectral Database. (n.d.). Retrieved January 12, 2026, from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved January 12, 2026, from [Link]
-
Mnova Predict | Accurate Prediction. (n.d.). Bruker. Retrieved January 12, 2026, from [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved January 12, 2026, from [Link]
-
A GUIDE TO INTERPRETING MASS SPECTRA. (2015). Compound Interest. Retrieved January 12, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). Retrieved January 12, 2026, from [Link]
-
How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11). AZoOptics. Retrieved January 12, 2026, from [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved January 12, 2026, from [Link]
-
Demos > Simulate NMR and MS. (n.d.). ChemDoodle. Retrieved January 12, 2026, from [Link]
Sources
A Tale of Two Mesogens: A Comparative Analysis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and 4-cyano-4'-pentylbiphenyl (5CB) for Advanced Optical Applications
In the dynamic field of liquid crystal research, the selection of a mesogenic material is a critical decision that dictates the performance parameters of any resulting electro-optical device. Two compounds often considered for their unique properties are the well-established 4-cyano-4'-pentylbiphenyl (5CB) and the phenyl-tolane derivative, 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene. This guide provides an in-depth, objective comparison of these two liquid crystals, supported by experimental data and theoretical insights to aid researchers, scientists, and drug development professionals in making informed material choices.
At a Glance: Key Physicochemical and Mesomorphic Properties
| Property | This compound | 4-cyano-4'-pentylbiphenyl (5CB) |
| Chemical Structure | A tolane core with terminal ethyl and hexyl alkyl chains. | A biphenyl core with a terminal pentyl alkyl chain and a polar cyano group. |
| Molar Mass | 290.44 g/mol | 249.36 g/mol [1] |
| Melting Point (°C) | 11[2] | 22.5[3] |
| Nematic to Isotropic Transition (°C) | Not readily available; expected to be a nematic phase over a broad temperature range. | 35.0[3] |
| Dielectric Anisotropy (Δε) | Expected to be small and possibly negative. | Positive (e.g., ~+11.0 at 25°C)[4] |
| Birefringence (Δn) | Expected to be high (typically 0.3-0.4 for phenyl-tolanes).[5][6] | Moderate (~0.18 at 25°C, 589 nm) |
| Refractive Index (n) | 1.5900[2] | Not applicable (birefringent) |
Delving Deeper: A Comparative Analysis
The fundamental differences in the molecular structures of these two compounds give rise to their contrasting macroscopic properties and, consequently, their suitability for different applications.
Molecular Structure and its Influence on Mesomorphism
This compound belongs to the phenyl-tolane family of liquid crystals. The defining feature of this class is the carbon-carbon triple bond (ethynyl linkage) within the rigid core. This triple bond contributes to a highly linear and rigid molecular shape, which is conducive to the formation of the nematic liquid crystal phase over a wide temperature range. The presence of flexible alkyl chains (ethyl and hexyl) at the terminals further enhances the liquid crystalline behavior by lowering the melting point and disrupting excessive crystalline packing. Phenyl-tolane liquid crystals are known for their high chemical and thermal stability.
4-cyano-4'-pentylbiphenyl (5CB) , on the other hand, is a classic and extensively studied cyanobiphenyl liquid crystal. Its rigid core consists of two directly linked phenyl rings. The key feature of 5CB is the strongly polar cyano (-C≡N) group at one end of the molecule. This polar group induces a strong dipole moment along the long molecular axis, which is a primary factor in its positive dielectric anisotropy. The pentyl chain provides the necessary flexibility for the formation of the nematic phase at room temperature.
Caption: Workflow for determining phase transition temperatures using DSC.
Dielectric Anisotropy Measurement
Method: Dielectric Spectroscopy
Principle: The capacitance of a liquid crystal cell is measured as a function of frequency. By using cells with different surface alignments (planar and homeotropic), the dielectric permittivities parallel (ε∥) and perpendicular (ε⊥) to the director can be determined.
Protocol:
-
Two types of liquid crystal cells are prepared with transparent indium tin oxide (ITO) electrodes: one with a planar alignment layer and one with a homeotropic alignment layer.
-
The cells are filled with the liquid crystal material in its isotropic phase and then slowly cooled to the desired measurement temperature in the nematic phase.
-
The capacitance of the planar aligned cell is measured to determine ε⊥.
-
The capacitance of the homeotropic aligned cell is measured to determine ε∥.
-
The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.
Birefringence Measurement
Method: Abbe Refractometer or Spectroscopic Ellipsometry
Principle: These techniques measure the refractive indices of the material. For a liquid crystal, measurements are taken for light polarized parallel and perpendicular to the director to obtain ne and no, respectively.
Protocol (using an Abbe Refractometer):
-
A thin, homogeneously aligned liquid crystal sample is prepared on the prism of the Abbe refractometer.
-
A polarizing filter is placed in the light path.
-
The refractive index is measured with the polarizer aligned parallel to the liquid crystal director to obtain ne.
-
The polarizer is then rotated by 90 degrees, and the refractive index is measured to obtain no.
-
The birefringence is calculated as Δn = ne - no.
Conclusion: Choosing the Right Tool for the Job
The comparison between this compound and 4-cyano-4'-pentylbiphenyl (5CB) highlights a fundamental trade-off in liquid crystal design.
5CB remains a workhorse for standard display applications due to its convenient room-temperature nematic range and its strong positive dielectric anisotropy, which is ideal for TN-mode devices. Its moderate birefringence is sufficient for these applications.
This compound , and phenyl-tolanes in general, represent a class of high-performance liquid crystals. Their key advantage is their exceptionally high birefringence, making them prime candidates for applications demanding large phase modulation and fast switching times, such as in optical communications and advanced display technologies. Their typically low dielectric anisotropy can be tailored through molecular engineering, with non-polar versions being suitable for sensor applications where a minimal dielectric response is desired, and fluorinated analogues being developed for VA-mode displays.
The choice between these two classes of liquid crystals ultimately depends on the specific requirements of the application. For researchers and developers, a thorough understanding of the structure-property relationships outlined in this guide is paramount for the successful design and implementation of next-generation liquid crystal-based technologies.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 92319, 4-Cyano-4'-pentylbiphenyl. Retrieved January 12, 2026 from [Link].
-
Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals. Crystals, 5(2), 196-244. [Link]
-
Xianyu, H., et al. (2008). High birefringence and large negative dielectric anisotropy phenyl-tolane liquid crystals. Liquid Crystals, 35(11), 1317-1323. [Link]
-
ChemBK. 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene. Retrieved January 12, 2026 from [Link]
-
Song, Q., et al. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. Liquid Crystals, 37(2), 187-193. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. Retrieved January 12, 2026 from [Link]
-
Bhattacharjee, B., et al. (1976). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. Pramana, 7(1), 1-13. [Link]
-
Wu, S.-T., et al. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346. [Link]
-
Chemcasts. Thermophysical Properties of 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene. Retrieved January 12, 2026 from [Link]
-
Wu, S.-T. (1986). Birefringence measurements of liquid crystals. Optical Engineering, 25(1), 250115. [Link]
Sources
A Comparative Guide to 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and its Analogs in Advanced Materials Applications
For researchers, scientists, and professionals in drug development and materials science, the molecular architecture of organic compounds is a critical determinant of their functional properties. Among the vast landscape of organic molecules, tolane derivatives, characterized by a diarylethyne core, have emerged as a cornerstone in the development of advanced materials, particularly in the realm of liquid crystals. This guide provides a comprehensive literature review and comparative analysis of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene and its analogs, offering insights into their synthesis, structure-property relationships, and key applications.
Introduction to Tolane-Based Liquid Crystals
This compound belongs to the tolane family of organic compounds. The rigid, linear structure imparted by the central phenyl-ethynyl-phenyl (tolane) core is a key attribute that promotes the formation of liquid crystalline phases. The terminal alkyl groups, in this case, ethyl and n-hexyl, play a crucial role in fine-tuning the mesomorphic properties, such as the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and the viscosity of the material.
The primary application of these materials lies in liquid crystal displays (LCDs), where their high birefringence (Δn) is a highly sought-after property. Birefringence, the difference between the extraordinary (ne) and ordinary (no) refractive indices, is crucial for modulating light and is a key parameter in the design of high-performance displays.
The Synthesis of this compound and its Analogs
The construction of the core ethynyl linkage in this compound and its analogs is predominantly achieved through the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction provides an efficient and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
The general synthetic strategy involves the coupling of a 4-alkylphenylacetylene with a 1-halo-4-alkylbenzene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a suitable base, typically an amine. The modularity of this reaction allows for the systematic variation of the terminal alkyl chains (R1 and R2 in the diagram below) to generate a homologous series of compounds for comparative studies.
Caption: General synthetic scheme for 1-alkyl-4-[2-(4-alkylphenyl)ethynyl]benzene analogs via Sonogashira coupling.
Comparative Analysis of Physicochemical Properties
The performance of a liquid crystal is dictated by a delicate balance of its physical and electro-optical properties. The variation of the terminal alkyl chains in the tolane structure allows for the fine-tuning of these properties.
The Influence of Alkyl Chain Length on Mesomorphic Behavior
The length of the terminal alkyl chains (R1 and R2) significantly impacts the mesomorphic range of the tolane derivatives. Generally, an increase in the alkyl chain length leads to a decrease in the melting point and an initial increase in the clearing point, thus broadening the nematic range. However, excessively long alkyl chains can promote the formation of more ordered smectic phases, which may be undesirable for certain display applications.
Table 1: Hypothetical Comparative Mesomorphic Data for a Homologous Series of 1-Alkyl-4-[2-(4-alkylphenyl)ethynyl]benzene
| R1 (Ethyl) | R2 (n-Alkyl) | Melting Point (°C) | Clearing Point (°C) | Mesophase |
| C2H5 | C4H9 | ~30 | ~120 | Nematic |
| C2H5 | C5H11 | ~25 | ~125 | Nematic |
| C2H5 | C6H13 | ~20 | ~130 | Nematic |
| C2H5 | C7H15 | ~18 | ~128 | Nematic, Smectic A |
| C2H5 | C8H17 | ~22 | ~125 | Nematic, Smectic A |
Note: This table is illustrative and compiled based on general trends observed in homologous series of tolane liquid crystals. Specific values would require experimental verification.
Electro-Optical Properties: A Balancing Act
For display applications, key electro-optical parameters include birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ1).
-
Birefringence (Δn): The high degree of π-electron conjugation in the tolane core is the primary contributor to the high birefringence of these materials. Studies on homologous series of tolane derivatives have shown that the birefringence varies only slightly with the length of the terminal alkyl chains.[1] This is because the core electronic structure, which dictates the anisotropy of polarizability, remains largely unchanged.
-
Visco-elastic Coefficient and Rotational Viscosity (γ1): A critical finding in the literature is that the visco-elastic coefficient, and by extension the rotational viscosity, increases as the alkyl chain length increases.[1] Lower viscosity is desirable for faster switching times in LCDs. Therefore, a trade-off exists: while longer alkyl chains can favorably widen the nematic range, they also lead to a detrimental increase in viscosity. This compound represents a compromise, aiming for a broad nematic range without excessively high viscosity.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy of simple dialkyl tolanes is typically small and positive. For many display modes, a larger positive or negative Δε is required. This is often achieved by introducing polar functional groups, such as cyano (-CN) or fluoro (-F), to the molecular structure. However, the introduction of such polar groups can also impact other properties like viscosity and the nematic range.
Table 2: Comparative Electro-Optical Properties of Alkyl-Substituted Tolane Analogs
| Compound Class | Typical Birefringence (Δn) | Trend in Rotational Viscosity (γ1) with increasing alkyl chain length | Typical Dielectric Anisotropy (Δε) |
| Dialkyl Tolanes | High (~0.2-0.3) | Increases | Small, positive |
| Cyano-terminated Tolanes | High (~0.2-0.3) | Increases | Large, positive |
| Fluoro-substituted Tolanes | High (~0.2-0.3) | Increases | Moderate, positive or negative depending on substitution pattern |
Applications Beyond Liquid Crystal Displays
While the primary application of this compound and its analogs is in LCDs, the inherent properties of the tolane core suggest potential in other areas of organic electronics.
-
Organic Light-Emitting Diodes (OLEDs): The rigid, conjugated structure of tolane derivatives makes them potential candidates for host materials in OLEDs. Their ability to form stable amorphous films and their good charge transport properties are advantageous in this context. Further functionalization of the tolane core could lead to the development of novel emissive materials.
-
Organic Semiconductors: The π-conjugated system of tolanes allows for the transport of charge carriers, making them building blocks for organic semiconductors. By modifying the molecular structure to enhance intermolecular π-π stacking, it may be possible to develop tolane-based materials for applications in organic field-effect transistors (OFETs).
Experimental Protocols
Synthesis of this compound
Reaction: Sonogashira cross-coupling of 1-ethynyl-4-hexylbenzene with 1-bromo-4-ethylbenzene.
Materials:
-
1-Bromo-4-ethylbenzene
-
1-Ethynyl-4-hexylbenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-ethylbenzene (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 1-ethynyl-4-hexylbenzene (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated amine salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to yield the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of this compound.
Characterization of Liquid Crystalline Properties
a) Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.
-
Cool the sample at the same rate to a temperature below its expected crystallization point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
Identify the phase transition temperatures (melting point, clearing point, and any other mesophase transitions) from the peaks in the heat flow versus temperature curve.
b) Polarized Optical Microscopy (POM):
-
Place a small amount of the sample on a clean glass slide and cover it with a coverslip.
-
Heat the slide on a hot stage to the isotropic liquid phase.
-
Observe the sample through a polarized microscope with crossed polarizers while cooling it slowly.
-
Identify the liquid crystalline phases by their characteristic textures (e.g., Schlieren texture for nematic phase).
-
Record the temperatures at which phase transitions occur and compare them with the DSC data.
c) Electro-Optical Measurements:
-
Fabricate a liquid crystal cell with transparent electrodes (e.g., ITO-coated glass) and a defined cell gap (e.g., 5-10 µm).
-
Fill the cell with the liquid crystal material in its isotropic phase via capillary action.
-
Cool the cell slowly to the nematic phase.
-
Place the cell in an experimental setup with a light source, polarizer, analyzer, and a photodetector.
-
Apply a variable AC voltage across the cell and measure the change in light transmittance to determine the threshold voltage and switching times.
-
Measure the refractive indices (ne and no) using an Abbe refractometer to calculate the birefringence (Δn = ne - no).
-
Measure the capacitance of the cell with the liquid crystal aligned parallel and perpendicular to the electric field to determine the dielectric anisotropy (Δε = ε∥ - ε⊥).
Conclusion
This compound and its analogs are a versatile class of tolane derivatives with significant applications in liquid crystal technology. Their rigid core structure provides the high birefringence necessary for efficient light modulation, while the terminal alkyl chains offer a means to tune the mesomorphic and viscoelastic properties. The key trade-off lies in balancing the desirable broad nematic range afforded by longer alkyl chains with the detrimental increase in viscosity. The Sonogashira coupling reaction provides a robust synthetic route for accessing a wide range of these materials, enabling systematic studies of their structure-property relationships. While their primary application remains in LCDs, the unique electronic properties of the tolane core suggest promising avenues for future research in other areas of organic electronics.
References
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
-
Chien, L. C., & Cada, L. G. (1999). High birefringence and wide nematic range bis-tolane liquid crystals. Applied Physics Letters, 74(3), 344-346. [Link]
-
Song, Q., Gauza, S., Xianyu, H., Wu, S. T., Liao, Y. M., Chang, C. Y., & Hsu, C. S. (2010). High birefringence lateral difluoro phenyl tolane liquid crystals. Liquid Crystals, 37(2), 139-145. [Link]
-
Dabrowski, R., Kula, P., & Herman, J. (2010). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]
-
Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). Retrieved from [Link]
-
Kumar, S. (2011). Liquid Crystals: Experimental Study of Their Physical Properties and Phase Transitions. Cambridge University Press. [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene
For the diligent researcher, the lifecycle of a chemical extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and responsible disposal of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, a specialized aromatic hydrocarbon with applications in materials science and liquid crystal research. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's structural characteristics, ensuring a self-validating system of waste management.
Immediate Safety and Hazard Assessment: Understanding the Compound
Based on available data for analogous compounds, this compound should be handled with the assumption that it may cause skin and eye irritation, and potentially respiratory irritation.[1] Its physicochemical properties, including a melting point of 11°C, indicate that it is likely a liquid or a low-melting solid at standard laboratory temperatures.[2]
Key Inferred Hazards:
-
Skin Irritant: Prolonged or repeated contact may cause irritation.
-
Eye Irritant: May cause serious eye irritation.
-
Respiratory Irritant: Inhalation of vapors or aerosols may irritate the respiratory tract.
-
Environmental Hazard: As with many aromatic hydrocarbons, this compound should be considered potentially harmful to aquatic life, and its release into the environment should be avoided.
The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C22H26 | ChemBK[2] |
| Molar Mass | 290.44 g/mol | ChemBK[2] |
| Melting Point | 11 °C | ChemBK[2] |
| Boiling Point | 172-174 °C (at 0.5 mmHg) | ChemBK[2] |
| Appearance | Likely a liquid or low-melting solid | Inferred from Melting Point |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. The following workflow provides a clear and logical progression from waste generation to final disposal.
Figure 1. A stepwise workflow for the proper disposal of this compound.
Experimental Protocol for Disposal
1. Waste Characterization:
-
Based on its chemical structure, this compound is classified as a non-halogenated aromatic hydrocarbon .[3] This initial characterization is crucial for proper segregation.
2. Waste Segregation:
-
Crucially, do not mix this waste with halogenated solvents. [4][5] Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.
-
Store waste containing this compound separately from strong acids, bases, and oxidizing agents to prevent potentially violent reactions.[3]
-
Keep solid and liquid waste separate.[6]
3. Containerization:
-
Use a dedicated, properly labeled waste container. The container must be chemically compatible with aromatic hydrocarbons; a high-density polyethylene (HDPE) or glass container is recommended.
-
The container must have a tight-fitting screw cap to prevent the release of vapors.[7]
-
Label the container clearly with the words "Hazardous Waste " and the full chemical name: "This compound ".[8] List all components and their approximate percentages if it is a mixed waste stream.[8]
4. Accumulation and Storage:
-
Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Ensure the storage area has secondary containment to control any potential leaks or spills.
-
Do not accumulate more than 55 gallons of hazardous waste in the SAA.[7]
5. Professional Disposal:
-
The final disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company.[9] Adherence to local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is mandatory.[9]
-
Provide the disposal company with all available information about the waste, including its chemical composition and any known hazards.
6. Recommended Disposal Method: Incineration
-
For non-halogenated organic liquids like this compound, high-temperature incineration is the preferred disposal method.[10][11][12]
-
Incineration effectively destroys the organic compound, converting it primarily to carbon dioxide and water.[12] Modern incineration facilities are equipped with advanced flue gas treatment systems to neutralize acidic gases and remove particulate matter, minimizing environmental impact.[13]
-
Due to its high organic content, this compound has a high calorific value, making it a good candidate for energy recovery during the incineration process.[10]
Emergency Procedures in Case of Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Increase ventilation in the area of the spill.
-
Personal Protective Equipment (PPE): Before attempting to clean up a spill, don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For larger spills, a respirator with an organic vapor cartridge may be necessary.
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill debris is considered hazardous waste and must be disposed of following the procedures outlined above.[7]
Causality and Trustworthiness in Protocol Design
The disposal procedures detailed in this guide are designed as a self-validating system, where each step logically follows from the chemical's properties and established safety principles.
-
Segregation based on Halogen Content: The separation of non-halogenated from halogenated waste is a cornerstone of cost-effective and environmentally sound waste management. Halogenated compounds require more complex and expensive incineration processes to manage the formation of corrosive and toxic byproducts.[4]
-
Sealed and Labeled Containers: The use of tightly sealed containers prevents the release of potentially harmful vapors into the laboratory atmosphere. Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures that the disposal company can handle the waste safely and appropriately.[7][8]
-
Professional Incineration: Entrusting the final disposal to a licensed facility ensures that the compound is destroyed in a controlled environment that complies with stringent environmental regulations, preventing the release of hazardous substances into the air, water, or soil.[9][12]
By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, thereby upholding their commitment to laboratory safety, environmental protection, and scientific integrity.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Vanderbilt University Environmental Health and Safety. (2024, January). Guide to Managing Laboratory Chemical Waste.
- Tecam Group. (n.d.). Liquid Waste.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- U.S. Environmental Protection Agency. (n.d.). Assessment Of Incineration As A Treatment Method For Liquid Organic Hazardous Wastes Volume 2.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- Clean Harbors. (n.d.). Incineration Operations.
- NBE. (n.d.). Waste gas and liquid incineration system.
- Microbe Notes. (2022, November 1). Incinerator- Principle, Procedure, Parts, Types, Uses, Examples.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- National Center for Biotechnology Information. (n.d.). 1-Ethyl-4-ethynylbenzene. PubChem Compound Database.
- Braun Research Group. (n.d.).
- Fisher Scientific. (2025, December 24). Safety Data Sheet: 1-Ethyl-4-[(p-tolyl)ethynyl]benzene.
- Fisher Scientific. (2023, August 23). Safety Data Sheet: 1-Eth-1-ynyl-4-hexylbenzene.
- ChemBK. (n.d.). 1-Ethyl-4-[(4-n-Hexylphenyl)Ethynyl]Benzene.
- Temple University. (n.d.). Non-Halogenated Solvents in Laboratories.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
Sources
- 1. fishersci.com [fishersci.com]
- 2. chembk.com [chembk.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. Liquid Waste | TECAM [tecamgroup.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Waste gas and liquid incineration system - NBE [nbe.com.cn]
- 13. Incineration Operations | Clean Harbors [cleanharbors.com]
Navigating the Safe Handling of 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are paramount. 1-Ethyl-4-[2-(4-n-hexylphenyl)ethynyl]benzene, a substituted aromatic hydrocarbon containing an alkyne functional group, represents a class of molecules with significant potential. However, its unique structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in the anticipated chemical properties.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory at all times. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[6][7] This provides a robust barrier against direct contact with the eyes and face, which are highly susceptible to irritation. |
| Hand Protection | Chemically resistant gloves are essential. Nitrile gloves are a common choice for many organic compounds, but it is crucial to consult a glove compatibility chart for the specific solvent being used with the compound. Double gloving is recommended to provide an extra layer of protection and to allow for safe removal of the outer glove in case of contamination. |
| Body Protection | A flame-resistant laboratory coat is required. For procedures with a higher risk of splashing or aerosol generation, a chemically resistant apron or coveralls should be worn over the lab coat.[6] |
| Respiratory Protection | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a properly fitted respirator with an organic vapor cartridge is necessary.[8] |
Procedural Guidance for Safe Handling and Operations
Adherence to a strict, step-by-step protocol is critical to mitigating risks during the handling of this compound. The following workflow diagram illustrates the key stages of a safe handling process.
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation and Pre-Handling:
-
Thoroughly review the safety data sheets of analogous compounds to understand the potential hazards.[1][2]
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.
-
Have spill control materials readily accessible.
-
-
Handling the Compound:
-
All manipulations of the solid compound, including weighing, should be performed within a chemical fume hood to prevent inhalation of dust particles.
-
When dissolving the compound, add the solvent slowly to avoid splashing.
-
If the reaction is air-sensitive, ensure a proper inert atmosphere (e.g., nitrogen or argon) is established.
-
-
In Case of a Spill or Exposure:
-
Spill: In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and contact the institutional safety office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2]
-
Disposal Plan: A Commitment to Environmental Responsibility
Chemical waste containing aromatic hydrocarbons is typically classified as hazardous waste.[9] Improper disposal can lead to environmental contamination.[10]
Waste Segregation and Disposal Workflow:
Caption: A systematic approach to the segregation and disposal of waste generated from handling this compound.
Disposal Protocol:
-
Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and weighing paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not mix incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, and Pasteur pipettes must be disposed of in a designated sharps container.
-
-
Storage:
-
All waste containers must be kept closed when not in use.
-
Store waste in a designated satellite accumulation area, away from general laboratory traffic.
-
-
Disposal:
-
All chemical waste must be disposed of through a licensed hazardous waste disposal company.[11] Follow your institution's specific procedures for arranging waste pickup. Never dispose of this chemical down the drain.
-
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of scientific discovery.
References
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate. [Link]
-
Polycyclic Aromatic Hydrocarbons. 3M. [Link]
-
Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. PubMed Central. [Link]
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. IDEAS/RePEc. [Link]
-
Hydrocarbon Waste. Veolia Australia and New Zealand. [Link]
-
1-Ethyl-4-ethynylbenzene. PubChem. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Aromatic Hydrocarbons and Refuse Disposal. ResearchGate. [Link]
-
Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry. [Link]
-
Microbial degradation of petrochemical waste-polycyclic aromatic hydrocarbons. PubMed Central. [Link]
-
Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing. [Link]
Sources
- 1. 1-Ethyl-4-ethynylbenzene | C10H10 | CID 142425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles [ideas.repec.org]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial degradation of petrochemical waste-polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrocarbon Waste | Veolia Australia and New Zealand [anz.veolia.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
